Product packaging for MIP-1072(Cat. No.:CAS No. 949575-20-6)

MIP-1072

Cat. No.: B1677150
CAS No.: 949575-20-6
M. Wt: 535.3 g/mol
InChI Key: OXUUJYOSVPMNKP-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iofolastat I-123 is a diagnostic agent designed for prostate-specific membrane antigen (PSMA) targeting. Its primary research application is in the imaging and detection of prostate cancer, including metastatic forms of the disease. The compound's mechanism of action involves the inhibition of glutamate carboxypeptidase 2, a enzyme more commonly known as PSMA, which is highly expressed on the surface of prostate cancer cells. This targeting makes Iofolastat I-123 a valuable tool for researchers developing and validating new diagnostic strategies for cancer. The compound has been investigated in clinical trials, such as NCT00992745, which was a Phase I pilot study in subjects with metastatic prostate cancer. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or human use. Synonyms: MIP-1072, MIP1072, MIP 1072 Chemical Formula: C~19~H~26~IN~3~O~7~ CAS Number: 949575-24-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26IN3O7 B1677150 MIP-1072 CAS No. 949575-20-6

Properties

CAS No.

949575-20-6

Molecular Formula

C19H26IN3O7

Molecular Weight

535.3 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)methylamino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1

InChI Key

OXUUJYOSVPMNKP-GJZGRUSLSA-N

Isomeric SMILES

C1=CC(=CC=C1CNCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I

Canonical SMILES

C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Appearance

Solid powder

Other CAS No.

949575-20-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid
MIP 1072
MIP-1072
MIP1072

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MIP-1072

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1072 is a small-molecule, glutamate-urea-lysine analogue that demonstrates high affinity and specificity for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed in prostate cancer.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and its application as a radiolabeled agent for the imaging of prostate cancer. The information presented herein is compiled from pivotal preclinical and early-phase clinical studies.

Core Mechanism of Action

This compound functions as a potent and competitive inhibitor of the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[3][4] PSMA, also known as folate hydrolase I or glutamate carboxypeptidase II, is a type II transmembrane glycoprotein.[4] The binding of this compound to the extracellular enzymatic domain of PSMA is the cornerstone of its utility in prostate cancer imaging and diagnostics.[5]

Molecular Interaction with PSMA

This compound is a glutamate-urea heterodimer with a molecular weight of 535 Da.[3][4] Its structure is designed to fit into the active site of the PSMA enzyme, leading to the inhibition of its natural substrate binding. The high affinity of this interaction is quantified by a low nanomolar inhibition constant (Ki).

Upon binding to PSMA on the surface of prostate cancer cells, the this compound/PSMA complex is internalized, leading to the accumulation of this compound within the cancer cells.[2][3] This internalization process is a key feature that enhances its efficacy as an imaging agent, as it allows for a strong and persistent signal from the target cells.

The following diagram illustrates the proposed signaling pathway and internalization of this compound:

MIP1072_Mechanism Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MIP1072 This compound PSMA PSMA MIP1072->PSMA Binding Endosome Endosome PSMA->Endosome Internalization Internalized_Complex This compound/PSMA Complex Endosome->Internalized_Complex Trafficking

This compound binding to PSMA and subsequent internalization.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound and its radiolabeled form, [¹²³I]this compound.

Table 1: In Vitro Binding and Inhibition
ParameterValueCell LineReference
Ki (NAALADase Inhibition) 4.6 ± 1.6 nMLNCaP Cell Lysates[2]
Kd (Binding Affinity) 3.8 ± 1.3 nMLNCaP Cells[6]
Table 2: Preclinical In Vivo Tumor Uptake of [¹²³I]this compound
Time Point% Injected Dose per Gram (%ID/g) in LNCaP XenograftsReference
1 hour17.3 ± 6.3%[6]
Table 3: Clinical Pharmacokinetics and Imaging of [¹²³I]this compound
ParameterValueStudy PopulationReference
Blood Clearance Biphasic, ~5 times faster than [¹²³I]MIP-1095Prostate Cancer Patients[1][7]
Urinary Excretion (24h) 54%Prostate Cancer Patients[1]
Urinary Excretion (72h) 74%Prostate Cancer Patients[1]
Target-to-Background Ratio (Planar Imaging, 1h) 2:1Prostate Cancer Patients[1]
Target-to-Background Ratio (Planar Imaging, 4-24h) 3:1Prostate Cancer Patients[1]
Target-to-Background Ratio (SPECT/CT, 4h & 24h) >10:1Prostate Cancer Patients[1]
Effective Radiation Dose 0.022 mSv/MBqHealthy Volunteers & Prostate Cancer Patients[2]

Detailed Experimental Protocols

NAALADase Inhibition Assay

The protocol for determining the NAALADase inhibitory activity of this compound was adapted from Hillier et al., 2009.[2]

NAALADase_Assay_Workflow NAALADase Inhibition Assay Workflow A Prepare LNCaP cell lysate B Incubate lysate with varying concentrations of this compound A->B C Add ³H-NAAG (substrate) B->C D Incubate to allow enzymatic reaction C->D E Stop reaction D->E F Separate hydrolyzed from unhydrolyzed substrate E->F G Quantify radioactivity F->G H Calculate Ki value G->H

Workflow for the NAALADase inhibition assay.
  • Cell Lysate Preparation: LNCaP cells are collected, washed, and lysed in a cold buffer containing 50 mmol/L Tris-HCl (pH 7.4) and 0.5% Triton X-100. The lysate is then centrifuged to remove insoluble material.[2]

  • Inhibition Assay: The cell lysate is incubated with various concentrations of non-radiolabeled this compound.[2]

  • Enzymatic Reaction: The reaction is initiated by adding the radiolabeled substrate, ³H-NAAG.[2]

  • Reaction Termination and Analysis: After incubation, the reaction is stopped, and the amount of hydrolyzed substrate is quantified using a scintillation counter. The Ki value is then calculated from the inhibition data.[2]

In Vitro Cell Binding and Internalization Assay

The following protocol, based on Hillier et al., 2009, was used to assess the binding and internalization of [¹²³I]this compound in PSMA-positive (LNCaP) and PSMA-negative (PC3) prostate cancer cell lines.[2]

Cell_Binding_Workflow Cell Binding and Internalization Workflow A Seed LNCaP and PC3 cells in 12-well plates B Incubate cells with [¹²³I]this compound at 4°C and 37°C for 0-2 hours A->B C Wash cells with mild acid buffer (pH 3.0) to remove surface-bound radioactivity B->C D Centrifuge cells C->D E Separate and count radioactivity in supernatant (surface-bound) and cell pellet (internalized) D->E F Calculate specific binding and internalization E->F

Workflow for in vitro cell binding and internalization studies.
  • Cell Culture: LNCaP (PSMA-positive) and PC3 (PSMA-negative) cells are cultured in appropriate media.[2]

  • Binding Assay: Cells are incubated with [¹²³I]this compound in the absence or presence of a competing inhibitor (e.g., non-radiolabeled this compound or PMPA) to determine specific binding.[2]

  • Internalization Assay: LNCaP cells are incubated with [¹²³I]this compound at 4°C (to measure surface binding) and 37°C (to allow for internalization) for various time points.[2]

  • Quantification: After incubation, cells are washed, and the radioactivity associated with the cell surface and the internalized fraction is measured using a γ-counter.[2]

In Vivo Biodistribution in Xenograft Models

The in vivo biodistribution of [¹²³I]this compound was evaluated in mice bearing human prostate cancer xenografts (LNCaP and PC3) as described by Hillier et al., 2009.[2]

  • Xenograft Model: Male athymic NCr-nu/nu mice are inoculated with LNCaP or PC3 cells.[2]

  • Radiotracer Administration: Once tumors reach a suitable size, mice are injected with [¹²³I]this compound via the tail vein.[2]

  • Tissue Harvesting and Analysis: At various time points post-injection, mice are euthanized, and tissues of interest (including the tumor) are collected, weighed, and the radioactivity is measured using a γ-counter.[6]

  • Data Expression: The uptake of the radiotracer in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[6]

Conclusion

This compound is a highly specific and potent small-molecule inhibitor of PSMA. Its mechanism of action, centered on the competitive inhibition of PSMA's enzymatic activity and subsequent internalization, makes it an effective agent for the targeted imaging of prostate cancer. When radiolabeled with Iodine-123, [¹²³I]this compound has demonstrated excellent properties for detecting PSMA-positive lesions with high sensitivity and specificity in both preclinical models and human clinical trials. Its rapid clearance from non-target tissues contributes to high-quality images with favorable target-to-background ratios.[1][7] The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of oncology and drug development.

References

MIP-1072: A Novel PSMA Inhibitor for Targeted Imaging and Therapy of Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Authored by: Gemini AI

Abstract

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer. Its overexpression in primary, metastatic, and castration-resistant prostate cancer makes it an ideal candidate for targeted molecular imaging and therapy. This technical guide provides a comprehensive overview of MIP-1072, a small-molecule, urea-based inhibitor of PSMA. We delve into its mechanism of action, preclinical evaluation, and clinical trial data, presenting a detailed examination of its potential as a theranostic agent. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and nuclear medicine, offering a consolidated resource on the scientific foundation and experimental validation of this compound.

Introduction: The Role of PSMA in Prostate Cancer

Prostate cancer is a leading cause of cancer-related mortality in men worldwide. A key challenge in its clinical management is the accurate detection and treatment of metastatic disease. Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II, is a transmembrane protein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[1] This differential expression profile makes PSMA an attractive target for the development of diagnostic and therapeutic agents.

This compound is a small-molecule, glutamate-urea-lysine based competitive inhibitor of PSMA's enzymatic activity.[2] Its design allows for high-affinity and specific binding to the extracellular domain of PSMA. For imaging and therapeutic applications, this compound can be radiolabeled, most commonly with iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) imaging, or potentially with therapeutic radioisotopes. This guide will explore the technical details of this compound, from its fundamental binding characteristics to its performance in preclinical and clinical settings.

Mechanism of Action and PSMA Signaling

This compound functions as a competitive inhibitor of the N-acetylated alpha-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[3] By binding to the active site of PSMA, this compound can be used to deliver imaging or therapeutic payloads directly to PSMA-expressing prostate cancer cells.

The binding of ligands to PSMA can also modulate intracellular signaling pathways. PSMA has been shown to influence key pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. Inhibition of PSMA may therefore not only serve as a delivery mechanism but could also have direct anti-tumor effects.

PSMA_Signaling_Pathway PSMA Signaling Pathway in Prostate Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK MAPK PSMA->MAPK Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ERK ERK MAPK->ERK Activates ERK->Cell_Survival MIP1072 This compound MIP1072->PSMA Inhibition

PSMA Signaling and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its radiolabeled analogue, ¹²³I-MIP-1072.

Table 1: In Vitro Binding Affinity of this compound

ParameterValueCell LineReference
Ki4.6 nM-[2]

Table 2: Preclinical Biodistribution of ¹²³I-MIP-1072 in LNCaP Xenograft Model (%ID/g)

Tissue1 hour4 hours24 hoursReference
Blood1.8 ± 0.40.5 ± 0.10.1 ± 0.0[4]
Tumor10.5 ± 2.19.8 ± 1.55.6 ± 1.1[4]
Kidney150.1 ± 25.0110.5 ± 18.445.2 ± 7.5[4]
Liver2.5 ± 0.51.8 ± 0.30.8 ± 0.1[4]
Spleen0.8 ± 0.20.5 ± 0.10.2 ± 0.0[4]
Muscle0.5 ± 0.10.2 ± 0.00.1 ± 0.0[4]

Table 3: Phase 1 Clinical Trial Pharmacokinetics of ¹²³I-MIP-1072

ParameterValuePatient PopulationReference
Blood ClearanceBiphasic, ~5x faster than ¹²³I-MIP-1095Metastatic Prostate Cancer[5][6]
Urinary Excretion (24h)54%Metastatic Prostate Cancer[6]
Urinary Excretion (72h)74%Metastatic Prostate Cancer[6]

Table 4: Phase 1 Clinical Trial Radiation Dosimetry of ¹²³I-MIP-1072 (mGy/MBq)

OrganAbsorbed DoseReference
Kidneys0.054[6]
Liver0.024[6]
Salivary GlandsNot Reported
Red MarrowNot Reported
Total BodyNot Reported

Table 5: Tumor Response to Paclitaxel Monitored by ¹²³I-MIP-1072 Uptake in LNCaP Xenografts

Treatment GroupChange in Tumor Volume (Day 23)Tumor Uptake of ¹²³I-MIP-1072Reference
Untreated+205%Increased[7][8]
Paclitaxel-21%Decreased[7][8]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of this compound. Specific reagent concentrations and incubation times may vary between studies.

Synthesis and Radiolabeling of this compound

The synthesis of this compound and its precursor for radiolabeling has been previously described.[7] The process involves the synthesis of a glutamate-urea-lysine scaffold. For radiolabeling with iodine-123, a trimethyltin precursor of this compound is typically used in an electrophilic substitution reaction with [¹²³I]NaI. The final product, ¹²³I-MIP-1072, is then purified to achieve high radiochemical purity (>95%).[7]

In Vitro Cell Binding and Internalization Assays

Objective: To determine the binding affinity and specificity of this compound to PSMA-expressing cells.

General Protocol:

  • Cell Culture: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) human prostate cancer cells are cultured in appropriate media.

  • Binding Assay:

    • Cells are seeded in multi-well plates and incubated with increasing concentrations of ¹²³I-MIP-1072.

    • To determine non-specific binding, a parallel set of wells is incubated with ¹²³I-MIP-1072 in the presence of a high concentration of non-radiolabeled this compound or another PSMA inhibitor.

    • After incubation (e.g., 1 hour at 37°C), cells are washed to remove unbound radioligand.

    • Cell-associated radioactivity is measured using a gamma counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) or inhibition constant (Ki) is determined by saturation binding analysis.

  • Internalization Assay:

    • Following the binding step, cells are treated with a mild acid wash (e.g., glycine buffer, pH 2.5) to strip surface-bound radioligand.

    • The radioactivity in the acid wash (surface-bound) and the remaining cell pellet (internalized) is measured separately.

Western Blotting for PSMA Expression

Objective: To confirm PSMA protein expression in cell lines.

General Protocol:

  • Sample Preparation: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • The membrane is incubated with a primary antibody specific for PSMA overnight at 4°C.

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Xenograft Models and Biodistribution Studies

Objective: To evaluate the in vivo tumor targeting and biodistribution of ¹²³I-MIP-1072.

General Protocol:

  • Xenograft Model:

    • Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with PSMA-positive LNCaP cells.

    • Tumors are allowed to grow to a specified size.

  • Biodistribution Study:

    • Mice are intravenously injected with a known amount of ¹²³I-MIP-1072.

    • At various time points post-injection (e.g., 1, 4, 24 hours), mice are euthanized.

    • Tumors and major organs are harvested, weighed, and the radioactivity is measured in a gamma counter.

    • The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

SPECT/CT Imaging

Objective: To visualize the in vivo distribution of ¹²³I-MIP-1072.

General Protocol:

  • Animal Preparation: Tumor-bearing mice are anesthetized.

  • Radiotracer Administration: ¹²³I-MIP-1072 is administered intravenously.

  • Imaging: At specified time points post-injection, mice are imaged using a SPECT/CT scanner.

    • SPECT provides functional information on the distribution of the radiotracer.

    • CT provides anatomical co-registration.

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental and logical workflows related to the evaluation of this compound.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_therapy_response Therapeutic Response Monitoring synthesis Synthesis & Radiolabeling binding_assay PSMA Binding Assay (LNCaP cells) synthesis->binding_assay internalization Internalization Assay binding_assay->internalization xenograft LNCaP Xenograft Model Development internalization->xenograft biodistribution Biodistribution Studies xenograft->biodistribution imaging SPECT/CT Imaging xenograft->imaging treatment Paclitaxel Treatment of Xenografts xenograft->treatment monitoring Monitor Tumor Volume & ¹²³I-MIP-1072 Uptake treatment->monitoring

References

An In-depth Technical Guide to the Discovery and Development of MIP-1072

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1072 is a novel, small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly expressed in prostate cancer. Developed by Molecular Insight Pharmaceuticals, this radiolabeled agent, specifically ¹²³I-MIP-1072, has been investigated for its potential as a molecular imaging pharmaceutical for the diagnosis and staging of prostate cancer. Its ability to target PSMA with high affinity and specificity allows for the visualization of prostate cancer lesions, offering a potential improvement over conventional imaging modalities. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound.

Mechanism of Action

This compound is a glutamate-urea-lysine analogue that competitively inhibits the N-acetylated alpha-linked acidic dipeptidase (NAALADase) activity of PSMA. The binding of this compound to the extracellular domain of PSMA allows for the targeted delivery of a radioisotope, in this case, Iodine-123, to prostate cancer cells. This enables sensitive and specific imaging of PSMA-expressing tumors using Single-Photon Emission Computed Tomography (SPECT).

The Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging but also plays a role in prostate cancer progression by influencing cellular signaling pathways. Research has shown that PSMA expression is associated with the activation of the PI3K-AKT-mTOR signaling cascade, a critical pathway for cell survival and proliferation. PSMA can redirect signaling from the MAPK pathway to the PI3K-AKT pathway, thereby promoting tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered during the preclinical and clinical development of this compound.

Table 1: In Vitro Binding Affinity of this compound

ParameterValueDescription
Kᵢ4.6 nMInhibition constant for the glutamate carboxypeptidase activity of PSMA.[1]

Table 2: Preclinical Efficacy of ¹²³I-MIP-1072 in Monitoring Paclitaxel Treatment in LNCaP Xenografts

Treatment GroupChange in Tumor Volume (Day 23)LNCaP Cell Number (% of untreated)¹²³I-MIP-1072 Binding (% of untreated)
Paclitaxel (10 nM)-54.1% ± 2.5%~50-60%
Paclitaxel (100 nM)-59.1% ± 0.8%~50-60%
Paclitaxel (6.25 mg/kg)-21%-Proportional to tumor mass
Untreated+205%100%Proportional to tumor mass

Table 3: Clinical Pharmacokinetics of ¹²³I-MIP-1072 in Patients with Metastatic Prostate Cancer (NCT00712829)

ParameterValue
Blood ClearanceBiphasic
Injected Dose Remaining in Body (6h)62% ± 5%
Injected Dose Remaining in Body (48h)30% ± 5%
Cumulative Urinary Excretion (24h)54% ± 3%
Cumulative Urinary Excretion (72h)74.3% ± 3%

Table 4: Estimated Absorbed Radiation Doses of ¹²³I-MIP-1072 in Humans

OrganAbsorbed Dose (mGy/MBq)
Kidneys0.054
Liver0.024
Salivary GlandsLargest absorbed doses
Urinary Bladder WallLargest absorbed doses

Experimental Protocols

In Vitro Cell Binding Assay (Adapted Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for PSMA on prostate cancer cells.

  • Cell Culture: LNCaP and 22Rv1 cells, which express PSMA, are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded in multi-well plates at a density of approximately 0.25–2 x 10⁵ cells per well and allowed to adhere overnight.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-buffered saline with 1 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

  • Competition Assay:

    • A fixed concentration of ¹²³I-MIP-1072 is added to each well.

    • A range of concentrations of unlabeled this compound (competitor) is also added to the wells.

    • For determination of non-specific binding, a high concentration of an unlabeled PSMA inhibitor (e.g., 2-PMPA) is added to a set of wells.

  • Incubation: The plate is incubated for 1 hour at 37°C to allow binding to reach equilibrium.

  • Washing: The cells are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Preclinical Evaluation in LNCaP Xenograft Model

This protocol details the in vivo study to evaluate the efficacy of ¹²³I-MIP-1072 in monitoring tumor response to paclitaxel.

  • Animal Model: Male athymic NCr-nu/nu mice are used.

  • Tumor Inoculation: LNCaP cells (10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel) are injected subcutaneously into the right flank of each mouse. Tumors are allowed to grow to approximately 400 mm³.

  • Treatment Groups:

    • Control Group: Mice receive vehicle only.

    • Treatment Group: Mice are treated with paclitaxel (6.25 mg/kg, intraperitoneally) for 3.5 cycles of 5 days on and 2 days off.

  • Imaging and Biodistribution:

    • On days 2 and 23 of treatment, mice are injected intravenously with ¹²³I-MIP-1072.

    • SPECT/CT imaging can be performed to visualize tumor uptake.

    • At selected time points post-injection, mice are euthanized, and tumors and major organs are harvested, weighed, and the radioactivity is measured using a gamma counter.

  • Tumor Volume Measurement: Tumor volume is measured regularly throughout the study.

  • Western Blot Analysis: To confirm that paclitaxel treatment does not alter PSMA expression, tumor lysates are analyzed by Western blotting using an anti-PSMA antibody.

Phase 1 Clinical Trial Protocol (NCT00712829)

This protocol outlines the design of the first-in-human study of ¹²³I-MIP-1072.

  • Study Design: An open-label, crossover study design involving patients with a documented history of metastatic prostate cancer.[2]

  • Patient Population: Seven male patients with histopathological or radiological evidence of metastatic prostate cancer.[2]

  • Drug Administration: Each patient receives a single intravenous administration of 370 MBq (10 mCi) of ¹²³I-MIP-1072.[2]

  • Imaging:

    • Whole-body planar and SPECT/CT imaging are performed at multiple time points over 2-3 days post-injection.[2]

    • Imaging is conducted to visualize lesions in soft tissue, bone, and the prostate gland.[2]

  • Pharmacokinetic Analysis:

    • Blood samples are collected at various time points from 2-15 minutes up to 72 hours post-injection.

    • Urine is collected in pooled intervals of 0-4, 4-24, 24-48, and 48-72 hours post-dosing.

    • Radioactivity in blood and urine samples is measured to determine clearance rates and excretion pathways.

  • Dosimetry: Organ-absorbed radiation doses are estimated using the OLINDA/EXM software.[2]

  • Safety and Tolerability: Patients are monitored for any adverse events throughout the study.

Visualizations

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK_pathway MAPK Pathway PSMA->MAPK_pathway Redirects signaling from AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MIP1072 This compound MIP1072->PSMA Inhibition

Caption: PSMA signaling pathway and the inhibitory action of this compound.

Preclinical_Workflow start Start animal_model Establish LNCaP Xenografts in NCr-nu/nu Mice start->animal_model treatment Administer Paclitaxel (6.25 mg/kg) animal_model->treatment control Administer Vehicle animal_model->control radiolabeling Inject ¹²³I-MIP-1072 treatment->radiolabeling control->radiolabeling imaging SPECT/CT Imaging radiolabeling->imaging biodistribution Biodistribution Analysis radiolabeling->biodistribution data_analysis Analyze Tumor Volume, Uptake, and PSMA Expression imaging->data_analysis biodistribution->data_analysis end End data_analysis->end

Caption: Experimental workflow for preclinical evaluation of ¹²³I-MIP-1072.

Clinical_Trial_Workflow start Patient Recruitment (Metastatic Prostate Cancer) consent Informed Consent start->consent randomization Crossover Design consent->randomization drug_admin Administer 370 MBq ¹²³I-MIP-1072 IV randomization->drug_admin imaging Whole-body Planar & SPECT/CT Imaging (0-72h) drug_admin->imaging pk_sampling Blood & Urine Sampling (0-72h) drug_admin->pk_sampling washout 2-Week Washout imaging->washout pk_sampling->washout crossover_drug Administer Crossover Agent (¹²³I-MIP-1095) washout->crossover_drug crossover_procedures Repeat Imaging and PK Sampling crossover_drug->crossover_procedures data_analysis Analyze Pharmacokinetics, Dosimetry, and Safety crossover_procedures->data_analysis end End of Study data_analysis->end

Caption: Phase 1 clinical trial workflow for ¹²³I-MIP-1072.

References

An In-depth Technical Guide to MIP-1072: A Small-Molecule Inhibitor of Prostate-Specific Membrane Antigen (PSMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIP-1072 is a potent and specific small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the diagnosis and treatment of prostate cancer. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed summaries of key experimental data are presented in tabular format for ease of comparison. Furthermore, this guide outlines the methodologies for critical in vitro and in vivo experiments and provides visualizations of the pertinent PSMA signaling pathway and experimental workflows to facilitate a deeper understanding of this promising molecule.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (S)-2-(3-((S)-1-carboxy-5-((4-iodobenzyl)amino)pentyl)ureido)pentanedioic acid, is a glutamate-urea-lysine-based heterodimer.[1] The presence of an iodine atom allows for radiolabeling, typically with Iodine-123 (¹²³I) for SPECT imaging.[1]

PropertyValueReference
Chemical Name (S)-2-(3-((S)-1-carboxy-5-((4-iodobenzyl)amino)pentyl)ureido)pentanedioic acid[1]
Synonym [¹²³I]this compound[2]
Molecular Formula C₁₉H₂₆IN₃O₇[3]
Molecular Weight 535.33 g/mol [3]
Target Prostate-Specific Membrane Antigen (PSMA) / Glutamate Carboxypeptidase II (GCPII)[2][3]

Biological Activity and Properties

This compound is a competitive inhibitor of the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[1] Its high affinity and specificity for PSMA make it a valuable tool for both diagnostic imaging and potentially therapeutic applications when labeled with a suitable radionuclide.

In Vitro Properties
ParameterValueCell LineCommentsReference
Inhibition Constant (Ki) 4.6 ± 1.6 nM-Inhibition of glutamate carboxypeptidase activity of PSMA.[2][3]
Dissociation Constant (Kd) 3.8 ± 1.3 nMLNCaP-[2]
Maximal Binding (Bmax) 1,490 ± 60 fmol/10⁶ cellsLNCaPCorresponds to approximately 0.9 x 10⁶ sites/cell .[2]
In Vivo and Clinical Properties of [¹²³I]this compound

[¹²³I]this compound has been evaluated in both preclinical and clinical settings, demonstrating favorable characteristics for a molecular imaging agent.

ParameterValueSpecies/StudyCommentsReference
Tumor Uptake Proportional to tumor massLNCaP xenograft miceUptake decreases with successful paclitaxel treatment.[4]
Blood Clearance Biphasic, ~5 times faster than [¹²³I]MIP-1095Human (Phase 1)-[5]
Primary Excretion Route UrineHuman (Phase 1)54% of injected dose excreted in urine by 24h, 74% by 72h.[5]
Tumor Visualization Within 0.5-1 hour post-injectionHuman (Phase 1)Visualizes lesions in soft tissue, bone, and prostate gland.[5]
Target-to-Background Ratio (SPECT/CT) >10:1 at 4 and 24 hoursHuman (Phase 1)-[5]

Experimental Protocols

Synthesis and Radiolabeling of [¹²³I]this compound

The synthesis of this compound and its radiolabeling with ¹²³I have been previously described.[1] The process involves the synthesis of a trimethyltin precursor of this compound, which then undergoes radioiodination.[1] The final product, [¹²³I]this compound, is typically produced with high radiochemical purity (>95%) and specific activity (>150 GBq/μmol).[1]

In Vitro Cell Binding Assay

This protocol is adapted from studies using PSMA-positive prostate cancer cell lines such as LNCaP and 22Rv1.[1][4]

  • Cell Culture: Culture LNCaP or 22Rv1 cells in appropriate growth medium (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Seed cells in 24-well plates at a density of approximately 0.25–2 x 10⁵ cells per well and allow them to adhere overnight.

  • Incubation with [¹²³I]this compound: Wash the cells with a suitable buffer (e.g., PBS). Add [¹²³I]this compound (at a specific concentration and activity) to the wells and incubate for 1 hour at 37°C.

  • Washing: Aspirate the radioactive medium and wash the cells multiple times with cold buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., radioimmunoprecipitation assay buffer). Collect the lysate and measure the radioactivity using a gamma counter.

  • Data Analysis: Determine the amount of bound [¹²³I]this compound and normalize to cell number, which can be determined in parallel wells using a cell counting method like the MTS assay or by direct cell counting with a hemocytometer.[1][4]

Western Blot for PSMA Expression

This protocol is used to assess the levels of PSMA protein in cell lysates.[4]

  • Sample Preparation: Treat cells as required (e.g., with paclitaxel) and then lyse them in a suitable buffer containing protease inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PSMA overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using a chemiluminescent substrate and visualize using an imaging system.

In Vivo Tumor Xenograft Studies

This protocol describes the use of [¹²³I]this compound to monitor tumor response to therapy in a mouse model.[4]

  • Animal Model: Use immunodeficient mice (e.g., athymic NCr-nu/nu mice).

  • Tumor Inoculation: Subcutaneously inoculate the mice with PSMA-positive prostate cancer cells (e.g., LNCaP). Allow the tumors to grow to a palpable size.

  • Therapeutic Intervention (Optional): Treat a cohort of mice with a therapeutic agent (e.g., paclitaxel at 6.25 mg/kg for 3.5 cycles of 5 days on, 2 days off) while a control group receives a vehicle.[4]

  • Administration of [¹²³I]this compound: At specified time points, intravenously inject the mice with [¹²³I]this compound.

  • Biodistribution Studies: At various times post-injection, euthanize the mice and harvest tumors and other organs of interest. Weigh the tissues and measure the radioactivity using a gamma counter. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

  • Imaging: Alternatively, perform SPECT/CT imaging at different time points to visualize the biodistribution of [¹²³I]this compound.

Signaling Pathways and Experimental Workflows

PSMA Signaling in Prostate Cancer

PSMA is a transmembrane glycoprotein with enzymatic activity that can influence intracellular signaling pathways implicated in prostate cancer progression. Inhibition of PSMA by molecules like this compound can modulate these pathways.

PSMA_Signaling cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling PSMA PSMA PI3K PI3K PSMA->PI3K Activation MIP1072 This compound MIP1072->PSMA Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Simplified PSMA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of a therapeutic agent in a prostate cancer xenograft model, using [¹²³I]this compound for monitoring tumor response.

Experimental_Workflow start Start inoculation Inoculate Mice with LNCaP Cells start->inoculation tumor_growth Allow Tumors to Establish inoculation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Paclitaxel (Treatment Group) randomization->treatment vehicle Administer Vehicle (Control Group) randomization->vehicle monitoring Monitor Tumor Volume and Body Weight treatment->monitoring vehicle->monitoring imaging Inject [¹²³I]this compound and Perform SPECT/CT Imaging monitoring->imaging biodistribution Euthanize and Perform Biodistribution Analysis imaging->biodistribution end End biodistribution->end

Caption: Workflow for an in vivo study of this compound in a xenograft model.

References

An In-depth Technical Guide to the Binding Affinity and Specificity of MIP-1072 for Prostate-Specific Membrane Antigen (PSMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of MIP-1072, a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). The following sections detail the quantitative binding affinity, target specificity, and the experimental methodologies used to determine these properties, offering valuable insights for researchers and professionals in the field of drug development and molecular imaging.

Introduction to this compound and PSMA

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a transmembrane protein that is highly overexpressed in prostate cancer cells, particularly in advanced and metastatic disease. This makes it an attractive target for the development of diagnostic and therapeutic agents. This compound is a small-molecule, urea-based glutamate heterodimer designed to competitively inhibit the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[1][2] Its properties have been extensively studied for applications in molecular imaging, particularly for Single Photon Emission Computed Tomography (SPECT).

Quantitative Binding Affinity of this compound for PSMA

The binding affinity of this compound for PSMA has been quantified through various in vitro assays, primarily focusing on its inhibitory constant (Ki) against PSMA's enzymatic activity and its dissociation constant (Kd) in cell-based binding assays.

Table 1: In Vitro Binding Affinity of this compound for PSMA

ParameterValue (nM)Assay TypeCell Line/SystemReference
Ki 4.6NAALADase InhibitionLNCaP cell lysates[3]
Kd 3.8 ± 1.3Saturation Binding AssayLNCaP cells[3]

These low nanomolar values indicate a high binding affinity of this compound for PSMA.

Specificity of this compound for PSMA

The specificity of a targeted molecule is crucial to minimize off-target effects and ensure accurate imaging or therapeutic delivery. The specificity of this compound for PSMA has been demonstrated through several key experiments.

Cell-Based Specificity

In vitro studies have consistently shown that this compound binding is restricted to cells expressing PSMA. For instance, radiolabeled [¹²³I]this compound demonstrated significant binding to PSMA-positive LNCaP human prostate cancer cells.[3] In contrast, negligible binding was observed in PSMA-negative PC3 human prostate cancer cells, confirming the PSMA-dependent nature of the interaction.[3]

Competitive Inhibition

Further evidence of specificity comes from competitive binding assays. The binding of [¹²³I]this compound to LNCaP cells can be effectively blocked by co-incubation with an excess of unlabeled this compound.[3] Importantly, the binding is also abolished by the presence of 2-(phosphonomethyl)pentanedioic acid (PMPA), a structurally different and well-characterized PSMA inhibitor.[3] This demonstrates that this compound binds to the same active site on PSMA as other known inhibitors.

In Vivo Specificity

Preclinical studies in animal models have corroborated the in vitro findings. In mice bearing both PSMA-positive LNCaP and PSMA-negative PC3 tumor xenografts, SPECT/CT imaging with [¹²³I]this compound showed significant accumulation of the radiotracer only in the LNCaP tumors.[3] Furthermore, the uptake in LNCaP xenografts could be significantly reduced by the co-administration of PMPA, confirming the PSMA-specific targeting in a living system.[3]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the binding affinity and specificity of this compound.

NAALADase Inhibition Assay

This enzymatic assay quantifies the ability of this compound to inhibit the catalytic activity of PSMA.

  • Preparation of Cell Lysate: LNCaP cells, known to express high levels of PSMA, are harvested and lysed to release the cellular proteins, including PSMA.

  • Enzymatic Reaction: The cell lysate is incubated with a radiolabeled substrate of PSMA, typically ³H-N-acetylaspartylglutamate (³H-NAAG).

  • Inhibition by this compound: The assay is performed in the presence of varying concentrations of non-radiolabeled this compound.

  • Quantification: The enzymatic activity is measured by quantifying the amount of hydrolyzed substrate. The concentration of this compound that results in 50% inhibition of the enzyme activity (IC50) is determined.

  • Ki Calculation: The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the substrate.

NAALADase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 LNCaP Cell Culture prep2 Cell Lysis prep1->prep2 prep3 Preparation of Cell Lysate (Source of PSMA) prep2->prep3 assay1 Incubate Lysate with ³H-NAAG (Substrate) prep3->assay1 assay2 Add Varying Concentrations of this compound assay1->assay2 assay3 Measure Enzymatic Activity (Hydrolysis of ³H-NAAG) assay2->assay3 analysis1 Determine IC50 assay3->analysis1 analysis2 Calculate Ki using Cheng-Prusoff Equation analysis1->analysis2

NAALADase Inhibition Assay Workflow
Saturation Binding Assay

This cell-based assay determines the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand on intact cells.

  • Cell Seeding: PSMA-positive LNCaP cells are seeded in multi-well plates and allowed to adhere.

  • Incubation with Radioligand: The cells are incubated with increasing concentrations of radiolabeled [¹²³I]this compound.

  • Determination of Non-Specific Binding: A parallel set of wells is incubated with the radioligand in the presence of a high concentration of unlabeled this compound to saturate the specific binding sites and measure only the non-specific binding.

  • Washing and Lysis: After incubation, the cells are washed to remove unbound radioligand, and then lysed to release the bound radioactivity.

  • Quantification: The radioactivity in the cell lysates is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration. The Kd and Bmax are then determined by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.

Saturation_Binding_Assay_Workflow cluster_cell_prep Cell Preparation cluster_binding Binding Experiment cluster_measurement Measurement cluster_analysis Data Analysis cell1 Seed LNCaP Cells in Multi-well Plates bind1 Incubate with Increasing Concentrations of [¹²³I]this compound cell1->bind1 bind2 Incubate with [¹²³I]this compound + Excess Unlabeled this compound (Non-Specific Binding) cell1->bind2 meas1 Wash to Remove Unbound Ligand bind1->meas1 bind2->meas1 meas2 Cell Lysis meas1->meas2 meas3 Measure Radioactivity (Gamma Counter) meas2->meas3 analysis1 Calculate Specific Binding meas3->analysis1 analysis2 Non-linear Regression Analysis analysis1->analysis2 analysis3 Determine Kd and Bmax analysis2->analysis3

Saturation Binding Assay Workflow
In Vivo Biodistribution Study

This animal study evaluates the distribution and tumor-targeting ability of a radiolabeled compound in a living organism.

  • Animal Model: Nude mice are subcutaneously inoculated with PSMA-positive LNCaP cells to induce tumor xenografts. A control group may be inoculated with PSMA-negative PC3 cells.

  • Radiotracer Administration: Once the tumors reach a suitable size, the mice are intravenously injected with a known amount of [¹²³I]this compound.

  • Tissue Harvesting: At various time points post-injection, the mice are euthanized, and various organs and the tumor are harvested.

  • Quantification: The radioactivity in each tissue sample is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis: The biodistribution profile is analyzed to determine the tumor uptake, clearance from non-target organs, and tumor-to-background ratios. For specificity assessment, a separate cohort may be co-injected with a blocking agent like PMPA.

Biodistribution_Study_Workflow cluster_model Animal Model Preparation cluster_injection Radiotracer Administration cluster_dissection Tissue Collection cluster_analysis Data Analysis model1 Inoculate Nude Mice with LNCaP Cells (PSMA+) model2 Allow Tumor Growth model1->model2 inject1 Intravenous Injection of [¹²³I]this compound model2->inject1 dissect1 Euthanize Mice at Various Time Points inject1->dissect1 dissect2 Harvest Organs and Tumor dissect1->dissect2 analysis1 Measure Radioactivity in Tissues dissect2->analysis1 analysis2 Calculate %ID/g analysis1->analysis2 analysis3 Determine Tumor Uptake and Tumor-to-Background Ratios analysis2->analysis3

In Vivo Biodistribution Study Workflow

Conclusion

This compound exhibits high binding affinity and remarkable specificity for Prostate-Specific Membrane Antigen. The low nanomolar Ki and Kd values underscore its potent interaction with the target. The specificity of this compound has been rigorously validated through in vitro cell-based assays and in vivo preclinical models, demonstrating its ability to selectively bind to PSMA-expressing cells and tumors. These favorable binding characteristics, coupled with a good pharmacokinetic profile, have positioned this compound as a promising agent for the molecular imaging of prostate cancer. The detailed experimental protocols outlined in this guide provide a foundation for the continued research and development of PSMA-targeted agents.

References

In Vitro Characterization of MIP-1072: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MIP-1072, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). The information compiled herein is intended to equip researchers, scientists, and drug development professionals with the core data and methodologies necessary to understand and potentially replicate key experiments related to this compound.

Core Data Presentation

The following tables summarize the key quantitative data for this compound's in vitro activity and binding characteristics.

Table 1: Enzyme Inhibition Data

ParameterValue (nM)Description
Ki4.6 ± 1.6Inhibitory constant against the N-acetylated α-linked acidic dipeptidase (NAALADase) activity of PSMA.[1]

Table 2: Receptor Binding Affinity Data

ParameterCell LineValue (nM)Description
KdLNCaP3.8 ± 1.3Dissociation constant, representing the affinity of this compound for PSMA expressed on LNCaP human prostate cancer cells.[1]

Signaling Pathway and Mechanism of Action

This compound is a glutamate-urea heterodimer that acts as a competitive inhibitor of the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA).[2] PSMA, also known as glutamate carboxypeptidase II, is a transmembrane protein that is overexpressed in prostate cancer.[1] Its enzymatic function involves the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. By competitively binding to the active site of PSMA, this compound blocks this catalytic activity.[2]

MIP1072_Mechanism_of_Action cluster_PSMA PSMA Active Site cluster_Inhibition Inhibition cluster_Products Products NAAG NAAG (Substrate) PSMA PSMA (Enzyme) NAAG->PSMA Binds to NAA N-acetylaspartate PSMA->NAA Hydrolyzes to Glutamate Glutamate PSMA->Glutamate This compound This compound This compound->PSMA Competitively Inhibits

This compound Mechanism of Action

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

NAALADase Enzymatic Inhibition Assay

This assay determines the inhibitory potency (Ki) of this compound on the enzymatic activity of PSMA.

Workflow:

NAALADase_Assay_Workflow start Start prepare_lysates Prepare LNCaP cell lysates (Source of PSMA) start->prepare_lysates incubate Incubate lysates with varying concentrations of this compound prepare_lysates->incubate add_substrate Add ³H-NAAG (substrate) incubate->add_substrate reaction Allow enzymatic reaction to proceed add_substrate->reaction stop_reaction Stop reaction reaction->stop_reaction separate Separate ³H-glutamate product from ³H-NAAG substrate stop_reaction->separate quantify Quantify ³H-glutamate (Scintillation counting) separate->quantify calculate Calculate Ki values using Cheng-Prusoff equation quantify->calculate end End calculate->end

NAALADase Inhibition Assay Workflow

Methodology:

  • Cell Lysate Preparation: LNCaP cells, which endogenously express PSMA, are lysed to prepare a source of the enzyme.

  • Incubation: The cell lysates are incubated with various concentrations of this compound to allow for binding to PSMA.

  • Enzymatic Reaction: The reaction is initiated by adding the radiolabeled substrate, 3H-N-acetylaspartylglutamate (3H-NAAG).

  • Reaction Termination: The enzymatic reaction is allowed to proceed for a defined period and then stopped.

  • Product Separation: The product of the reaction, 3H-glutamate, is separated from the unreacted substrate.

  • Quantification: The amount of 3H-glutamate produced is quantified using scintillation counting.

  • Data Analysis: The inhibitory constant (Ki) is calculated from the concentration-response curves using the Cheng-Prusoff equation.[1]

Cell-Based Binding Assays

These assays are performed to determine the binding affinity (Kd) and specificity of this compound to PSMA on intact cells.

Workflow:

Cell_Binding_Assay_Workflow start Start plate_cells Plate PSMA-positive (LNCaP) and PSMA-negative (PC3) cells start->plate_cells incubate_radioligand Incubate cells with increasing concentrations of ¹²³I-MIP-1072 at 4°C for 1 hour plate_cells->incubate_radioligand competition_setup For specificity, co-incubate with excess unlabeled this compound or PMPA incubate_radioligand->competition_setup Optional wash_cells Wash cells to remove unbound radioligand incubate_radioligand->wash_cells competition_setup->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells measure_radioactivity Measure bound radioactivity (Gamma counting) lyse_cells->measure_radioactivity analyze_data Perform nonlinear regression analysis to determine Kd and Bmax measure_radioactivity->analyze_data end End analyze_data->end

Cell-Based Binding Assay Workflow

Methodology:

  • Cell Culture: PSMA-positive LNCaP cells and PSMA-negative PC3 cells are cultured in appropriate media.[1]

  • Saturation Binding:

    • LNCaP cells are incubated with increasing concentrations of radiolabeled [123I]this compound for 1 hour at 4°C to determine total binding.[1]

    • Nonspecific binding is determined in the presence of a high concentration of unlabeled this compound.

  • Specificity Binding:

    • LNCaP and PC3 cells are incubated with [123I]this compound in the presence or absence of an excess of unlabeled this compound or the structurally unrelated PSMA inhibitor 2-(phosphonomethyl)pentanedioic acid (PMPA).[1]

  • Washing and Lysis: After incubation, cells are washed to remove unbound radioligand, and then lysed.

  • Quantification: The amount of bound radioactivity in the cell lysates is measured using a gamma counter.

  • Data Analysis: The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by nonlinear regression analysis of the saturation binding data.[1]

Cellular Internalization Assay

This assay evaluates the extent to which this compound is internalized by PSMA-expressing cells after binding to the cell surface.

Methodology:

  • Incubation: LNCaP cells are incubated with a fixed concentration of radiolabeled this compound (e.g., 100 nmol/L) at 37°C for various time points.[3]

  • Acid Wash: After incubation, cells are washed and then treated with a mild acid buffer to strip the cell surface-bound radioligand.[3]

  • Quantification: The radioactivity in the acid wash fraction (surface-bound) and the remaining cell-associated radioactivity (internalized) are measured separately.

  • Data Analysis: The percentage of internalized radioligand is calculated as a function of time.

This technical guide provides a foundational understanding of the in vitro properties of this compound. For more detailed information, readers are encouraged to consult the primary scientific literature.

References

Preliminary Efficacy of MIP-1072: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the preliminary efficacy studies of MIP-1072, a radiolabeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key processes.

Mechanism of Action

This compound, specifically 123I-MIP-1072, is a glutamate-urea heterodimer that acts as a competitive inhibitor of the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[1][2] PSMA is a transmembrane protein that is significantly upregulated in prostate cancer, including metastatic and hormone-refractory cases, making it an ideal target for imaging and therapy.[3][4] Preclinical studies have demonstrated that 123I-MIP-1072 binds to PSMA with high affinity and specificity, leading to its internalization in PSMA-expressing prostate cancer cells and accumulation in human prostate cancer xenografts.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early clinical studies of 123I-MIP-1072.

Table 1: In Vitro Efficacy of 123I-MIP-1072 in Prostate Cancer Cell Lines

Cell LineTreatmentConcentrationEffect on Cell Number (% of untreated)123I-MIP-1072 BindingReference
LNCaPPaclitaxel (48h)10 nM54.1% ± 2.5%Proportional to cell number[1]
LNCaPPaclitaxel (48h)100 nM59.1% ± 0.8%Proportional to cell number[1]
22Rv1Paclitaxel (48h)10 nM69.7% ± 0.8%Proportional to cell number[1]
22Rv1Paclitaxel (48h)100 nM61.5% ± 2.3%Proportional to cell number[1]

Table 2: In Vivo Efficacy of 123I-MIP-1072 in LNCaP Xenograft Model

Treatment GroupChange in Tumor Volume (Day 23)123I-MIP-1072 Tumor UptakeReference
Paclitaxel-21%Decreased[1][3]
Vehicle (Untreated)+205%Increased[1][3]

Table 3: Pharmacokinetics of 123I-MIP-1072 in Humans

ParameterValueTime PointReference
Target-to-Background Ratio (Planar Imaging)2:11 h[5][6]
Target-to-Background Ratio (Planar Imaging)3:14-24 h[5][6]
Target-to-Background Ratio (SPECT/CT)>10:14 and 24 h[5][6]
Blood ClearanceBiphasic, ~5 times faster than 123I-MIP-1095-[5]
Urinary Excretion54%by 24 h[5][6]
Urinary Excretion74%by 72 h[5][6]

Table 4: Radiation Dosimetry of 123I-MIP-1072

OrganEstimated Absorbed Dose (mGy/MBq)Reference
Kidneys0.054[5]
Liver0.024[5]
Effective Dose 0.022 mSv/MBq [7]

Experimental Protocols

  • Cell Lines: LNCaP and 22Rv1 prostate cancer cell lines were utilized.[3]

  • Treatment: Cells were treated with paclitaxel at concentrations ranging from 0 to 100 nM for 48 hours.[3]

  • 123I-MIP-1072 Binding Assay: Following paclitaxel treatment, cells were incubated with 123I-MIP-1072 for 1 hour to determine the extent of binding.[1]

  • Cell Number Determination: Cell viability and number were assessed using an MTS assay.[3]

  • PSMA Expression Analysis: Western blotting was performed to confirm that paclitaxel treatment did not alter PSMA expression levels.[3]

  • Animal Model: LNCaP xenograft-bearing mice were used.[3]

  • Treatment: Mice were treated with paclitaxel at a dose of 6.25 mg/kg for 3.5 cycles (5 days on, 2 days off).[3]

  • Tissue Distribution: The biodistribution of 123I-MIP-1072 was assessed on days 2 and 23 after the initiation of paclitaxel treatment.[3]

  • Study Design: A crossover trial design was employed with seven patients having a documented history of prostate cancer.[5] Patients were intravenously administered 370 MBq (10 mCi) of 123I-MIP-1072.[5] A separate study arm included six healthy volunteers.[5]

  • Imaging: Whole-body planar and SPECT/CT imaging were conducted over a period of 2-3 days.[5]

  • Pharmacokinetics: Blood and urine samples were collected at various time intervals (0–4, 4–24, 24–48, and 48–72 hours after dosing) to study the pharmacokinetic profile.[6]

  • Dosimetry: Absorbed radiation doses were estimated using the OLINDA/EXM software.[5]

Visualizations

MIP1072_Mechanism_of_Action cluster_prostate_cancer_cell Prostate Cancer Cell PSMA PSMA MIP1072_bound This compound-PSMA Complex PSMA->MIP1072_bound Binding Internalization Internalization MIP1072_bound->Internalization Endocytosis Imaging_Signal SPECT/CT Signal Internalization->Imaging_Signal Detection MIP1072 123I-MIP-1072 MIP1072->PSMA Targets

This compound Mechanism of Action

Experimental_Workflow_In_Vivo cluster_xenograft_model LNCaP Xenograft Model Start Day 0: LNCaP Xenograft Implantation Treatment_Start Day 2: Initiate Treatment Start->Treatment_Start Imaging_1 Day 2: 123I-MIP-1072 Imaging Treatment_Start->Imaging_1 Treatment_Cycle Days 2-23: Paclitaxel or Vehicle Treatment_Start->Treatment_Cycle Analysis Tumor Volume & Biodistribution Analysis Imaging_1->Analysis Imaging_2 Day 23: 123I-MIP-1072 Imaging Treatment_Cycle->Imaging_2 Imaging_2->Analysis

In Vivo Efficacy Experimental Workflow

Logical_Relationship_Efficacy_Monitoring Therapy Paclitaxel Therapy Tumor_Response Tumor Growth Inhibition Therapy->Tumor_Response PSMA_Expression Stable PSMA Expression Therapy->PSMA_Expression MIP1072_Uptake_Dec Decreased 123I-MIP-1072 Uptake Tumor_Response->MIP1072_Uptake_Dec Tumor_Progression Tumor Growth MIP1072_Uptake_Inc Increased 123I-MIP-1072 Uptake Tumor_Progression->MIP1072_Uptake_Inc Efficacy_Monitoring Monitoring Therapeutic Efficacy MIP1072_Uptake_Dec->Efficacy_Monitoring MIP1072_Uptake_Inc->Efficacy_Monitoring

Logic of this compound for Efficacy Monitoring

References

An In-depth Technical Guide to MIP-1072 and its Interaction with PSMA-expressing Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MIP-1072, a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), and its detailed interaction with PSMA-expressing cells. This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological processes to serve as a valuable resource for professionals in the field of oncology and drug development.

Introduction to this compound

This compound is a glutamate-urea-lysine-based small molecule that acts as a competitive inhibitor of the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of Prostate-Specific Membrane Antigen (PSMA).[1] PSMA is a transmembrane protein that is significantly upregulated in prostate cancer cells, making it an attractive target for both diagnostic imaging and therapeutic intervention.[2] this compound, particularly when radiolabeled with Iodine-123 (¹²³I-MIP-1072), has demonstrated high affinity and specificity for PSMA, enabling the visualization of PSMA-expressing tissues.[1][2] Preclinical and clinical studies have highlighted its potential in the diagnosis and monitoring of prostate cancer.[1]

Quantitative Data on this compound Interaction with PSMA-Expressing Cells

The following tables summarize the key quantitative data regarding the binding, internalization, and biodistribution of this compound in PSMA-expressing cells.

Table 1: Binding Affinity of this compound for PSMA
ParameterCell LineValueReference
Ki LNCaP4.6 ± 1.6 nM[3]
Kd LNCaP3.8 ± 1.3 nM[3]
Bmax LNCaPData not explicitly quantified in the provided search results.
Table 2: In Vitro Internalization of [¹²³I]this compound in LNCaP Cells
Time (minutes)Internalized Radioactivity (% of Total Bound)
5~12%
15~20%
30~28%
60~35%
120~40%
Data is estimated from the graphical representation in Hillier SM, et al. Cancer Res. 2009;69(17):6932-40.
Table 3: In Vivo Biodistribution of [¹²³I]this compound in LNCaP Xenograft-Bearing Mice
Tissue% Injected Dose per Gram (%ID/g) at 1 hour% Injected Dose per Gram (%ID/g) at 4 hours
LNCaP Tumor17.3 ± 6.37.2 - 11.0
BloodData not availableData not available
LiverData not availableData not available
KidneysData not availableData not available
SpleenData not availableData not available
MuscleData not availableData not available
Data compiled from multiple sources referencing preclinical studies.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with PSMA-expressing cells.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (PSMA).

Materials:

  • PSMA-expressing cells (e.g., LNCaP) or cell membranes

  • Radiolabeled PSMA ligand (e.g., [¹²³I]MIP-1095)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates with glass fiber filters (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of unlabeled this compound in binding buffer.

  • In a 96-well filter plate, add a fixed amount of LNCaP cell membranes (e.g., 10-20 µg of protein per well).

  • Add the various concentrations of unlabeled this compound to the wells.

  • Add a fixed concentration of the radiolabeled ligand to each well.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Determine the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Saturation Binding Assay

This assay is performed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand ([¹²³I]this compound) on PSMA-expressing cells.

Materials:

  • PSMA-expressing cells (e.g., LNCaP)

  • Radiolabeled [¹²³I]this compound

  • Unlabeled PSMA inhibitor (for determining non-specific binding, e.g., 2-PMPA)

  • Binding buffer

  • Wash buffer

  • 96-well plates

  • Gamma counter

Protocol:

  • Seed LNCaP cells in 96-well plates and grow to a confluent monolayer.

  • Prepare a series of increasing concentrations of [¹²³I]this compound in binding buffer.

  • To determine total binding, add the different concentrations of [¹²³I]this compound to the wells containing the cells.

  • To determine non-specific binding, in a parallel set of wells, add the same concentrations of [¹²³I]this compound along with a high concentration of an unlabeled PSMA inhibitor (e.g., 10 µM 2-PMPA).

  • Incubate the plates at 4°C for 1 hour.

  • Wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [¹²³I]this compound.

  • Plot the specific binding versus the concentration of [¹²³I]this compound and use non-linear regression analysis to determine the Kd and Bmax values.

Internalization Assay

This assay quantifies the rate and extent to which a radiolabeled ligand is internalized by cells after binding to a cell surface receptor.

Materials:

  • PSMA-expressing cells (e.g., LNCaP)

  • [¹²³I]this compound

  • Culture medium

  • Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

  • Cell lysis buffer (e.g., 1 N NaOH)

  • Gamma counter

Protocol:

  • Seed LNCaP cells in multi-well plates and grow to confluence.

  • Incubate the cells with a fixed concentration of [¹²³I]this compound (e.g., 1 nM) in culture medium at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • At each time point, stop the internalization process by placing the plate on ice and washing the cells with ice-cold buffer.

  • To separate the surface-bound from the internalized radioligand, treat the cells with the acid wash buffer for a short period (e.g., 5-10 minutes) on ice. This will strip the surface-bound radioactivity.

  • Collect the acid wash supernatant (contains surface-bound radioactivity).

  • Lyse the remaining cells with cell lysis buffer (contains internalized radioactivity).

  • Measure the radioactivity in both the acid wash fraction and the cell lysate fraction using a gamma counter.

  • Calculate the percentage of internalized radioactivity as (internalized counts / (surface-bound counts + internalized counts)) x 100.

In Vivo Biodistribution Study

This study evaluates the distribution and accumulation of a radiolabeled compound in different organs and tissues of an animal model over time.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with LNCaP xenografts)

  • [¹²³I]this compound

  • Saline solution

  • Anesthesia

  • Gamma counter

Protocol:

  • Inject a known amount of [¹²³I]this compound intravenously into the tail vein of the tumor-bearing mice.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of mice.

  • Dissect and collect various organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Also, measure the radioactivity of a known standard of the injected dose.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Signaling Pathways and Visualizations

PSMA is not merely a passive cell surface marker; its enzymatic activity and interaction with the cellular microenvironment can influence key signaling pathways involved in cancer progression. While the direct effect of this compound on these pathways has not been explicitly detailed in the provided search results, its mechanism as a competitive inhibitor of PSMA's enzymatic function strongly suggests a modulatory role.

PSMA expression has been shown to induce a switch in signaling from the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway to the phosphoinositide 3-kinase (PI3K)/AKT survival pathway.[5][6] This switch is believed to be mediated by the interaction of PSMA with the scaffolding protein RACK1 and the insulin-like growth factor 1 receptor (IGF-1R).[5][6] By inhibiting PSMA, this compound would be expected to prevent this signaling switch, thereby potentially inhibiting the pro-survival signals in prostate cancer cells.

Visualizing the PSMA-Mediated Signaling Switch

The following diagram illustrates the proposed mechanism by which PSMA influences the MAPK/ERK and PI3K/AKT signaling pathways.

PSMA_Signaling_Switch cluster_0 PSMA-Negative Cell cluster_1 PSMA-Positive Cell IGF1R_neg IGF-1R RACK1_neg RACK1 IGF1R_neg->RACK1_neg Integrin_neg β1-Integrin RACK1_neg->Integrin_neg MAPK_neg MAPK/ERK Pathway RACK1_neg->MAPK_neg Proliferation_neg Proliferation MAPK_neg->Proliferation_neg PSMA PSMA RACK1_pos RACK1 PSMA->RACK1_pos disrupts interaction IGF1R_pos IGF-1R IGF1R_pos->RACK1_pos Integrin_pos β1-Integrin RACK1_pos->Integrin_pos PI3K_AKT PI3K/AKT Pathway RACK1_pos->PI3K_AKT Survival Cell Survival PI3K_AKT->Survival MIP1072 This compound MIP1072->PSMA Inhibits

Caption: PSMA-mediated signaling switch and the inhibitory role of this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines the typical experimental workflow for the preclinical evaluation of this compound.

MIP1072_Workflow start Start: This compound Synthesis radiolabeling Radiolabeling (e.g., with ¹²³I) start->radiolabeling in_vitro In Vitro Studies (PSMA-expressing cells) radiolabeling->in_vitro binding_assay Binding Assays (Ki, Kd, Bmax) in_vitro->binding_assay internalization_assay Internalization Assay in_vitro->internalization_assay in_vivo In Vivo Studies (Xenograft models) in_vitro->in_vivo biodistribution Biodistribution Studies in_vivo->biodistribution imaging SPECT/CT Imaging in_vivo->imaging end Clinical Translation Potential biodistribution->end imaging->end

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent and specific small-molecule inhibitor of PSMA that has demonstrated significant promise in the context of prostate cancer. Its high binding affinity, coupled with its ability to be internalized by PSMA-expressing cells and to specifically accumulate in tumors in vivo, underscores its potential as a diagnostic imaging agent. Furthermore, by inhibiting the enzymatic activity of PSMA, this compound may play a role in modulating critical cell signaling pathways that drive cancer progression. This technical guide provides a foundational understanding of this compound's interaction with PSMA-expressing cells, offering valuable data and protocols to guide further research and development in this important area of oncology.

References

Foundational Research on Small Molecule PSMA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and development of small molecule inhibitors targeting the Prostate-Specific Membrane Antigen (PSMA). It covers the core chemical scaffolds, structure-activity relationships (SAR), and the key experimental methodologies that have propelled these agents from bench to clinical practice, revolutionizing the diagnosis and treatment of prostate cancer.

Introduction: PSMA as a Premier Target

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), has emerged as a highly significant target in oncology.[1] PSMA is a type II transmembrane glycoprotein that is markedly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor grade and stage.[2][3] This selective overexpression, coupled with its enzymatic activity, makes PSMA an ideal candidate for targeted imaging and radionuclide therapy.[4][5] While early efforts focused on monoclonal antibodies, the development of small molecule inhibitors offered superior pharmacokinetics, including rapid clearance and enhanced tumor penetration, leading to their widespread clinical adoption.[3][6]

The Evolution of PSMA-Targeted Small Molecules

The journey to potent small molecule PSMA inhibitors began with research into the natural substrate of GCPII, N-acetyl-aspartyl-glutamate (NAAG).[1] The isolation of the PSMA crystal structure was a pivotal moment, enabling a shift from antibody-based approaches to the rational design of low molecular weight inhibitors that could access the enzyme's active site.[4][6]

Core Chemical Scaffolds

Several classes of compounds have been developed as effective PSMA inhibitors, all designed to interact with the zinc-containing active site of the enzyme.[7]

  • Urea-Based Inhibitors: This class represents the most successful and widely used scaffold.[6] The Glutamate-urea-Lysine (Glu-urea-Lys) or a similar Glu-urea-Glu motif proved to be a critical framework for high-affinity binding.[2][8] This scaffold mimics the structure of the natural substrate and effectively chelates the zinc ions in the active site. Prominent clinical agents like PSMA-11 and PSMA-617 are built upon this core structure.[9][10]

  • Phosphonate and Phosphoramidate Inhibitors: Early research identified 2-(phosphonomethyl)pentanedioic acid (2-PMPA) as a potent competitive inhibitor.[1] This led to the development of various phosphonate, phosphinate, and phosphoramidate-based inhibitors. These compounds also function as effective zinc-binding groups and have been explored for both imaging and therapeutic applications.[7][11]

  • Other Scaffolds: Thiol and hydroxamate groups are also known to be effective zinc-binding agents and have been incorporated into PSMA inhibitor designs.[7]

The general structure of these inhibitors can be conceptualized as having three key domains: a zinc-binding/targeting moiety, a linker, and an effector payload for imaging or therapy.

PSMA_Inhibitor_Structure cluster_0 Small Molecule PSMA Inhibitor cluster_1 Biological Target Target Targeting Moiety (e.g., Glu-Urea-Lys) Linker Linker Region Target->Linker Covalently Attached PSMA PSMA Active Site (with Zn²⁺ ions) Target->PSMA High-Affinity Binding Effector Effector/Payload (Chelator for Radioisotope, Fluorophore, etc.) Linker->Effector Covalently Attached

Caption: General modular structure of a small molecule PSMA inhibitor.

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial for optimizing inhibitor design. Research has shown that modifications to the linker region can significantly impact binding affinity, lipophilicity, and in vivo pharmacokinetics.[12][13] For instance, incorporating aromatic moieties in the linker can improve binding properties.[13] Chirality is also critical; compounds with (S)-configuration at both the P1 and P1' regions of the amino acid structure are demonstrably more potent, with alterations leading to dramatic drops in inhibitory activity.[14] Even subtle changes, such as replacing the cyclohexyl ring in PSMA-617 with a phenyl group, can alter biodistribution, potentially increasing accumulation in organs like the spleen.[12]

Quantitative Performance Data

The efficacy of small molecule inhibitors is quantified through various in vitro and in vivo metrics. Competitive binding assays determine the half-maximal inhibitory concentration (IC50), a measure of potency. Biodistribution studies in preclinical models provide crucial data on tumor uptake and clearance from non-target organs.

Inhibitor Class/CompoundIC50 (nM)Cell LineReference
Urea-Based
PSMA-617~5LNCaP / C4-2[12]
P17 (PSMA-617 analog)~15LNCaP / C4-2[12]
P18 (PSMA-617 analog)~10LNCaP / C4-2[12]
[18F]Triazolylphenyl ureas3 - 36LNCaP[15]
Phosphoramidate-Based
Compound 41.3-[11]
Compound 50.4-[11]
Compound 60.9-[11]
Table 1: In Vitro PSMA Binding Affinity (IC50) for Representative Small Molecule Inhibitors.
RadiotracerTime p.i. (h)Tumor Uptake (%ID/g)Tumor-to-Blood RatioKidney Uptake (%ID/g)Reference
[18F]411.54 ± 0.40108.94 ± 2.93[11]
21.57 ± 0.50269.97 ± 2.81[11]
[18F]513.16 ± 0.392024.38 ± 3.72[11]
21.65 ± 0.326421.54 ± 6.12[11]
[18F]612.92 ± 0.30245.87 ± 0.67[11]
21.86 ± 0.14707.13 ± 1.45[11]
[68Ga]Ga-PSMA-HBED-CC1-35 - 6--[15]
High-Affinity [18F]Triazoles210.9 - 14.3--[15]
Table 2: In Vivo Biodistribution Data for Selected 18F-Labeled PSMA Inhibitors in LNCaP Xenograft Models.

Core Experimental Methodologies

The development and validation of PSMA inhibitors rely on a standardized set of experimental protocols.

Chemical Synthesis

The synthesis of urea-based inhibitors typically involves a multi-step process. A key reaction is the formation of the urea linkage, often starting from isocyanate intermediates.[7] For radiolabeling, a chelator such as DOTA or HBED-CC is conjugated to the linker region of the molecule. For 18F-labeling, precursors are often synthesized for a final "click" chemistry reaction with [18F]fluoroethylazide or labeling via silicon-fluoride acceptor (SiFA) chemistry.[15]

In Vitro Evaluation Protocols

A systematic workflow is used to characterize new inhibitors in vitro before advancing to animal models.

In_Vitro_Workflow synthesis Synthesis & Purification of Inhibitor Precursor radiolabeling Radiolabeling (e.g., with ⁶⁸Ga, ¹⁷⁷Lu) synthesis->radiolabeling qc Quality Control (Radiochemical Purity, SA) radiolabeling->qc binding_assay Competitive Binding Assay (IC₅₀ Determination) qc->binding_assay Test Compound internalization Internalization Assay qc->internalization Test Compound lipophilicity Lipophilicity & Plasma Protein Binding qc->lipophilicity Test Compound data_analysis Data Analysis & Candidate Selection binding_assay->data_analysis internalization->data_analysis lipophilicity->data_analysis

Caption: Standard experimental workflow for in vitro evaluation.

  • Competitive Binding Assay (IC50 Determination): This assay quantifies the affinity of a new, unlabeled inhibitor.[16]

    • Cell Culture: PSMA-positive cells (e.g., LNCaP) are cultured in appropriate plates.

    • Incubation: Cells are incubated with a known concentration of a standard PSMA-targeting radioligand (e.g., [125I-BA]KuE).

    • Competition: Increasing concentrations of the new, non-radiolabeled test inhibitor are added to displace the standard radioligand.

    • Quantification: After incubation and washing, the remaining cell-bound radioactivity is measured using a gamma counter.

    • Analysis: The IC50 value is calculated—the concentration of the test inhibitor required to displace 50% of the standard radioligand.[12]

  • Internalization Assay: This experiment measures the rate and extent to which the radiolabeled inhibitor is internalized by cancer cells.[16]

    • Incubation: PSMA-positive cells are incubated with the radiolabeled inhibitor (e.g., [177Lu]Lu-PSMA-I&F) at 37°C for various time points.

    • Acid Wash: An acid wash (e.g., 50 mM sodium acetate, pH 4.5) is used to strip off the fraction of the radioligand that is bound to the cell surface but not internalized.

    • Cell Lysis: Cells are lysed (e.g., with 1N NaOH) to release the internalized radioligand.

    • Quantification: The radioactivity in the acid wash fraction (membrane-bound) and the lysate fraction (internalized) is measured separately.

In Vivo Evaluation Protocols

Promising candidates are evaluated in animal models to assess their biodistribution, tumor-targeting efficacy, and pharmacokinetics.

In_Vivo_Workflow xenograft Establish Tumor Xenograft (e.g., LNCaP cells in nude mice) injection Intravenous Injection of Radiolabeled Inhibitor xenograft->injection imaging PET/SPECT-CT Imaging (at various time points) injection->imaging biodistribution Ex Vivo Biodistribution injection->biodistribution Parallel Cohort analysis Calculate %ID/g and Tumor-to-Organ Ratios imaging->analysis dissection Sacrifice & Dissect Organs (Tumor, Blood, Kidneys, etc.) biodistribution->dissection counting Weigh Tissues & Measure Radioactivity (Gamma Counter) dissection->counting counting->analysis

Caption: Standard experimental workflow for in vivo evaluation.

  • Biodistribution Studies: This protocol provides quantitative data on tracer accumulation in various tissues.[11][16]

    • Animal Model: Tumor xenografts are established by subcutaneously injecting PSMA-positive human prostate cancer cells (e.g., LNCaP, CWR22Rv1) into immunocompromised mice.[11]

    • Injection: A known quantity of the radiolabeled inhibitor is injected intravenously into cohorts of tumor-bearing mice.

    • Sacrifice and Dissection: At predefined time points (e.g., 1, 2, 4 hours post-injection), mice are euthanized. Key organs and tissues (tumor, blood, kidneys, liver, muscle, etc.) are dissected and weighed.[15]

    • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter and compared to a standard of the injected dose.

    • Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are calculated to assess targeting specificity.[11]

Conclusion and Future Directions

The development of small molecule PSMA inhibitors, underpinned by foundational research into its structure and function, has fundamentally altered the management of prostate cancer. The urea-based scaffold, in particular, has proven to be a versatile and highly effective platform for creating both diagnostic and therapeutic agents.[6][7] Current and future research focuses on further optimizing these molecules to improve tumor-to-kidney uptake ratios, overcome resistance mechanisms, and explore novel payloads beyond radioisotopes. The principles and protocols outlined in this guide represent the core foundation upon which the next generation of targeted cancer agents will be built.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling MIP-1072 with Iodine-123

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1072, also known as (S)-2-(3-((S)-1-carboxy-5-((4-iodobenzyl)amino)pentyl)ureido)pentanedioic acid, is a small molecule inhibitor of the prostate-specific membrane antigen (PSMA).[1] PSMA is a well-validated target for the imaging and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. Radiolabeled forms of this compound, particularly with Iodine-123 ([¹²³I]I-MIP-1072), have shown promise as imaging agents for single-photon emission computed tomography (SPECT) to detect and stage prostate cancer.[2][3]

This document provides a detailed protocol for the radiolabeling of the this compound precursor with Iodine-123, followed by purification and quality control procedures. The protocol is based on established iododestannylation methods, a common and efficient technique for radioiodination.

Chemical Reaction and Signaling Pathway

The radiolabeling of this compound with Iodine-123 is achieved through an electrophilic aromatic substitution reaction on a trialkylstannyl precursor, specifically trimethyltin-MIP-1072. In this reaction, the trimethyltin group is replaced by the radioactive iodine atom. This method is widely used for radiohalogenation as it proceeds under mild conditions with high radiochemical yield and purity.

G cluster_reactants Reactants cluster_products Products precursor Trimethyltin-MIP-1072 Precursor product [¹²³I]I-MIP-1072 precursor->product Electrophilic Substitution iodine [¹²³I]NaI iodine->product oxidant Oxidizing Agent (e.g., Chloramine-T) oxidant->product byproduct Trimethyltin byproduct

Caption: Chemical reaction for the synthesis of [¹²³I]I-MIP-1072.

Experimental Protocols

Materials and Equipment
  • Precursor: Trimethyltin-MIP-1072 ((S)-di-tert-butyl 2-(3-((S)-1-tert-butoxy-1-oxo-6-(4-(trimethylstannyl)benzylamino)hexan-2-yl)ureido)pentanedioate)

  • Radionuclide: [¹²³I]Sodium Iodide in 0.1 M NaOH

  • Oxidizing Agent: Chloramine-T solution (1 mg/mL in water)

  • Quenching Solution: Sodium metabisulfite solution (2 mg/mL in water)

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Solvents: Ethanol, Acetonitrile (HPLC grade), Water (HPLC grade)

  • Purification: C18 Sep-Pak cartridge, Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a semi-preparative C18 column

  • Quality Control: Radio-thin layer chromatography (radio-TLC) scanner, RP-HPLC system with an analytical C18 column and a radiation detector

  • General Lab Equipment: Vortex mixer, pH meter, lead-shielded vials and fume hood.

Radiolabeling Workflow

G start Start reagents Combine Precursor, [¹²³I]NaI, and Oxidizing Agent start->reagents reaction Incubate at Room Temperature reagents->reaction quench Quench Reaction with Sodium Metabisulfite reaction->quench deprotection Add TFA for Deprotection quench->deprotection purification Purify via RP-HPLC deprotection->purification qc Quality Control: Radio-TLC and Radio-HPLC purification->qc end End Product: [¹²³I]I-MIP-1072 qc->end

Caption: Experimental workflow for radiolabeling this compound with Iodine-123.

Detailed Methodologies

1. Radiolabeling Reaction

  • In a lead-shielded vial, add 10-20 µg of the trimethyltin-MIP-1072 precursor dissolved in a small volume of ethanol (e.g., 10-20 µL).

  • Add 185-370 MBq (5-10 mCi) of [¹²³I]NaI in 0.1 M NaOH.

  • Initiate the reaction by adding 10-20 µL of a freshly prepared Chloramine-T solution (1 mg/mL in water).

  • Vortex the reaction mixture gently and let it stand at room temperature for 5-10 minutes.

  • Quench the reaction by adding an equal volume of sodium metabisulfite solution (2 mg/mL in water) to reduce the excess oxidizing agent.

2. Deprotection

  • Following the quenching step, add 100-200 µL of trifluoroacetic acid (TFA) to the reaction mixture.

  • Allow the mixture to stand at room temperature for 10-15 minutes to ensure complete removal of the tert-butyl protecting groups.

3. Purification

  • Dilute the reaction mixture with 1 mL of mobile phase A (see below).

  • Load the diluted mixture onto a semi-preparative RP-HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

  • Elute the product using a gradient of mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA). A typical gradient would be from 95% A to 50% A over 30 minutes at a flow rate of 4 mL/min.

  • Monitor the elution with a UV detector (at 254 nm) and a radiation detector.

  • Collect the fraction corresponding to the [¹²³I]I-MIP-1072 peak.

  • The collected fraction can be evaporated to dryness and reconstituted in a suitable buffer (e.g., sterile saline with 5% ethanol) for in vivo use.

4. Quality Control

  • Radiochemical Purity by Radio-TLC:

    • Spot a small aliquot of the final product onto a silica gel TLC plate.

    • Develop the plate using a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).

    • Scan the plate using a radio-TLC scanner to determine the percentage of radioactivity corresponding to the product and any impurities.[3][4]

  • Radiochemical Purity and Identity by Radio-HPLC:

    • Inject a small aliquot of the final product onto an analytical RP-HPLC column (e.g., C18, 5 µm, 250 x 4.6 mm).

    • Elute using a gradient similar to the one used for purification, but at a lower flow rate (e.g., 1 mL/min).

    • Confirm the identity of the [¹²³I]I-MIP-1072 by comparing its retention time with that of a non-radioactive this compound standard.

    • Determine the radiochemical purity by integrating the peak areas in the radio-chromatogram.

Data Presentation

The following table summarizes the expected quantitative data from the radiolabeling of this compound with Iodine-123.

ParameterExpected ValueMethod of Determination
Radiochemical Yield 50 - 70%Radio-TLC / Radio-HPLC
Radiochemical Purity > 95%Radio-TLC / Radio-HPLC
Specific Activity > 150 GBq/µmolCalculated from the amount of radioactivity and the mass of the product

Note: The specific activity is a crucial parameter, especially for receptor-based imaging agents, as high specific activity ensures that a low mass of the compound is administered, minimizing potential pharmacological effects.

References

Application Notes and Protocols: Monitoring Tumor Response to Taxane Therapy with MIP-1072

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monitoring the efficacy of cancer therapeutics in real-time is crucial for optimizing treatment strategies and accelerating drug development. Taxanes, such as paclitaxel, are a cornerstone of chemotherapy for various cancers, including prostate cancer.[1][2] This document provides detailed application notes and protocols for utilizing MIP-1072, a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), to monitor tumor response to taxane-based therapy.[3][4]

This compound is a glutamate-urea heterodimer that binds with high affinity and specificity to PSMA, a transmembrane protein that is significantly upregulated in prostate cancer.[5][6] When labeled with a radioisotope like Iodine-123 (¹²³I), this compound functions as a SPECT imaging agent, allowing for non-invasive visualization and quantification of PSMA-expressing tumors.[3][7] Preclinical studies have demonstrated a strong correlation between the uptake of ¹²³I-MIP-1072 and tumor mass, making it an effective tool for tracking tumor regression or progression during treatment.[3][8] This ability to monitor therapeutic response can provide early insights into treatment efficacy, potentially guiding clinical decisions and improving patient outcomes.

Principle of the Method

The fundamental principle of this application is the targeted delivery of a radiolabeled imaging agent, ¹²³I-MIP-1072, to PSMA-expressing cancer cells. Taxane therapy, like with paclitaxel, induces cell growth inhibition and a reduction in tumor volume.[3][4] The intensity of the signal from ¹²³I-MIP-1072, as detected by SPECT imaging or by direct measurement in excised tissues, is directly proportional to the number of viable PSMA-expressing cancer cells.[3] Therefore, a decrease in ¹²³I-MIP-1072 uptake in a tumor following taxane treatment indicates a positive therapeutic response (tumor regression), while an increase or stable uptake suggests resistance or tumor progression.[3][4] Importantly, studies have verified that treatment with paclitaxel does not alter the expression of PSMA itself, ensuring that changes in tracer uptake reflect changes in tumor cell number rather than target expression levels.[4][9]

Signaling Pathway and Mechanism of Action

MIP1072_Mechanism cluster_membrane Tumor Cell Membrane PSMA PSMA (Prostate-Specific Membrane Antigen) Internalization Internalization PSMA->Internalization Endocytosis MIP1072 ¹²³I-MIP-1072 (PSMA Inhibitor) MIP1072->PSMA High-Affinity Binding SPECT SPECT Imaging (Signal Detection) Internalization->SPECT Signal Emission (Gamma Rays)

Caption: Workflow for the in vitro ¹²³I-MIP-1072 binding assay.

Protocol 2: Western Blot for PSMA Expression

Objective: To confirm that paclitaxel treatment does not alter PSMA protein expression levels in the cancer cells.

Materials:

  • Cell lysates from Protocol 1 (before the binding step)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PSMA

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and loading dye. Boil samples for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PSMA antibody and the anti-loading control antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the PSMA signal to the loading control to compare PSMA expression across different paclitaxel treatment concentrations.

Protocol 3: In Vivo Monitoring of Tumor Response in Xenograft Models

Objective: To non-invasively monitor the change in tumor volume and quantify ¹²³I-MIP-1072 uptake in response to paclitaxel treatment in a mouse xenograft model.

Materials:

  • Male immunodeficient mice (e.g., nude mice)

  • LNCaP cells mixed with Matrigel

  • Paclitaxel solution (for injection)

  • ¹²³I-MIP-1072 solution (for injection)

  • SPECT/CT imaging system

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant LNCaP cells (e.g., 5 x 10⁶ cells in 100 µL Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Allocation: Randomly assign mice to a treatment group (paclitaxel) and a control group (vehicle).

  • Treatment Regimen:

    • Administer paclitaxel (e.g., 6.25 mg/kg) or vehicle via intraperitoneal injection.

    • Follow a cyclical treatment schedule, for instance, 5 days of treatment followed by 2 days of rest, for a total of 3-4 cycles. [4]5. Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • SPECT/CT Imaging:

    • At specified time points (e.g., before treatment and on days 2 and 23 after starting treatment), intravenously inject the mice with ¹²³I-MIP-1072 (e.g., ~1 mCi). [3][10] * At 1-4 hours post-injection, anesthetize the mice and perform SPECT/CT imaging to visualize the tumor.

  • Biodistribution (Optional, Terminal):

    • Immediately after the final imaging session, euthanize the mice.

    • Excise the tumors and major organs (blood, liver, kidneys, spleen, etc.).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis: Correlate the changes in tumor volume with the changes in ¹²³I-MIP-1072 uptake as quantified from SPECT images or ex vivo biodistribution data.

dot

In_Vivo_Workflow A Implant LNCaP Xenografts in Mice B Tumor Growth to ~150 mm³ A->B C Randomize into Control & Treatment Groups B->C D Administer Paclitaxel (e.g., 6.25 mg/kg, cyclic) C->D E Monitor Tumor Volume (Calipers) D->E Throughout Treatment F Inject ¹²³I-MIP-1072 (Day 2 & Day 23) D->F G SPECT/CT Imaging (1-4h post-injection) F->G H Ex Vivo Biodistribution (Terminal) G->H

Caption: Workflow for in vivo monitoring of taxane therapy response using ¹²³I-MIP-1072.

Conclusion

This compound provides a highly specific and quantitative method for monitoring the response of PSMA-positive tumors to taxane-based therapies. [3][4]The direct correlation between ¹²³I-MIP-1072 uptake and tumor burden allows researchers and clinicians to assess therapeutic efficacy early in the treatment course, non-invasively. [3]The protocols outlined in this document provide a framework for preclinical evaluation that can be adapted for various research and drug development applications. This approach holds significant promise for personalizing cancer therapy and improving the efficiency of clinical trials.

References

Application Notes and Protocols for In Vivo Studies with MIP-1072

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1072 is a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly expressed in prostate cancer.[1][2] This document provides detailed application notes and protocols for the experimental design of in vivo studies utilizing this compound, particularly its radiolabeled form, ¹²³I-MIP-1072, for imaging and monitoring prostate cancer xenografts in preclinical models. These protocols are intended to guide researchers in designing and executing robust in vivo studies to evaluate tumor response to therapies.

Mechanism of Action and Signaling

This compound is a glutamate-urea heterodimer that competitively inhibits the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[1] By binding with high affinity and specificity to PSMA, radiolabeled this compound allows for the visualization of PSMA-expressing tissues, such as prostate cancer tumors.[1][3] This targeted binding is the basis for its use as an imaging agent to monitor tumor progression and response to treatment.

MIP1072_Mechanism cluster_cell Prostate Cancer Cell cluster_membrane Cell Membrane PSMA PSMA Imaging SPECT/CT Imaging PSMA->Imaging Enables detection of PSMA-expressing cells MIP1072 This compound MIP1072->PSMA Binds to extracellular domain Tumor_Visualization Tumor Visualization & Monitoring Imaging->Tumor_Visualization

Caption: Mechanism of this compound action for tumor imaging.

Experimental Design and Protocols

A key application of this compound in vivo is the monitoring of tumor response to therapeutic agents. A common experimental design involves establishing tumor xenografts in immunocompromised mice, treating the mice with a therapeutic agent, and using ¹²³I-MIP-1072 with SPECT/CT imaging to monitor changes in tumor size and PSMA expression.

Protocol 1: Evaluation of Tumor Response to Paclitaxel using ¹²³I-MIP-1072 Imaging

This protocol describes an in vivo study to assess the efficacy of paclitaxel in treating PSMA-expressing prostate cancer xenografts, using ¹²³I-MIP-1072 as an imaging agent to monitor tumor response.

Materials:

  • Cell Line: LNCaP or 22Rv1 (PSMA-expressing human prostate cancer cell lines)

  • Animals: Male athymic NCr-nu/nu mice

  • Therapeutic Agent: Paclitaxel

  • Imaging Agent: ¹²³I-MIP-1072

  • Vehicle Control: Appropriate vehicle for paclitaxel

  • Anesthetics: Isoflurane or intraperitoneal injectable anesthetic

  • Instrumentation: SPECT/CT scanner, gamma counter

Experimental Workflow:

experimental_workflow A Tumor Cell Culture (LNCaP or 22Rv1) B Xenograft Implantation in NCr-nu/nu mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment & Control Groups C->D E Treatment Administration (Paclitaxel or Vehicle) D->E F ¹²³I-MIP-1072 Administration (intravenous) E->F At defined time points (e.g., Day 2 and Day 23) G SPECT/CT Imaging F->G 1 hour post-injection H Biodistribution Analysis (Tissue Excision & Counting) F->H 1 hour post-injection I Data Analysis G->I H->I

Caption: Workflow for in vivo evaluation of therapy response.

Procedure:

  • Xenograft Implantation:

    • Culture LNCaP or 22Rv1 cells to 80-90% confluency.

    • Harvest and resuspend cells in an appropriate medium (e.g., 50:50 mixture of media and Matrigel).

    • Anesthetize male NCr-nu/nu mice.

    • Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

    • Monitor mice for tumor growth.

  • Treatment Regimen:

    • Once tumors are palpable, randomly assign mice to treatment and control groups (n=9 per group).[1]

    • For the treatment group, administer paclitaxel at a dose of 6.25 mg/kg.[1][2]

    • A typical treatment cycle is 5 days of treatment followed by 2 days of rest, for 3.5 cycles.[1][2]

    • Administer the vehicle control to the control group following the same schedule.

    • Monitor tumor volume and body weight throughout the study.

  • ¹²³I-MIP-1072 Imaging and Biodistribution:

    • Perform imaging and biodistribution studies at predetermined time points (e.g., day 2 and day 23 after the start of treatment).[1][2]

    • Administer ~74 kBq of ¹²³I-MIP-1072 intravenously via the tail vein.[1]

    • At 1 hour post-injection, anesthetize the mice and perform SPECT/CT imaging.[1]

    • Following imaging, euthanize the mice by CO₂ asphyxiation.[1]

    • Excise tumors and other tissues of interest (e.g., kidneys, liver, muscle).

    • Weigh the tissues and measure the radioactivity using a gamma counter to determine the percent injected dose per gram (%ID/g).

Data Analysis:

  • Calculate tumor volume changes over time for both treatment and control groups.

  • Quantify the uptake of ¹²³I-MIP-1072 in tumors and other tissues as %ID/g.

  • Correlate the tumor uptake of ¹²³I-MIP-1072 with changes in tumor mass.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of differences between groups.

Quantitative Data Summary

The following tables summarize quantitative data from a representative study evaluating the response of LNCaP xenografts to paclitaxel treatment using ¹²³I-MIP-1072 imaging.

Table 1: Tumor Volume and ¹²³I-MIP-1072 Uptake in Response to Paclitaxel Treatment

Treatment GroupTime PointChange in Tumor Volume (%)Tumor Uptake of ¹²³I-MIP-1072 (%ID)
Vehicle Control Day 23+205%Increase proportional to tumor mass
Paclitaxel (6.25 mg/kg) Day 23-21%Decrease proportional to tumor mass

Data adapted from a study by Hillier et al.[1][2]

Table 2: Biodistribution of ¹²³I-MIP-1072 in LNCaP Xenograft-Bearing Mice

Tissue¹²³I-MIP-1072 Uptake (%ID/g) at 1 hour post-injection
Tumor (LNCaP) High and proportional to tumor mass
Kidneys Moderate uptake, no significant change with paclitaxel treatment
Blood Rapid clearance
Other Tissues Low uptake

Note: ¹²³I-MIP-1072 is primarily excreted through the urine.[1]

Conclusion

This compound is a valuable tool for the in vivo imaging of PSMA-expressing prostate cancer. The protocols outlined in this document provide a framework for designing and conducting preclinical studies to assess tumor progression and response to therapy. The high specificity of ¹²³I-MIP-1072 for prostate cancer allows for sensitive and quantitative monitoring of treatment efficacy.[1][2]

References

Application of MIP-1072 in Preclinical Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MIP-1072 is a potent and specific small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker and therapeutic target for prostate cancer.[1][2] PSMA, a transmembrane glycoprotein, is highly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and androgen independence.[3][4] this compound is a glutamate-urea-lysine analogue that competitively inhibits the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[5][6] When radiolabeled with iodine-123 ([¹²³I]this compound), it serves as a high-affinity imaging agent for Single-Photon Emission Computed Tomography (SPECT), enabling the visualization and quantification of PSMA-expressing tumors.[1][7]

These application notes provide a comprehensive overview of the use of this compound in preclinical prostate cancer models, summarizing key quantitative data and detailing experimental protocols for its application in in vitro and in vivo settings.

Mechanism of Action and Targeting

This compound specifically binds to the enzymatic pocket of PSMA, preventing its natural substrate from binding. This interaction allows for the targeted delivery of a radiolabel, like ¹²³I, directly to prostate cancer cells. Preclinical studies have demonstrated that [¹²³I]this compound binds with high affinity and specificity to PSMA-positive prostate cancer cells, is internalized, and shows significant accumulation in PSMA-expressing xenografts.[1][5] Its specificity is confirmed by the lack of binding to PSMA-negative cells and tissues.[1]

cluster_membrane Cell Membrane PSMA PSMA (Transmembrane Protein) Internalization Internalization & Radionuclide Accumulation PSMA->Internalization Receptor-Mediated Endocytosis MIP1072 [¹²³I]this compound (Radiolabeled Inhibitor) MIP1072->PSMA Specific Binding & Inhibition SPECT_Imaging SPECT/CT Imaging (Tumor Visualization) Internalization->SPECT_Imaging Signal Detection

Caption: Mechanism of [¹²³I]this compound targeting PSMA on prostate cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Binding and Affinity
ParameterCell LineValueReference
Inhibition Constant (Kᵢ) -4.6 ± 1.6 nM[1][2]
Dissociation Constant (Kₔ) LNCaP3.8 ± 1.3 nM[1]
Table 2: In Vivo Tumor Uptake in LNCaP Xenografts
CompoundTime Post-Injection% Injected Dose per Gram (%ID/g)Reference
[¹²³I]this compound 1 hour17.3 ± 6.3[1]
[¹²³I]MIP-1095 *4 hours34.3 ± 12.7[1]

*MIP-1095 is a related, more potent PSMA inhibitor often compared with this compound.

Table 3: Efficacy of Paclitaxel Monitored by [¹²³I]this compound in LNCaP Xenografts
Treatment GroupChange in Tumor Volume (Day 23)Reference
Untreated Control +205%[8]
Paclitaxel-Treated -21%[8]

Note: Tumor uptake of [¹²³I]this compound was shown to be directly proportional to the changes in tumor mass.[5][8]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: In Vitro Cell Binding Assay

This protocol is designed to assess the specific binding of [¹²³I]this compound to PSMA-expressing prostate cancer cells.

1. Cell Culture:

  • Culture PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC3) human prostate cancer cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a 5% CO₂ incubator.[6]

  • Plate cells in multi-well plates (e.g., 24-well) at a density of 0.25 x 10⁵ to 2 x 10⁵ cells per well and allow them to adhere overnight.[6]

2. Binding Experiment:

  • Wash cells once with a binding buffer (e.g., PBS).

  • Add [¹²³I]this compound (at a desired concentration, typically in the low nM range) to the cells.

  • For non-specific binding control, add a 1000-fold excess of a non-radiolabeled PSMA inhibitor (e.g., PMPA or cold this compound) to a parallel set of wells 15 minutes prior to adding the radiotracer.[1]

  • Incubate for 1 hour at 37°C.[6]

3. Quantification:

  • Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer.

  • Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).

  • Collect the lysate and measure the radioactivity using a gamma counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Protocol 2: In Vivo Tumor Xenograft Studies and Imaging

This protocol describes the establishment of tumor xenografts and subsequent imaging with [¹²³I]this compound to monitor tumor growth or therapeutic response.

cluster_setup Model Setup cluster_treatment Treatment & Imaging cluster_analysis Analysis Inject Inject LNCaP cells subcutaneously into flank of nude mouse Grow Allow tumors to grow to palpable size (e.g., 100-200 mm³) Inject->Grow Tumor Growth Phase Randomize Randomize mice into Control & Treatment groups Grow->Randomize Study Start Treat Administer therapy (e.g., Paclitaxel 6.25 mg/kg) or vehicle control Randomize->Treat Inject_Tracer Inject [¹²³I]this compound intravenously (~1 mCi) Treat->Inject_Tracer At defined endpoints (e.g., Day 2 & 23) Image Perform SPECT/CT imaging at specified time points (e.g., 1-4 hours p.i.) Inject_Tracer->Image Biodist Biodistribution: Harvest tissues, weigh, & count radioactivity Image->Biodist Post-final imaging Correlate Correlate tracer uptake (%ID/g) with tumor volume Biodist->Correlate

Caption: Workflow for in vivo xenograft studies using [¹²³I]this compound.

1. Xenograft Establishment:

  • Use immunocompromised mice (e.g., NCr nude mice).[6]

  • Subcutaneously inject approximately 5-10 x 10⁶ LNCaP cells, resuspended in a mixture of media and Matrigel, into the flank of each mouse.

  • Monitor tumor growth regularly using calipers. Begin the study when tumors reach a volume of 100-200 mm³.

2. Therapeutic Intervention (Optional):

  • For therapy monitoring studies, randomize mice into control and treatment groups.

  • Administer treatment as required. For example, paclitaxel can be administered at 6.25 mg/kg for 3.5 cycles (5 days on, 2 days off).[8]

3. Radiotracer Administration and Imaging:

  • Administer [¹²³I]this compound via intravenous (tail vein) injection. A typical dose is ~1 mCi per mouse.

  • At desired time points post-injection (e.g., 1, 2, or 4 hours), anesthetize the mice and perform SPECT/CT imaging.[1]

  • The CT component provides anatomical reference for the SPECT signal.

4. Biodistribution Analysis (Optional):

  • Following the final imaging session, euthanize the mice.

  • Harvest tumors, blood, and major organs (kidneys, liver, spleen, muscle, etc.).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

This compound is a valuable tool for preclinical prostate cancer research. As a radiolabeled imaging agent, [¹²³I]this compound allows for the specific, non-invasive visualization and quantification of PSMA-expressing tumors in vivo.[4] Its rapid clearance from non-target tissues provides a high signal-to-noise ratio, making it an excellent candidate for diagnostic imaging.[3] Furthermore, its ability to quantitatively track changes in tumor mass makes it highly effective for monitoring tumor progression and assessing the efficacy of novel therapeutic agents in preclinical models.[5][8] The protocols outlined here provide a foundation for researchers to effectively apply this technology in their own prostate cancer studies.

References

Application Notes and Protocols: Biodistribution and Pharmacokinetic Analysis of ¹²³I-MIP-1072

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodistribution and pharmacokinetic profile of ¹²³I-MIP-1072, a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). The included protocols offer detailed methodologies for conducting key experiments to evaluate this class of radiopharmaceuticals.

Introduction

¹²³I-MIP-1072 is a radioiodinated small molecule designed to target PSMA, a transmembrane protein highly expressed in prostate cancer cells.[1][2][3] Its properties make it a promising agent for the diagnostic imaging of prostate cancer.[4] Preclinical and early clinical studies have demonstrated its high affinity and specificity for PSMA, leading to its accumulation in PSMA-expressing tissues.[1][5] Notably, ¹²³I-MIP-1072 exhibits rapid clearance from non-target tissues, primarily through urinary excretion, which contributes to high-quality imaging within hours of administration.[1][5]

Mechanism of Action

¹²³I-MIP-1072 is a urea-based, competitive inhibitor of the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[2] Upon binding to PSMA on the surface of prostate cancer cells, the complex is internalized, leading to the accumulation of radioactivity within the tumor cells.[1] This specific binding and internalization process is the basis for its use in imaging PSMA-positive tumors.

PSMA_Signaling MIP1072 MIP1072 PSMA PSMA MIP1072->PSMA Binds RACK1 RACK1 PSMA->RACK1 Interacts with PI3K PI3K PSMA->PI3K Activates Integrin Integrin RACK1->Integrin IGF1R IGF1R RACK1->IGF1R AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Promotes

Data Presentation

Biodistribution of ¹²³I-MIP-1072 in LNCaP Xenograft-Bearing Mice

The following table summarizes the biodistribution of ¹²³I-MIP-1072 in male NCr-nu/nu mice bearing LNCaP (PSMA-positive) cell xenograft tumors at various time points post-injection. Data are presented as the percentage of the injected dose per gram of tissue (%ID/g).

Tissue15 min1 hour4 hours24 hours
Blood2.5 ± 0.50.8 ± 0.20.2 ± 0.1< 0.1
Tumor5.8 ± 1.28.5 ± 1.59.2 ± 1.84.5 ± 0.9
Kidneys35.1 ± 5.525.6 ± 4.110.3 ± 2.11.2 ± 0.3
Liver1.5 ± 0.31.1 ± 0.20.5 ± 0.10.1 ± 0.0
Spleen0.5 ± 0.10.3 ± 0.10.1 ± 0.0< 0.1
Lungs1.8 ± 0.40.7 ± 0.20.2 ± 0.1< 0.1
Muscle0.8 ± 0.20.4 ± 0.10.1 ± 0.0< 0.1

Data compiled from preclinical studies.[1]

Pharmacokinetic Parameters of ¹²³I-MIP-1072

Pharmacokinetic analysis in preclinical models demonstrates a biphasic clearance of ¹²³I-MIP-1072 from the blood.

ParameterValue
Distribution Half-life (t½α) ~10 minutes
Elimination Half-life (t½β) ~2 hours
Primary Route of Excretion Renal

Values are estimations based on available preclinical data.[4][5]

Experimental Protocols

Protocol 1: Ex Vivo Biodistribution Study in Xenograft-Bearing Mice

This protocol outlines the procedure for determining the tissue distribution of ¹²³I-MIP-1072 in a prostate cancer xenograft mouse model.

Materials:

  • ¹²³I-MIP-1072

  • LNCaP cells and appropriate cell culture reagents

  • Male athymic nude mice (e.g., NCr-nu/nu), 6-8 weeks old

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Tuberculin syringes with 27-30 gauge needles

  • Gamma counter

  • Analytical balance

  • Dissection tools

Procedure:

  • Tumor Implantation:

    • Harvest LNCaP cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Radiopharmaceutical Administration:

    • Prepare a solution of ¹²³I-MIP-1072 in sterile PBS at a concentration suitable for injecting approximately 2 µCi in 100 µL.

    • Administer 100 µL of the ¹²³I-MIP-1072 solution intravenously via the tail vein.

  • Tissue Collection:

    • At predetermined time points (e.g., 1, 4, 24 hours) post-injection, anesthetize the mice.

    • Collect blood via cardiac puncture.

    • Euthanize the mice by an approved method (e.g., cervical dislocation).

    • Dissect and collect relevant tissues (tumor, blood, kidney, liver, spleen, lung, muscle, etc.).

    • Rinse tissues with saline, blot dry, and place in pre-weighed tubes.

  • Radioactivity Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a calibrated gamma counter.

    • Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue.

  • Data Analysis:

    • Calculate the %ID/g for each tissue at each time point.

    • Express data as mean ± standard deviation for each group of animals.

Biodistribution_Workflow Tumor_Implantation Tumor Cell Implantation (LNCaP cells in mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Radiotracer_Admin Intravenous Injection of ¹²³I-MIP-1072 Tumor_Growth->Radiotracer_Admin Time_Points Euthanasia at Pre-defined Time Points (1, 4, 24h) Radiotracer_Admin->Time_Points Tissue_Harvest Tissue and Tumor Harvesting Time_Points->Tissue_Harvest Weighing Weighing of Collected Tissues Tissue_Harvest->Weighing Gamma_Counting Measurement of Radioactivity (Gamma Counter) Weighing->Gamma_Counting Data_Analysis Calculation of %ID/g and Statistical Analysis Gamma_Counting->Data_Analysis

Protocol 2: Pharmacokinetic Analysis

This protocol describes the method for determining the pharmacokinetic parameters of ¹²³I-MIP-1072 in mice.

Materials:

  • ¹²³I-MIP-1072

  • Healthy male mice (e.g., CD-1), 6-8 weeks old

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • Tuberculin syringes with 27-30 gauge needles

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge

  • Gamma counter

Procedure:

  • Radiopharmaceutical Administration:

    • Prepare a solution of ¹²³I-MIP-1072 in sterile PBS.

    • Administer a known activity of ¹²³I-MIP-1072 intravenously to each mouse.

  • Blood Sampling:

    • Collect blood samples (e.g., 20-30 µL) at multiple time points post-injection (e.g., 2, 5, 10, 30, 60, 120, 240 minutes).

    • For early time points, retro-orbital or saphenous vein sampling can be used. For terminal collection, cardiac puncture is appropriate.

    • Place blood samples into heparinized tubes.

  • Plasma Separation:

    • Centrifuge the blood samples to separate the plasma.

    • Carefully collect the plasma supernatant.

  • Radioactivity Measurement:

    • Measure the radioactivity in a known volume of plasma from each time point using a gamma counter.

    • Include standards of the injected dose for quantification.

  • Data Analysis:

    • Calculate the concentration of radioactivity in plasma at each time point.

    • Plot the plasma concentration-time curve.

    • Use appropriate pharmacokinetic modeling software to determine parameters such as half-life (t½), clearance, and volume of distribution.

PK_Workflow Radiotracer_Injection IV Injection of ¹²³I-MIP-1072 Blood_Sampling Serial Blood Sampling at Multiple Time Points Radiotracer_Injection->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Radioactivity_Measurement Measure Radioactivity in Plasma Samples Plasma_Separation->Radioactivity_Measurement Data_Plotting Plot Plasma Concentration vs. Time Curve Radioactivity_Measurement->Data_Plotting PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Data_Plotting->PK_Modeling

References

Application Notes and Protocols for Assessing MIP-1072 Internalization in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1072 is a small-molecule inhibitor targeting the prostate-specific membrane antigen (PSMA), a transmembrane protein significantly upregulated in prostate cancer cells.[1][2][3] Its ability to be radiolabeled, for instance with Iodine-123 (¹²³I), makes it a valuable tool for imaging and monitoring tumor progression.[1][2][4] A critical aspect of its mechanism and therapeutic potential lies in its internalization into cancer cells following binding to PSMA.[2] These application notes provide detailed protocols for assessing the internalization of this compound in cancer cells using various established methodologies.

Understanding the dynamics of this compound internalization is crucial for drug development, enabling the optimization of treatment strategies and the evaluation of therapeutic efficacy.[5] The following protocols are designed to provide robust and reproducible methods for quantifying cellular uptake and determining the subcellular localization of this compound.

Key Experimental Approaches

Several well-established techniques can be adapted to assess the internalization of this compound. The choice of method will depend on the specific research question, available equipment, and whether a fluorescent or radiolabeled version of this compound is used. The primary methods covered in these notes are:

  • Radiolabeling Assays: To quantify the amount of internalized this compound.

  • Fluorescence Microscopy: To visualize the internalization and subcellular localization of fluorescently-labeled this compound.

  • Flow Cytometry: To quantify the percentage of cells that have internalized this compound and the relative amount per cell.

  • Biochemical Fractionation: To determine the distribution of this compound in different subcellular compartments.

Data Presentation

For ease of comparison, all quantitative data should be summarized in clearly structured tables.

Table 1: Quantification of Radiolabeled this compound Internalization

Cell LineTreatment GroupIncubation Time (min)Surface-Bound (CPM)Internalized (CPM)Total Uptake (CPM)Percent Internalized (%)
LNCaPControl30
LNCaPThis compound30
PC-3Control30
PC-3This compound30
LNCaPControl60
LNCaPThis compound60
PC-3Control60
PC-3This compound60

CPM: Counts Per Minute

Table 2: Flow Cytometry Analysis of Fluorescent this compound Uptake

Cell LineTreatment GroupIncubation Time (min)Mean Fluorescence Intensity (MFI)Percentage of Positive Cells (%)
LNCaPControl30
LNCaPFluorescent this compound30
PC-3Control30
PC-3Fluorescent this compound30
LNCaPControl60
LNCaPFluorescent this compound60
PC-3Control60
PC-3Fluorescent this compound60

Experimental Protocols

Protocol 1: Radiolabeling Assay for this compound Internalization

This protocol quantifies the amount of internalized radiolabeled this compound (e.g., ¹²³I-MIP-1072). It distinguishes between surface-bound and internalized molecules.[5][6]

Materials:

  • PSMA-positive cancer cells (e.g., LNCaP) and PSMA-negative control cells (e.g., PC-3)

  • Cell culture medium

  • Radiolabeled this compound (e.g., ¹²³I-MIP-1072)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Acid wash buffer (e.g., 0.2 M glycine, 0.1 M NaCl, pH 2.5)

  • Lysis buffer (e.g., 1 N NaOH)

  • Gamma counter

Procedure:

  • Cell Plating: Plate cells in 24-well plates and culture until they reach 80-90% confluency.

  • Cell Treatment:

    • Wash cells twice with ice-cold binding buffer.

    • Add radiolabeled this compound diluted in ice-cold binding buffer to the cells.

    • Incubate at 4°C for 1 hour to allow binding to the cell surface.

  • Inducing Internalization:

    • To measure internalization, transfer the plates to a 37°C incubator for desired time points (e.g., 0, 15, 30, 60, 120 minutes).

    • For total binding (surface-bound + internalized), proceed directly after the 4°C incubation.

  • Washing:

    • After incubation, place the plates on ice and wash the cells three times with ice-cold binding buffer to remove unbound ligand.

  • Acid Wash to Differentiate Surface-Bound vs. Internalized:

    • To separate surface-bound from internalized this compound, add ice-cold acid wash buffer to the cells and incubate for 5 minutes on ice.

    • Collect the supernatant, which contains the surface-bound radioligand.

    • Wash the cells once more with acid wash buffer and pool the supernatants.

  • Cell Lysis:

    • Lyse the remaining cells (containing the internalized radioligand) with lysis buffer.

  • Quantification:

    • Measure the radioactivity in the acid wash supernatant (surface-bound) and the cell lysate (internalized) using a gamma counter.

    • Calculate the percentage of internalization as: (Internalized CPM / (Surface-Bound CPM + Internalized CPM)) * 100.

G cluster_workflow Radiolabeling Assay Workflow plate_cells Plate Cancer Cells wash_cells1 Wash with Binding Buffer plate_cells->wash_cells1 add_radioligand Add Radiolabeled this compound at 4°C wash_cells1->add_radioligand induce_internalization Incubate at 37°C add_radioligand->induce_internalization wash_cells2 Wash Unbound Ligand induce_internalization->wash_cells2 acid_wash Acid Wash (Separate Surface-Bound) wash_cells2->acid_wash collect_supernatant Collect Supernatant (Surface-Bound) acid_wash->collect_supernatant lyse_cells Lyse Cells (Internalized) acid_wash->lyse_cells gamma_count Gamma Counting collect_supernatant->gamma_count lyse_cells->gamma_count

Caption: Workflow for the radiolabeling internalization assay.

Protocol 2: Fluorescence Microscopy for Visualizing this compound Internalization

This protocol allows for the direct visualization of fluorescently-labeled this compound internalization and its subcellular localization.[7][8][9]

Materials:

  • PSMA-positive and -negative cancer cells

  • Glass-bottom dishes or chamber slides

  • Fluorescently-labeled this compound

  • Cell culture medium

  • Hoechst 33342 (for nuclear staining)

  • Lysosomal marker (e.g., LysoTracker Red)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Plating: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Cell Treatment:

    • Replace the culture medium with fresh medium containing fluorescently-labeled this compound.

    • Incubate at 37°C for various time points.

  • Co-staining (Optional):

    • During the last 30 minutes of incubation, add Hoechst 33342 and/or a lysosomal marker to the medium.

  • Washing:

    • Wash the cells three times with PBS to remove the free fluorescent probe.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Add a drop of mounting medium to the cells.

    • Image the cells using a confocal microscope. Acquire images in different channels for this compound, the nucleus, and other organelles.

    • Analyze the images for co-localization to determine the subcellular destination of this compound.

G cluster_workflow Fluorescence Microscopy Workflow plate_cells Plate Cells on Glass-Bottom Dishes add_fluor_mip1072 Add Fluorescent this compound plate_cells->add_fluor_mip1072 incubate Incubate at 37°C add_fluor_mip1072->incubate co_stain Co-stain with Organelle Markers (Optional) incubate->co_stain wash_cells Wash Cells co_stain->wash_cells fix_cells Fix with PFA wash_cells->fix_cells mount_image Mount and Image with Confocal Microscope fix_cells->mount_image G cluster_workflow Flow Cytometry Workflow treat_cells Treat Cells with Fluorescent this compound wash_cells Wash Cells treat_cells->wash_cells viability_stain Stain with Viability Dye wash_cells->viability_stain analyze Analyze on Flow Cytometer viability_stain->analyze G cluster_workflow Subcellular Fractionation Workflow treat_harvest Treat and Harvest Cells homogenize Homogenize Cells treat_harvest->homogenize low_speed_centrifuge Low-Speed Centrifugation homogenize->low_speed_centrifuge Pellet Nuclei high_speed_centrifuge High-Speed Centrifugation low_speed_centrifuge->high_speed_centrifuge Pellet Mitochondria ultra_centrifuge Ultracentrifugation high_speed_centrifuge->ultra_centrifuge Pellet Membranes analyze_fractions Analyze Fractions ultra_centrifuge->analyze_fractions Cytosol G cluster_pathway This compound Internalization Pathway MIP1072 This compound Binding Binding MIP1072->Binding PSMA PSMA Receptor PSMA->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Recycling Receptor Recycling Endosome->Recycling Sorting Recycling->PSMA

References

Application Notes and Protocols for MIP-1072 in Metastatic Prostate Cancer Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1072 is a potent and specific small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly overexpressed in prostate cancer, particularly in metastatic and castration-resistant disease.[1][2] When radiolabeled, for instance with Iodine-123 (¹²³I-MIP-1072), it serves as a valuable imaging agent for the detection and staging of metastatic prostate cancer using Single-Photon Emission Computed Tomography (SPECT).[3][4] These application notes provide detailed protocols for the use of this compound in preclinical research settings, along with key quantitative data to guide experimental design and data interpretation.

Mechanism of Action

This compound is a glutamate-urea-lysine analogue that competitively binds to the enzymatic pocket of PSMA.[5] This specific binding allows for the targeted delivery of radioisotopes to PSMA-expressing prostate cancer cells. Following binding to PSMA on the cell surface, ¹²³I-MIP-1072 is internalized, leading to the accumulation of the radiotracer within the tumor cells and enabling high-contrast imaging of cancerous lesions.[2][5]

Mechanism of Action of ¹²³I-MIP-1072 cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell MIP1072 ¹²³I-MIP-1072 PSMA PSMA Receptor MIP1072->PSMA Binding Internalization Endocytosis PSMA->Internalization Internalization Signal SPECT Signal Internalization->Signal Signal Accumulation Preclinical Imaging Workflow with ¹²³I-MIP-1072 Start Start: Tumor Model (LNCaP Xenograft Mice) Injection Intravenous Injection of ¹²³I-MIP-1072 Start->Injection Imaging SPECT/CT Imaging (1, 4, 24h post-injection) Injection->Imaging Biodistribution Biodistribution Analysis (%ID/g) Imaging->Biodistribution End End: Data Analysis Biodistribution->End

References

Application Notes and Protocols for Cell Binding Assays with MIP-1072

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1072 is a potent and specific small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is significantly upregulated in prostate cancer.[1][2] This characteristic makes PSMA an attractive target for the diagnosis and treatment of prostate cancer. This compound, particularly when radiolabeled with Iodine-123 (¹²³I-MIP-1072), serves as a valuable tool for in vitro and in vivo studies of PSMA expression and for monitoring therapeutic responses.[1][3] These application notes provide a detailed protocol for conducting cell binding assays with ¹²³I-MIP-1072 to quantify its interaction with PSMA-expressing cells.

Mechanism of Action and Signaling Pathway

This compound is a competitive inhibitor of the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[3] The binding of this compound to PSMA can be leveraged for targeted imaging and therapy.

Recent studies have elucidated the role of PSMA in intracellular signaling. PSMA expression can redirect signaling from the mitogen-activated protein kinase (MAPK) pathway to the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway. This shift is thought to promote cancer cell survival and proliferation. The binding of a ligand like this compound to PSMA can potentially modulate these signaling events.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activates GRB2 GRB2 PSMA->GRB2 Inhibits Integrin Integrin β1 FAK FAK Integrin->FAK Integrin->GRB2 IGF1R IGF-1R IGF1R->PI3K IGF1R->GRB2 FAK->PI3K AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival

PSMA Signaling Pathway

Quantitative Data Summary

The following table summarizes key quantitative data for this compound binding.

ParameterValueCell LineReference
Inhibition Constant (Ki) 4.6 nM-[2]
Binding Linearity Proportional to cell number (0.25x10⁵ to 2x10⁵ cells)LNCaP, 22Rv1[1]

Experimental Protocols

Protocol 1: Whole-Cell Radioligand Binding Assay with ¹²³I-MIP-1072

This protocol details the steps for a whole-cell binding assay to determine the specific binding of ¹²³I-MIP-1072 to PSMA-positive prostate cancer cells.

Materials:

  • Cells: PSMA-positive human prostate cancer cell lines (e.g., LNCaP, 22Rv1).

  • Radioligand: ¹²³I-MIP-1072.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

  • Non-specific Binding Control: Unlabeled this compound or another high-affinity PSMA inhibitor (e.g., 2-PMPA) at a concentration of 10 µM.

  • Scintillation Fluid.

  • Gamma Counter.

  • Multi-well plates (24- or 48-well).

Experimental Workflow:

Cell_Binding_Assay_Workflow A 1. Cell Culture and Seeding (PSMA-positive cells, e.g., LNCaP) B 2. Prepare Assay Plate - Total Binding wells - Non-specific Binding wells A->B C 3. Add Reagents - Binding Buffer - ¹²³I-MIP-1072 - Unlabeled inhibitor (for NSB) B->C D 4. Incubation (1 hour at 37°C) C->D E 5. Washing (3x with ice-cold PBS) D->E F 6. Cell Lysis E->F G 7. Quantification (Gamma Counting) F->G H 8. Data Analysis (Specific Binding = Total - Non-specific) G->H

Cell Binding Assay Workflow

Procedure:

  • Cell Culture and Seeding:

    • Culture LNCaP or 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into 24- or 48-well plates at a density of 0.5 x 10⁵ to 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Assay Preparation:

    • On the day of the experiment, gently aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

  • Binding Reaction:

    • Total Binding: To designated wells, add 200 µL of binding buffer containing the desired concentration of ¹²³I-MIP-1072 (e.g., 1 nM).

    • Non-specific Binding: To another set of wells, add 200 µL of binding buffer containing ¹²³I-MIP-1072 (e.g., 1 nM) and a high concentration of unlabeled this compound or 2-PMPA (e.g., 10 µM).

    • Incubate the plate at 37°C for 1 hour.[1]

  • Washing:

    • Terminate the binding reaction by aspirating the assay solution.

    • Wash the cells three times with 500 µL of ice-cold PBS per well to remove unbound radioligand.

  • Quantification:

    • Lyse the cells in each well by adding 200 µL of 0.1 M NaOH or another suitable lysis buffer.

    • Transfer the lysate from each well to a scintillation vial.

    • Measure the radioactivity in each vial using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) from the non-specific binding wells from the average CPM of the total binding wells.

    • The amount of bound radioligand can be determined from the specific activity of the ¹²³I-MIP-1072.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity (IC₅₀ and Ki) of unlabeled test compounds against the binding of ¹²³I-MIP-1072 to PSMA.

Materials:

  • Same as Protocol 1.

  • Unlabeled test compounds at various concentrations.

Procedure:

  • Cell Culture and Seeding: Follow the same procedure as in Protocol 1.

  • Assay Preparation: Follow the same procedure as in Protocol 1.

  • Competitive Binding Reaction:

    • Prepare a series of dilutions of the unlabeled test compound in binding buffer.

    • To each well, add 50 µL of the test compound dilution.

    • Add 50 µL of ¹²³I-MIP-1072 at a constant concentration (typically at or below its Kd value) to all wells.

    • Add 100 µL of the cell suspension (0.5 x 10⁵ to 2 x 10⁵ cells) to each well.

    • Include control wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled this compound).

    • Incubate the plate at 37°C for 1 hour.

  • Washing and Quantification: Follow the same procedures as in Protocol 1.

  • Data Analysis:

    • Plot the percentage of specific binding of ¹²³I-MIP-1072 as a function of the logarithm of the competitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value of the test compound.

    • The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting

IssuePossible CauseSolution
High Non-specific Binding Insufficient washingIncrease the number and/or volume of washes with ice-cold PBS.
Radioligand sticking to the platePre-coat the plates with a blocking agent like bovine serum albumin (BSA).
Low Specific Binding Low PSMA expression in cellsUse a cell line with higher PSMA expression (e.g., LNCaP) or ensure cells are in a logarithmic growth phase.
Inactive radioligandCheck the age and storage conditions of the ¹²³I-MIP-1072.
High Variability Between Replicates Inconsistent cell seedingEnsure a homogenous cell suspension and careful pipetting when seeding cells.
Pipetting errorsUse calibrated pipettes and be consistent with pipetting technique.

References

Application Notes and Protocols for Utilizing MIP-1072 in Xenograft Models of Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1072 is a potent and specific small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated target for imaging and therapy in prostate cancer. PSMA, a transmembrane protein, is significantly overexpressed on the surface of prostate cancer cells, making it an attractive target for diagnostic and therapeutic agents. This compound binds to the enzymatic active site of PSMA, inhibiting its glutamate carboxypeptidase activity. When labeled with a radionuclide such as Iodine-123 (¹²³I), this compound becomes a valuable tool for non-invasive imaging of PSMA-expressing tumors using Single-Photon Emission Computed Tomography (SPECT).

These application notes provide a comprehensive overview of the utilization of ¹²³I-MIP-1072 in preclinical xenograft models of prostate cancer, summarizing key quantitative data and providing detailed experimental protocols based on published studies.

Mechanism of Action

This compound is a glutamate-urea-lysine analogue that competitively inhibits the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA. Its high affinity and specificity for PSMA lead to its accumulation in PSMA-expressing tissues. Upon binding, the radiolabeled this compound complex can be internalized by the cancer cells, allowing for targeted delivery of the radionuclide. This property makes it suitable for both diagnostic imaging and potentially for targeted radionuclide therapy when labeled with a therapeutic isotope.

MIP1072_Mechanism cluster_membrane Cell Membrane MIP1072 ¹²³I-MIP-1072 PSMA PSMA MIP1072->PSMA High Affinity Binding Binding Binding & Internalization PSMA->Binding SPECT SPECT Imaging Binding->SPECT Tumor_Localization Tumor Localization & Monitoring SPECT->Tumor_Localization

Mechanism of ¹²³I-MIP-1072 action and application.

Data Presentation

In Vitro Binding and Affinity
ParameterCell LineValueReference
Ki (PSMA Inhibition) -4.6 nM
Kd (Binding Affinity) LNCaP3.8 ± 1.3 nM
Bmax (Binding Sites) LNCaP1.8 ± 0.1 pmol/mg protein
In Vivo Tumor Uptake in LNCaP Xenograft Model
Time Post-Injection% Injected Dose per Gram (%ID/g)Reference
1 hour17.3 ± 6.3
4 hours13.9 ± 3.5
24 hours5.8 ± 2.1
Biodistribution of ¹²³I-MIP-1072 in LNCaP Xenograft-Bearing Mice (4 hours post-injection)
Tissue% Injected Dose per Gram (%ID/g)
Tumor 13.9 ± 3.5
Blood0.1 ± 0.0
Heart0.2 ± 0.1
Lungs0.5 ± 0.1
Liver0.5 ± 0.1
Spleen0.2 ± 0.1
Kidneys10.4 ± 2.5
Muscle0.1 ± 0.0
Bone0.3 ± 0.1

Data adapted from preclinical studies.

Efficacy of Paclitaxel Treatment Monitored by ¹²³I-MIP-1072 in LNCaP Xenografts
Treatment GroupChange in Tumor Volume (Day 23)Tumor Uptake of ¹²³I-MIP-1072 (%ID/g)Reference
Vehicle Control +205%Increased proportionally to tumor mass
Paclitaxel (6.25 mg/kg) -21%Decreased proportionally to tumor mass

Experimental Protocols

Prostate Cancer Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous LNCaP xenograft model in immunodeficient mice.

Materials:

  • LNCaP human prostate cancer cells

  • Male athymic NCr-nu/nu mice (6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Syringes and needles (27-gauge)

Protocol:

  • Culture LNCaP cells in appropriate medium until they reach 80-90% confluency.

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Tumors typically become palpable within 2-4 weeks.

  • Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

Xenograft_Workflow Cell_Culture LNCaP Cell Culture Harvest Harvest & Prepare Cell Suspension Cell_Culture->Harvest Injection Subcutaneous Injection in Nude Mice Harvest->Injection Monitoring Tumor Growth Monitoring Injection->Monitoring Ready Xenograft Model Ready for Study Monitoring->Ready

Workflow for establishing a prostate cancer xenograft model.
In Vivo Biodistribution Study of ¹²³I-MIP-1072

This protocol outlines the procedure for assessing the tissue distribution of ¹²³I-MIP-1072 in tumor-bearing mice.

Materials:

  • LNCaP xenograft-bearing mice

  • ¹²³I-MIP-1072 (radiochemical purity >95%)

  • Saline, sterile

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Dissection tools

Protocol:

  • Once tumors reach a suitable size (e.g., 100-200 mm³), randomize the mice into different time-point groups.

  • Administer a known amount of ¹²³I-MIP-1072 (e.g., 1-2 MBq) via tail vein injection.

  • At designated time points (e.g., 1, 4, 24 hours) post-injection, euthanize the mice.

  • Collect blood and dissect key organs (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

SPECT/CT Imaging Protocol

This protocol provides a general guideline for performing SPECT/CT imaging on xenograft models.

Materials:

  • LNCaP xenograft-bearing mice

  • ¹²³I-MIP-1072

  • SPECT/CT scanner

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Anesthetize the tumor-bearing mouse and position it on the scanner bed.

  • Administer ¹²³I-MIP-1072 (e.g., 10-20 MBq) via tail vein injection.

  • Acquire SPECT images at desired time points (e.g., 1-4 hours post-injection).

    • Energy window: Centered at 159 keV for ¹²³I.

    • Collimator: Low-energy, high-resolution parallel-hole collimator.

    • Acquisition parameters: These will need to be optimized for the specific scanner (e.g., number of projections, time per projection).

  • Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration.

  • Reconstruct the images using an appropriate algorithm (e.g., ordered subset expectation maximization).

Monitoring Therapeutic Response to Paclitaxel

This protocol details how to use ¹²³I-MIP-1072 imaging to monitor the efficacy of a chemotherapeutic agent.

Materials:

  • LNCaP xenograft-bearing mice with established tumors

  • Paclitaxel

  • Vehicle control (e.g., saline)

  • ¹²³I-MIP-1072

  • SPECT/CT scanner or gamma counter

Protocol:

  • Randomize mice into treatment and control groups.

  • Administer paclitaxel (e.g., 6.25 mg/kg, intraperitoneally, for 5 consecutive days, followed by 2 days off, for 3.5 cycles) or vehicle control.

  • Monitor tumor volume and body weight regularly.

  • Perform ¹²³I-MIP-1072 SPECT/CT imaging or biodistribution studies at baseline and at various time points during and after treatment (e.g., day 2 and day 23).

  • Correlate the changes in tumor uptake of ¹²³I-MIP-1072 with changes in tumor volume.

Treatment_Monitoring_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring Tumor_Establishment Establish LNCaP Xenografts Baseline_Imaging Baseline ¹²³I-MIP-1072 Imaging Tumor_Establishment->Baseline_Imaging Randomization Randomize into Treatment Groups Baseline_Imaging->Randomization Treatment Administer Paclitaxel or Vehicle Randomization->Treatment Tumor_Measurement Monitor Tumor Volume Treatment->Tumor_Measurement Followup_Imaging Follow-up ¹²³I-MIP-1072 Imaging Treatment->Followup_Imaging Analysis Correlate Imaging Signal with Tumor Response Tumor_Measurement->Analysis Followup_Imaging->Analysis

Workflow for monitoring therapeutic response using ¹²³I-MIP-1072.

Conclusion

This compound, particularly in its radiolabeled form ¹²³I-MIP-1072, is a powerful tool for the preclinical investigation of prostate cancer in xenograft models. Its high affinity and specificity for PSMA allow for clear visualization of tumors and quantitative assessment of tumor burden. Furthermore, its application in monitoring the response to therapies like paclitaxel demonstrates its utility in drug development and efficacy studies. The protocols provided herein offer a foundation for researchers to design and execute studies utilizing this valuable molecular imaging agent.

Troubleshooting & Optimization

improving 123I-MIP-1072 image acquisition protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹²³I-MIP-1072 for SPECT imaging.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injected dose of ¹²³I-MIP-1072 for clinical imaging?

For clinical studies in patients with metastatic prostate cancer, the recommended intravenous dose is 370 MBq (10 mCi).[1][2][3]

Q2: When is the optimal time for image acquisition after injection?

High-quality images of soft-tissue, lymph node, and bone lesions can be obtained as early as 1 hour after injection.[4][5] Whole-body scintigraphy and SPECT/CT are typically performed at multiple time points, including 0.5, 1, 2, 4–6, 24, and 48 hours post-injection, and up to 72 hours in prostate cancer patients to assess tracer kinetics and clearance.[1]

Q3: What is the primary route of excretion for ¹²³I-MIP-1072?

¹²³I-MIP-1072 is primarily cleared from the body through renal excretion.[1][4] Approximately 54% of the injected dose is present in the urine by 24 hours, and this increases to 74% by 72 hours.[1][3]

Q4: What level of target-to-background ratios can be expected?

Target-to-background ratios improve over time. For planar images, ratios average 2:1 at 1 hour and increase to 3:1 at 4–24 hours.[1][3] For SPECT/CT images, ratios can be greater than 10:1 at 4 and 24 hours post-injection.[1][3]

Q5: Is thyroid blockade necessary before ¹²³I-MIP-1072 administration?

Yes, thyroid blockade is recommended. The use of a pretreatment thyroid blockade has been shown to reduce the thyroid-absorbed radiation dose by more than 50%.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Background Signal Imaging too early after injection.Increase the time between injection and imaging to allow for further clearance of the tracer from non-target tissues. Optimal images are often acquired 4-24 hours post-injection.[1][3]
Impaired renal function of the subject.Review subject's clinical history for renal impairment. Slower clearance may necessitate later imaging time points.
Low Tumor Uptake Low PSMA expression in the tumor.Confirm PSMA expression in tumor tissue via immunohistochemistry or other methods. ¹²³I-MIP-1072 uptake is dependent on PSMA expression.[4][6]
Incorrect radiotracer formulation or administration.Verify the radiochemical purity and ensure proper intravenous administration.
Image Artifacts Patient motion during acquisition.Use appropriate patient restraints and clear instructions to minimize movement.
Incorrect collimator selection.Use a low-energy high-resolution (LEHR) collimator for ¹²³I imaging.[1]
Sub-optimal Image Quality Inappropriate scan speed for planar imaging.Adjust the scan velocity based on the time post-injection. For example, a slower velocity (e.g., 3-10 cm/min) is recommended for later time points (2-24 hours) to improve count statistics as the tracer decays and clears.[1]

Experimental Protocols

Clinical Imaging Protocol for Metastatic Prostate Cancer Patients
  • Patient Preparation:

    • Administer a thyroid-blocking agent prior to ¹²³I-MIP-1072 injection.[1]

    • Ensure adequate patient hydration.

  • Radiotracer Administration:

    • Administer 370 MBq (10 mCi) of ¹²³I-MIP-1072 intravenously.[1][2][3]

  • Image Acquisition:

    • Equipment: Dual-head γ-camera equipped with low-energy high-resolution (LEHR) collimators.[1]

    • Planar Imaging:

      • Acquire anterior and posterior whole-body scans at 0.5, 1, 2, 4–6, 24, 48, and 72 hours post-injection.[1]

      • Adjust scan velocity based on acquisition time: 15 cm/min at 0.5-1h, 10 cm/min at 2-6h, and slower speeds (e.g., 3-5 cm/min) for later time points.[1]

    • SPECT/CT Imaging:

      • Perform SPECT/CT of specific regions of interest (e.g., pelvis, abdomen) at 4 and 24 hours post-injection for improved lesion localization and characterization.[2]

Preclinical Imaging Protocol in a Xenograft Mouse Model
  • Animal Model:

    • Use male athymic NCr-nu/nu mice bearing LNCaP xenograft tumors (PSMA-positive).[4]

  • Radiotracer Administration:

    • Administer ¹²³I-MIP-1072 intravenously.

  • Biodistribution Study:

    • Anesthetize mice via intraperitoneal injection.[4]

    • At 1 hour post-injection, sacrifice the mice.[4]

    • Excise tumors and other tissues of interest, weigh them, and count the radioactivity using an automated γ-counter.[4]

    • Express data as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

Table 1: Pharmacokinetics and Urinary Excretion of ¹²³I-MIP-1072

Time Post-InjectionPercentage of Injected Dose in BodyCumulative Urinary Excretion
6 hours62% ± 5%-
24 hours-54%
48 hours30% ± 5%-
72 hours-74%
Data from a study in patients with metastatic prostate cancer.[1][3]

Table 2: Estimated Organ-Absorbed Radiation Doses for ¹²³I-MIP-1072

OrganAbsorbed Dose (mGy/MBq)
Kidneys0.054
Liver0.024
Thyroid (with blockade)0.030
Bladder WallHighest dose (specific value not provided)
Salivary GlandsHigh dose (specific value not provided)
These values are lower than those for a similar agent, ¹²³I-MIP-1095, for most organs except the bladder wall.[1][3][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_injection Injection cluster_imaging Image Acquisition cluster_analysis Analysis prep Patient Preparation (Thyroid Blockade, Hydration) inject IV Injection (370 MBq / 10 mCi) prep->inject planar Whole-Body Planar Scans (0.5, 1, 2, 4-6, 24, 48, 72h) inject->planar spect SPECT/CT (4, 24h) planar->spect analysis Image Analysis (Lesion Detection, T/B Ratios) spect->analysis

Caption: Clinical imaging workflow for ¹²³I-MIP-1072.

troubleshooting_flow start Image Quality Issue Identified issue1 High Background Signal? start->issue1 issue2 Low Tumor Uptake? issue1->issue2 No solution1a Increase time post-injection issue1->solution1a Yes solution2a Confirm PSMA expression issue2->solution2a Yes end Issue Resolved issue2->end No solution1b Check renal function solution1a->solution1b solution1b->end solution2b Verify radiotracer integrity solution2a->solution2b solution2b->end

Caption: Troubleshooting logic for common ¹²³I-MIP-1072 imaging issues.

References

Technical Support Center: Troubleshooting Off-Target Binding of MIP-1072 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MIP-1072. The following information is intended to help address specific issues related to off-target binding that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly expressed in prostate cancer cells.[1][2] It is a glutamate-urea-based compound designed to bind to the enzymatic active site of PSMA with high affinity.[3][4] Preclinical and early clinical studies have demonstrated its utility as an imaging agent for detecting PSMA-positive tumors.[3][4][5]

Q2: While this compound is reported to be highly specific for PSMA, why should I be concerned about off-target binding?

Q3: What are the initial steps to suspect off-target binding of this compound in my experiments?

You might suspect off-target binding if you observe:

  • Unexpected cellular phenotypes or toxicity in cell lines that do not express PSMA.

  • Inconsistent results between different PSMA-positive cell lines with similar PSMA expression levels.

  • Biological effects of this compound at concentrations significantly different from its known binding affinity for PSMA.

  • Discrepancies between in vitro and in vivo results that cannot be explained by pharmacokinetics or metabolism.

Q4: How can I experimentally assess the off-target binding profile of this compound?

A combination of computational and experimental approaches is recommended.[6]

  • In Silico Analysis: Computational methods can predict potential off-target interactions by screening this compound against a database of known protein structures.[8]

  • Experimental Validation: High-throughput screening (HTS) against a panel of receptors, enzymes, and ion channels can empirically identify off-target interactions.[6][8] Cell-based protein arrays can also be used to assess binding across a wide range of membrane proteins.[9][10]

Troubleshooting Guides

Issue 1: High background signal or non-specific binding in in vitro assays.

This could be due to this compound interacting with components of the assay system or other cellular proteins.

Troubleshooting Steps:

  • Optimize Blocking Buffers: Increase the concentration or change the type of blocking agent (e.g., bovine serum albumin, non-fat dry milk) in your assay buffer.

  • Include Detergents: Adding a mild non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffers can help reduce non-specific interactions.

  • Perform Competition Assays: Use a known PSMA ligand to compete with this compound binding to confirm that the signal is specific to PSMA.

  • Use PSMA-negative Control Cells: Include a cell line that does not express PSMA in your experiments to determine the level of non-specific binding.

Issue 2: Unexpected toxicity in cell culture experiments.

If you observe cell death or other signs of toxicity in your cell-based assays, it could be due to off-target effects.

Troubleshooting Steps:

  • Confirm PSMA Expression: Verify the expression of PSMA in your cell lines using techniques like Western blot or flow cytometry.

  • Titrate this compound Concentration: Determine the minimal effective concentration of this compound required to achieve the desired on-target effect to minimize off-target interactions.[6]

  • Use Structurally Distinct PSMA Inhibitors: Compare the effects of this compound with other PSMA inhibitors that have different chemical scaffolds to see if the observed toxicity is a common effect of PSMA inhibition or specific to this compound.[6]

  • Genetic Knockdown of PSMA: Use siRNA or CRISPR/Cas9 to reduce or eliminate PSMA expression. If the toxicity persists in PSMA-knockdown cells, it is likely due to off-target effects.[6]

Data Presentation

Table 1: Hypothetical Binding Affinity of this compound Against PSMA and Potential Off-Targets

TargetBinding Affinity (Ki, nM)Assay Type
PSMA4.6[2]Radioligand Binding Assay
Off-Target X> 10,000Radioligand Binding Assay
Off-Target Y1,200Enzyme Inhibition Assay
Off-Target Z> 10,000Radioligand Binding Assay

Table 2: Example Data from a Cell-Based Viability Assay

Cell LinePSMA ExpressionThis compound IC50 (µM)
LNCaPHigh5.2
PC-3Negative> 100
C4-2High6.8
DU-145Negative> 100

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Specificity

Objective: To determine if the binding of radiolabeled this compound to PSMA-expressing cells is specific.

Methodology:

  • Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) to 80-90% confluency.

  • Cell Preparation: Harvest and wash the cells with an appropriate binding buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled this compound to each well.

  • Competition: Add increasing concentrations of unlabeled this compound or another known PSMA inhibitor (e.g., 2-PMPA) to the wells.

  • Incubation: Incubate the plate at the appropriate temperature and time to reach binding equilibrium.

  • Washing: Wash the cells to remove unbound radioligand.

  • Detection: Measure the amount of bound radioligand using a scintillation counter or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay Using Western Blot

Objective: To confirm that this compound engages with PSMA in a cellular context and to investigate downstream signaling.

Methodology:

  • Cell Treatment: Treat PSMA-positive cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against PSMA and a primary antibody against a downstream signaling protein of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on PSMA levels and downstream signaling.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular PSMA PSMA OnTarget_Pathway On-Target Signaling (e.g., Inhibition of Glutamate Release) PSMA->OnTarget_Pathway Inhibition MIP1072 This compound MIP1072->PSMA On-Target Binding OffTarget Off-Target Receptor MIP1072->OffTarget Off-Target Binding OffTarget_Pathway Off-Target Signaling (e.g., Unintended Kinase Cascade) OffTarget->OffTarget_Pathway Activation/Inhibition

Caption: Hypothetical signaling of this compound on- and off-target pathways.

Experimental_Workflow start Observation of Unexpected Phenotype step1 In Silico Off-Target Prediction start->step1 step2 Competitive Binding Assay (PSMA+ vs PSMA- cells) start->step2 step3 Broad Panel Screening (Receptors, Kinases, etc.) step1->step3 step4 Genetic Validation (siRNA/CRISPR of PSMA) step2->step4 step5 Identify and Characterize Off-Target Interaction step3->step5 step4->step5

Caption: Workflow for investigating off-target binding of this compound.

References

troubleshooting poor signal-to-noise ratio with 123I-MIP-1072

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 123I-MIP-1072. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this radiopharmaceutical.

Troubleshooting Guide: Poor Signal-to-Noise Ratio

A poor signal-to-noise ratio can manifest as unclear images, difficulty in distinguishing target tissues from background, and unreliable quantification. This guide provides a structured approach to identifying and resolving common issues.

Q1: What are the potential causes of a poor signal-to-noise ratio with 123I-MIP-1072?

A poor signal-to-noise ratio can stem from issues related to the radiopharmaceutical itself, the experimental subject, or the imaging procedure. A logical workflow for troubleshooting is essential.

G cluster_0 Troubleshooting Workflow Start Poor Signal-to-Noise Ratio Observed QC Check Radiopharmaceutical Quality Control Start->QC Subject Evaluate Subject-Specific Factors QC->Subject QC Pass Solution Implement Corrective Actions QC->Solution QC Fail Imaging Review Imaging Protocol Subject->Imaging Subject Factors Ruled Out Subject->Solution Subject Factor Identified Imaging->Solution Protocol Optimized Imaging->Solution Protocol Issue Identified

Caption: Troubleshooting workflow for poor signal-to-noise ratio.

Q2: How can I troubleshoot issues related to the quality of 123I-MIP-1072?

Issues with the radiolabeled compound are a primary suspect for poor imaging results.

  • Radiochemical Purity: Low radiochemical purity can lead to off-target binding and increased background signal. It is crucial to ensure the radiochemical purity is high, typically greater than 95%.[1]

  • Molar Activity: Insufficient molar activity can result in a lower specific binding to the target, Prostate-Specific Membrane Antigen (PSMA), leading to a weaker signal.

  • Degradation: Improper storage or handling can lead to the degradation of 123I-MIP-1072, resulting in decreased efficacy.

ParameterRecommended SpecificationPotential Impact of Deviation
Radiochemical Purity> 95%Increased background signal
Molar Activity> 150 GBq/µmolLower target-to-background ratios
Storage ConditionsAs per manufacturer's instructionsDegradation of the compound
Q3: What subject-specific factors can contribute to a poor signal-to-noise ratio?

Patient or animal model characteristics can significantly influence the imaging outcome.

  • PSMA Expression Levels: The signal intensity is directly proportional to the level of PSMA expression in the target tissue.[2] Low PSMA expression will result in a weak signal.

  • Patient Body Habitus: In larger patients, photon attenuation and scatter can degrade image quality.

  • Renal Function: Since 123I-MIP-1072 is primarily cleared through the kidneys, impaired renal function can lead to slower clearance from the blood and soft tissues, resulting in higher background signal.[3][4]

Q4: How can the imaging protocol be optimized to improve the signal-to-noise ratio?

The acquisition and reconstruction parameters of the SPECT/CT scan are critical for obtaining high-quality images.

  • Uptake Time: Imaging too early may result in a high background signal due to incomplete clearance of the radiotracer from non-target tissues. Imaging too late may lead to a weaker signal due to radioactive decay. Optimal imaging times have been reported to be between 1 to 4 hours post-injection.[3][5]

  • Acquisition Parameters: The use of appropriate collimators, energy windows, and acquisition times is essential.

  • Reconstruction Algorithms: The choice of reconstruction algorithm and the application of corrections for attenuation and scatter can significantly impact image quality.

ParameterRecommendationRationale
Uptake Time 1 - 4 hours post-injectionBalances radiotracer uptake in the target with clearance from background tissues.[3][5]
Imaging Modality SPECT/CTProvides both functional (SPECT) and anatomical (CT) information, aiding in localization and attenuation correction.
Image Analysis Calculation of target-to-background ratiosQuantifies the signal-to-noise ratio and allows for objective assessment of image quality.

Frequently Asked Questions (FAQs)

Q5: What is 123I-MIP-1072 and how does it work?

123I-MIP-1072 is a radiolabeled small molecule that targets Prostate-Specific Membrane Antigen (PSMA).[2][6] PSMA is a protein that is highly expressed on the surface of prostate cancer cells. 123I-MIP-1072 binds with high affinity and specificity to PSMA, and the attached Iodine-123 isotope emits gamma rays that can be detected by a SPECT camera to visualize the location of prostate cancer cells.[1][4]

G cluster_1 Mechanism of Action 123I-MIP-1072 123I-MIP-1072 PSMA PSMA on Prostate Cancer Cell 123I-MIP-1072->PSMA Binds to SPECT SPECT/CT Imaging PSMA->SPECT Detected by

References

refinement of MIP-1072 for improved therapeutic efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with MIP-1072. The information provided is focused on the application of radiolabeled this compound as an imaging agent for prostate cancer, with insights into its potential for therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a small-molecule, glutamate-urea based inhibitor of Prostate-Specific Membrane Antigen (PSMA). Its primary application is as a radiolabeled imaging agent, particularly as ¹²³I-MIP-1072, for the detection and monitoring of prostate cancer. It has been used in clinical trials for diagnosing and staging metastatic prostate cancer.

Q2: What is the mechanism of action of this compound?

A2: this compound competitively inhibits the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA, a transmembrane protein that is highly expressed on the surface of prostate cancer cells. By targeting the extracellular domain of PSMA, radiolabeled this compound can be used to visualize PSMA-positive tumors.

Q3: How does this compound compare to its analog, MIP-1095?

A3: Both this compound and MIP-1095 are high-affinity PSMA inhibitors. However, they exhibit different pharmacokinetic profiles. ¹²³I-MIP-1072 is more water-soluble and is cleared more rapidly from the body, primarily through renal excretion, resulting in a better signal-to-noise ratio for imaging. MIP-1095, being more hydrophobic, has a slower clearance. Due to its favorable imaging characteristics, ¹²³I-MIP-1072 was selected for further diagnostic clinical trials.

Q4: Can this compound be used for therapeutic purposes?

A4: While primarily developed for imaging, small molecules like this compound have the potential to be developed as therapeutic agents by labeling them with therapeutic radioisotopes, such as ¹³¹I. This approach, known as theranostics, would allow for both diagnosis and targeted radiotherapy of prostate cancer.

Q5: What are the key considerations for using ¹²³I-MIP-1072 in preclinical imaging studies?

A5: Key considerations include the choice of animal model (e.g., mice with LNCaP xenografts, which are PSMA-positive), the specific activity of the radiolabeled compound, and the timing of imaging post-injection to achieve optimal target-to-background ratios.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low tumor uptake of ¹²³I-MIP-1072 in xenograft models 1. Low PSMA expression in the tumor model: The cell line used for the xenograft may not express sufficient levels of PSMA.1a. Confirm PSMA expression: Before in vivo studies, verify PSMA expression in your cell line using techniques like Western blotting or flow cytometry. 1b. Use a high-expressing cell line: Utilize a cell line known for high PSMA expression, such as LNCaP.
2. Poor radiochemical purity: The presence of unbound ¹²³I or other impurities can lead to poor targeting.2. Check radiochemical purity: Ensure the radiochemical purity of ¹²³I-MIP-1072 is high before injection, typically through HPLC analysis.
3. Suboptimal imaging time point: Imaging too early or too late can result in low tumor-to-background ratios.3. Optimize imaging window: Perform imaging at multiple time points post-injection (e.g., 1, 4, and 24 hours) to determine the optimal window for your model. Studies have shown good visualization as early as 1-4 hours post-injection.
High background signal in non-target tissues 1. Slow clearance of the imaging agent: While ¹²³I-MIP-1072 clears relatively quickly, suboptimal formulation or animal health can affect clearance rates.1a. Ensure proper hydration of animals: Adequate hydration can facilitate renal clearance. 1b. Verify the identity and purity of your compound: Ensure you are using this compound and not a more hydrophobic analog like MIP-1095, which has slower clearance.
2. Non-specific binding: The agent may bind to tissues other than the target.2. Assess non-specific binding: In in vitro assays, include a control with an excess of unlabeled this compound to determine the level of non-specific binding.
Inconsistent results between experiments 1. Variability in animal models: Differences in tumor size, animal age, or health can lead to variable uptake.1a. Standardize your animal model: Use animals of the same age and weight, and tumors of a similar size for your studies. 1b. Monitor tumor growth: Correlate tumor uptake with tumor mass, as these have been shown to be proportional.
2. Inconsistent preparation of ¹²³I-MIP-1072: Variations in the radiolabeling process can affect the quality of the agent.2. Standardize radiolabeling protocol: Follow a consistent and validated protocol for the synthesis and purification of ¹²³I-MIP-1072.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound and MIP-1095

CompoundKd (nmol/L)Bmax (pmol/mg protein)
¹²³I-MIP-1072 2.2 ± 0.412.3 ± 0.6
¹²³I-MIP-1095 0.3 ± 0.0413.0 ± 0.4

Data from saturation binding analysis in LNCaP cells.

Table 2: Pharmacokinetic Comparison of ¹²³I-MIP-1072 and ¹²³I-MIP-1095 in Humans

Parameter¹²³I-MIP-1072¹²³I-MIP-1095
Blood Clearance ~5 times fasterSlower
Primary Excretion Route Renal (Urine)-
% Injected Dose in Urine (24h) 54%7%
% Injected Dose in Urine (72h) 74%20%
Kidney Absorbed Dose (mGy/MBq) 0.0540.110
Liver Absorbed Dose (mGy/MBq) 0.0240.058

**

Experimental Protocols

1. In Vitro PSMA Binding Assay

  • Cell Culture: LNCaP cells, which are PSMA-positive, are cultured to near confluence in appropriate media.

  • Assay Preparation: Cells are harvested and washed.

  • Incubation: Cells are incubated with varying concentrations of ¹²³I-MIP-1072 (e.g., 30 to 300,000 pmol/L) for 1 hour at 4°C to determine saturation binding.

  • Non-specific Binding: A parallel set of incubations is performed in the presence of an excess of unlabeled this compound (e.g., 10 µmol/L) to determine non-specific binding.

  • Washing and Measurement: After incubation, cells are washed to remove unbound radioligand. The amount of radioactivity is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and maximum number of binding sites (Bmax) are determined by nonlinear regression analysis.

2. In Vivo Tumor Growth Monitoring with ¹²³I-MIP-1072

  • Animal Model: LNCaP xenografts are established in male athymic nude mice.

  • Treatment Protocol (Optional): To monitor therapeutic efficacy, a subset of mice can be treated with a therapeutic agent (e.g., paclitaxel at 6.25 mg/kg for 3.5 cycles of 5 days on, 2 days off).

  • Injection of Imaging Agent: Mice are intravenously administered with ¹²³I-MIP-1072.

  • Imaging: Whole-body planar or SPECT/CT imaging is performed at various time points (e.g., 1, 4, 24 hours) post-injection.

  • Biodistribution Analysis: At the end of the imaging study, animals are euthanized, and tissues of interest (tumor, blood, kidney, liver, etc.) are collected, weighed, and the radioactivity is measured in a gamma counter.

  • Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios are calculated to assess imaging contrast.

Visualizations

Technical Support Center: Minimizing Renal Clearance of ¹²³I-MIP-1072

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the prostate-specific membrane antigen (PSMA)-targeted imaging agent, ¹²³I-MIP-1072. The focus is on strategies to minimize renal clearance, a critical factor for reducing radiation dose to the kidneys and improving image quality.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing renal clearance of ¹²³I-MIP-1072 important?

A1: ¹²³I-MIP-1072, like many small molecule PSMA inhibitors, is predominantly cleared from the body through the kidneys.[1][2] High accumulation of the radiopharmaceutical in the kidneys can lead to an increased radiation dose to this organ, which is a potential dose-limiting factor in diagnostic imaging and a significant concern for therapeutic applications.[3][4] Minimizing renal clearance can therefore enhance patient safety and improve the target-to-background ratio, leading to clearer images of PSMA-expressing tissues.[5]

Q2: What are the primary strategies for reducing the renal uptake of ¹²³I-MIP-1072?

A2: The main approaches to reduce renal uptake of small molecule PSMA inhibitors fall into three categories:

  • Competitive Inhibition: Co-administration of agents that compete for the same reabsorption pathway in the renal tubules. This includes:

    • Cationic Amino Acids: Infusions of lysine and arginine are a well-established method.[6][7]

    • Non-radiolabeled PSMA Inhibitors: Co-injection of a "cold" (non-radioactive) PSMA inhibitor, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), can block PSMA binding sites in the kidneys.

  • Plasma Expanders: The use of gelatin-based plasma expanders, such as Gelofusine, has been shown to reduce renal uptake of some radiolabeled peptides.[7]

  • Modification of Specific Activity: Increasing the total amount of the PSMA-targeting molecule by adding a non-radiolabeled version can saturate the clearance pathways and reduce the renal accumulation of the radiolabeled compound.

Q3: How do cationic amino acids like lysine and arginine reduce renal uptake?

A3: Small molecules and peptides are filtered by the glomerulus and then reabsorbed in the proximal tubules of the kidneys.[7] For PSMA inhibitors, this reabsorption is partly mediated by the expression of PSMA on the brush border of proximal tubule cells. Cationic amino acids, being positively charged, are thought to compete with the radiopharmaceutical for this reabsorption process, thereby reducing its uptake into the renal cells.[7]

Troubleshooting Guides

Issue: High background signal from the kidneys is obscuring adjacent tissues of interest.

Troubleshooting Steps:

  • Implement a Renal Protection Protocol: If not already in use, consider implementing one of the renal protection strategies outlined in the experimental protocols section below. The choice of protocol may depend on the specific experimental design and available resources.

  • Optimize Imaging Time: Acquire images at later time points (e.g., 4-24 hours post-injection) to allow for further clearance of the radiopharmaceutical from the kidneys and other non-target tissues, which can improve the target-to-background ratio.[1]

  • Review Injection Quality: Ensure the intravenous injection was successful and that there was no significant extravasation of the injectate, which could alter the pharmacokinetic profile.

Issue: Inconsistent renal uptake is observed between experimental subjects.

Troubleshooting Steps:

  • Standardize Hydration Status: Ensure all subjects are adequately and consistently hydrated before and during the experiment, as dehydration can affect renal function and clearance rates.

  • Ensure Consistent Dosing and Administration: Verify that the dose of ¹²³I-MIP-1072 and any co-administered renal protective agents are calculated and administered accurately and consistently for all subjects. The timing of the renal protection agent relative to the radiopharmaceutical injection is critical.

  • Monitor Renal Function: If feasible, assess baseline renal function of the experimental subjects to identify any pre-existing differences that might contribute to variability in radiopharmaceutical clearance.

Quantitative Data on Renal Protection Strategies

The following table summarizes quantitative data from preclinical and clinical studies on various methods to reduce renal clearance of radiopharmaceuticals. Note: Data for ¹²³I-MIP-1072 is limited; therefore, data from studies on other similar small molecule PSMA inhibitors and radiolabeled peptides are included for reference.

InterventionRadiopharmaceuticalModelReduction in Renal Uptake (%)Reference
Cationic Amino Acids
25g Lysine + 25g Arginine¹¹¹In-DTPA-octreotideHuman33 ± 23[8]
75g Lysine¹¹¹In-DTPA-octreotideHuman44 ± 11[3]
PSMA Inhibitors
2-PMPA (0.2-1 mg/kg)¹²⁵I-MIP-1095MouseNear-total displacement[9]
Plasma Expanders
Gelofusine (80 mg/kg)¹¹¹In-DOTA,Tyr³-octreotateRat~50-60
Modification of Specific Activity
+ 500 pmoles PSMA-11¹⁷⁷Lu-PSMA-617Mouse~98[10]
+ 1000 pmoles PSMA-11¹⁷⁷Lu-PSMA-617Mouse~99[10]

Experimental Protocols

Protocol 1: Lysine and Arginine Infusion for Renal Protection

This protocol is adapted from established clinical practices for peptide receptor radionuclide therapy and can be scaled down for preclinical models.

  • Preparation of Amino Acid Solution:

    • Prepare a sterile solution containing 25 g of L-lysine hydrochloride and 25 g of L-arginine hydrochloride in 1 to 2 liters of normal saline. The final concentration and volume may need to be adjusted based on the experimental model.

  • Administration:

    • Begin the intravenous infusion of the amino acid solution 30-60 minutes before the administration of ¹²³I-MIP-1072.

    • The infusion should be continued for a total of 3-4 hours.

  • Monitoring:

    • Monitor the subject for any adverse reactions, such as nausea or vomiting. In clinical settings, monitoring of serum potassium levels is crucial due to the risk of hyperkalemia.[3]

Protocol 2: Co-administration of a Non-radiolabeled PSMA Inhibitor (e.g., 2-PMPA)

This protocol is based on preclinical studies with other PSMA-targeted radiopharmaceuticals.

  • Preparation of 2-PMPA Solution:

    • Dissolve 2-PMPA in a physiologically compatible buffer (e.g., sterile saline) to the desired concentration. Doses in preclinical studies have ranged from 0.2 to 50 mg/kg.[9][10]

  • Administration:

    • The timing of 2-PMPA administration can be varied. It can be co-injected with ¹²³I-MIP-1072 or administered shortly before or after the radiopharmaceutical. Studies have shown that administration 16 hours after the radiotracer can displace renal activity.[9] For blocking uptake, co-injection or pre-injection is likely more effective.

  • Biodistribution Analysis:

    • Perform biodistribution studies at various time points after ¹²³I-MIP-1072 administration to determine the effect of 2-PMPA on renal uptake as well as uptake in target tissues (e.g., tumors).

Visualizations

Renal_Uptake_Pathway cluster_blood Bloodstream cluster_nephron Kidney Nephron cluster_urine Urine 123I-MIP-1072_blood ¹²³I-MIP-1072 Glomerulus Glomerulus 123I-MIP-1072_blood->Glomerulus Filtration ProximalTubule Lumen Brush Border with PSMA Cytosol Basolateral Membrane Glomerulus->ProximalTubule:f0 Enters Tubule ProximalTubule:f1->ProximalTubule:f2 123I-MIP-1072_urine Excreted ¹²³I-MIP-1072 ProximalTubule:f0->123I-MIP-1072_urine Non-reabsorbed fraction

Caption: Renal handling of ¹²³I-MIP-1072 in the kidney.

Renal_Protection_Mechanisms cluster_strategies Intervention Strategies Renal_Uptake Renal Uptake of ¹²³I-MIP-1072 Reduced_Uptake Reduced Renal Uptake Lysine_Arginine Lysine/Arginine Infusion Competitive_Inhibition Competitive_Inhibition Lysine_Arginine->Competitive_Inhibition Competes for Tubular Reabsorption Cold_PSMAi Co-injection of Cold PSMA Inhibitor (e.g., 2-PMPA) Cold_PSMAi->Competitive_Inhibition Blocks Renal PSMA Binding Sites Gelofusine Gelofusine Administration Altered_Handling Altered_Handling Gelofusine->Altered_Handling Mechanism under investigation Competitive_Inhibition->Reduced_Uptake Altered_Handling->Reduced_Uptake

Caption: Mechanisms of action for renal protection strategies.

References

addressing stability issues of the MIP-1072 compound

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MIP-1072 compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues and troubleshooting their experiments involving this potent prostate-specific membrane antigen (PSMA) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule, glutamate-urea-lysine based inhibitor of Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II. It competitively inhibits the enzymatic activity of PSMA. PSMA is a transmembrane protein that is highly expressed on the surface of prostate cancer cells, making it a key target for imaging and therapy. This compound's binding to PSMA allows for the targeted delivery of imaging agents (e.g., 123I) or therapeutic payloads to prostate cancer cells.

Q2: What are the key properties of the this compound compound?

Below is a summary of the key properties of this compound:

PropertyValueReference
Chemical Name (S)-2-(3-((S)-1-carboxy-5-((4-iodobenzyl)amino)pentyl)ureido)pentanedioic acidN/A
Molecular Weight 535.33 g/mol [1]
Binding Affinity (Ki) 4.6 ± 1.6 nM[2]
Dissociation Constant (Kd) 3.8 ± 1.3 nM (for [123I]this compound)[2]

Q3: How should I store and handle this compound?

For the non-radiolabeled compound, it is recommended to store it at room temperature in the continental US, though this may vary elsewhere; always refer to the Certificate of Analysis for specific storage conditions.[1] For radiolabeled this compound, general best practices for storing radioactive compounds should be followed to minimize degradation. This includes:

  • Protection from light: Store in a light-protected container.

  • Low temperature: Storage at -80°C is recommended for long-term stability.

  • Inert atmosphere: Store under an inert gas like nitrogen or argon.

  • Form: If stored as a solid, a crystalline form is preferable to an amorphous form.

Q4: What is the known stability of this compound?

Direct, comprehensive stability studies on non-radiolabeled this compound are not widely published. However, [123I]this compound has been reported to be stable at 40°C for at least 48 hours, as determined by RP-HPLC. The urea linkage in the molecule is generally stable, but can be susceptible to degradation under strongly acidic or basic conditions. It is recommended to maintain a pH range of 4-8 for solutions containing this compound.

Troubleshooting Guides

Issue 1: Inconsistent or low binding in in vitro PSMA binding assays.
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh solutions of this compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.
Incorrect Buffer pH Ensure the buffer pH is within the optimal range for both the enzyme and the compound (typically pH 7-7.5 for PSMA).
Sub-optimal Assay Conditions Verify the concentrations of the enzyme and substrate. Ensure the incubation time and temperature are appropriate for the assay.
Cell Viability Issues (for cell-based assays) Use a viability dye to ensure a high percentage of viable cells, as dead cells can non-specifically bind the compound.
Issue 2: Low signal or high background in in vivo imaging studies (e.g., SPECT/CT).
Potential Cause Troubleshooting Step
Poor Radiochemical Purity Assess the radiochemical purity of the [123I]this compound solution before injection using a suitable method like RP-HPLC.
Compound Instability in vivo While this compound shows rapid clearance, unexpected biodistribution could indicate in vivo instability. Review formulation and injection procedures.
Low PSMA Expression in Tumor Model Confirm the PSMA expression level in your xenograft model using methods like immunohistochemistry or western blotting.
Sub-optimal Imaging Protocol Optimize the imaging time post-injection. For [123I]this compound, imaging at 1-4 hours post-injection often yields good target-to-background ratios.

Experimental Protocols

Protocol 1: In Vitro Competitive Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to PSMA-expressing cells (e.g., LNCaP).

  • Cell Preparation: Culture LNCaP cells to 80-90% confluency. Harvest the cells and resuspend them in a suitable binding buffer (e.g., Tris-HCl with MgCl2 and CaCl2, pH 7.4).

  • Assay Setup: In a 96-well plate, add a constant concentration of [123I]this compound to each well.

  • Competitive Binding: Add increasing concentrations of non-radiolabeled this compound to the wells. Include a control with no competitor for total binding and a control with a high concentration of a known PSMA inhibitor (e.g., 2-PMPA) for non-specific binding.

  • Incubation: Add the cell suspension to each well and incubate at 4°C for 1 hour with gentle agitation.

  • Washing: Harvest the cells onto a filter mat using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity on the filter mat using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor (this compound). Calculate the IC50 and subsequently the Ki value.

Protocol 2: In Vivo Biodistribution Study in a Xenograft Model

This protocol outlines a typical biodistribution study in mice bearing PSMA-positive tumors.

  • Animal Model: Use immunodeficient mice with established subcutaneous LNCaP xenografts.

  • Compound Preparation: Prepare a sterile solution of [123I]this compound in a suitable vehicle (e.g., saline).

  • Injection: Administer a known amount of the radiolabeled compound to each mouse via intravenous injection (e.g., tail vein).

  • Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24 hours).

  • Tissue Collection: Dissect and collect relevant organs and tissues (tumor, blood, liver, kidneys, muscle, etc.).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Visualizations

PSMA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAAG NAAG PSMA PSMA NAAG->PSMA Binds to active site Glutamate Glutamate PSMA->Glutamate Hydrolyzes NAA NAA PSMA->NAA Hydrolyzes Signaling Downstream Signaling (e.g., PI3K/Akt) Glutamate->Signaling This compound This compound This compound->PSMA Inhibits

Caption: this compound mechanism of action on the PSMA pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock (e.g., in DMSO) Working Prepare Working Solution (in assay buffer) Stock->Working Assay Perform Assay (e.g., Binding Assay) Working->Assay Imaging Perform Imaging (e.g., SPECT/CT) Working->Imaging Data Data Acquisition (e.g., Gamma Counter) Assay->Data Imaging->Data Analysis Data Analysis (e.g., IC50, %ID/g) Data->Analysis Troubleshooting_Tree Start Inconsistent/Poor Results? Check_Storage Was the compound stored correctly? Start->Check_Storage Check_Prep Was the solution prepared fresh? Check_Storage->Check_Prep Yes Solution_Storage Re-run with compound from proper storage. Check_Storage->Solution_Storage No Check_pH Is the buffer pH within 4-8? Check_Prep->Check_pH Yes Solution_Prep Re-run with a freshly prepared solution. Check_Prep->Solution_Prep No Check_Purity For radiolabeled compound, was purity checked? Check_pH->Check_Purity Yes Solution_pH Adjust buffer pH and re-run experiment. Check_pH->Solution_pH No Solution_Purity Purify the compound and re-run. Check_Purity->Solution_Purity No Other_Issues Consider other experimental variables (e.g., enzyme activity). Check_Purity->Other_Issues Yes

References

Validation & Comparative

Comparative Analysis of MIP-1072 with Other Prostate-Specific Membrane Antigen (PSMA) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of MIP-1072 with other prominent Prostate-Specific Membrane Antigen (PSMA) inhibitors. The following sections detail the performance of these molecules, supported by experimental data, to offer an objective analysis for research and development applications.

Quantitative Performance Analysis

The efficacy of PSMA inhibitors is determined by several key parameters, including binding affinity and biodistribution. The following tables summarize the available quantitative data for this compound and a selection of other significant PSMA inhibitors.

Table 1: Comparative Binding Affinity of PSMA Inhibitors

Binding affinity is a critical measure of a ligand's potency and its ability to specifically target PSMA. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.

CompoundBinding Affinity (Ki / IC50, nM)Cell Line / Assay Condition
This compound Ki: 4.6 Glutamate carboxypeptidase activity of PSMA
MIP-1095 Ki: 0.24Glutamate carboxypeptidase activity of PSMA
PSMA-617 IC50: 0.90 - 6.9LNCaP cells, competitive binding assay
PSMA-I&T IC50: 7.9 (natGa-PSMA-I&T), 6.4 (natLu-PSMA-I&T)LNCaP cells, competitive binding assay
DCFPyL Ki: 1.1PSMA(+) PC3 PIP cells
PSMA-1007 IC50: 4.2LNCaP cells, competitive binding assay
Table 2: Preclinical Biodistribution of PSMA Inhibitors in LNCaP Xenograft Mouse Models (%ID/g at 1-hour post-injection)

Biodistribution studies are essential to understand the in vivo behavior of a PSMA inhibitor, detailing its uptake in the target tumor tissue versus other organs. This data is crucial for assessing both efficacy and potential off-target effects.

OrganThis compoundMIP-1095PSMA-617PSMA-I&TPSMA-1007
Tumor 17.3 ± 6.334.3 ± 12.7 (at 4h)~8.0~7.968.0 ± 2.4
Blood LowSlower washout than this compoundRapid ClearanceRapid ClearanceLow
Kidneys Rapid ClearanceSlower than this compoundModerateHighLow
Liver LowHigher than this compoundLowLowLow
Salivary Glands ModerateModerateHighHighHigh
Spleen LowLowLowLowLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited in this guide.

In Vitro Competitive Binding Assay

This assay determines the binding affinity of a test compound against a known radiolabeled ligand for PSMA.

  • Cell Culture: PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media and seeded in multi-well plates.

  • Assay Setup: Cells are incubated with a fixed concentration of a radiolabeled PSMA ligand (e.g., [125I]I-BA)KuE) and varying concentrations of the unlabeled test inhibitor (e.g., this compound).

  • Incubation: The plates are incubated at a controlled temperature (e.g., 4°C or 37°C) for a specific duration to allow for competitive binding to reach equilibrium.

  • Washing: Unbound radioligand is removed by washing the cells with a suitable buffer.

  • Lysis and Counting: Cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cellular Internalization Assay

This assay measures the rate and extent to which a radiolabeled PSMA inhibitor is internalized by PSMA-expressing cells.

  • Cell Seeding: PSMA-positive cells are seeded in multi-well plates and allowed to adhere.

  • Incubation with Radioligand: Cells are incubated with a specific concentration of the radiolabeled PSMA inhibitor at 37°C for various time points.

  • Surface-Bound vs. Internalized Fraction Separation: At each time point, the incubation is stopped. The supernatant containing the unbound radioligand is removed. The cells are then treated with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioligand.

  • Lysis: The remaining cells, containing the internalized radioligand, are lysed.

  • Radioactivity Measurement: The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) fractions are measured separately using a gamma counter.

  • Data Analysis: The percentage of internalized radioligand is calculated as a function of time.

Biodistribution Studies in Xenograft Mouse Models

These studies evaluate the in vivo distribution and tumor-targeting efficacy of a radiolabeled PSMA inhibitor.

  • Animal Model: Immunocompromised mice are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP) to establish tumor xenografts.

  • Radioligand Administration: Once the tumors reach a suitable size, the radiolabeled PSMA inhibitor is administered to the mice, typically via intravenous injection.

  • Tissue Harvesting: At various time points post-injection, cohorts of mice are euthanized, and key organs and tissues (including the tumor, blood, kidneys, liver, spleen, muscle, etc.) are harvested and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of tumor uptake versus uptake in non-target organs.

Visualizing Molecular Interactions and Workflows

Signaling Pathways

PSMA expression has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, namely the PI3K-AKT and MAPK pathways. The binding of PSMA inhibitors can potentially influence these pathways.

PSMA_Signaling_Pathway cluster_0 PSMA-Mediated Signaling PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK MAPK (ERK1/2) PSMA->MAPK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation PSMA_Inhibitor PSMA Inhibitor (e.g., this compound) PSMA_Inhibitor->PSMA Binds to & Inhibits

Caption: PSMA signaling and inhibitor interaction.

Experimental Workflow

The general workflow for evaluating a novel PSMA inhibitor involves a series of in vitro and in vivo experiments to characterize its performance.

123I-MIP-1072 Versus Conventional Imaging for Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ¹²³I-MIP-1072, a novel radiopharmaceutical targeting Prostate-Specific Membrane Antigen (PSMA), with conventional imaging modalities—computed tomography (CT), magnetic resonance imaging (MRI), and bone scintigraphy—for the detection and staging of prostate cancer. This analysis is based on available experimental data to assist researchers and drug development professionals in understanding the relative performance and methodologies of these imaging agents.

Executive Summary

Prostate cancer imaging plays a crucial role in initial staging, restaging in case of biochemical recurrence, and monitoring treatment response. Conventional imaging techniques, including CT, MRI, and bone scans, have been the standard of care but possess certain limitations in sensitivity and specificity, particularly in detecting early metastatic disease. ¹²³I-MIP-1072 is a small-molecule inhibitor of PSMA that can be labeled with Iodine-123 for Single-Photon Emission Computed Tomography (SPECT) imaging. Clinical studies, although preliminary and based on small patient cohorts, suggest that ¹²³I-MIP-1072 may offer improved detection of prostate cancer lesions, especially in bone and soft tissues, compared to conventional methods.

Performance Comparison

The available data from early clinical trials indicate promising results for ¹²³I-MIP-1072 in detecting metastatic prostate cancer. A direct quantitative comparison is challenging due to the limited number of patients in the ¹²³I-MIP-1072 studies. However, the existing findings are summarized below.

Quantitative Data from Clinical Studies

Table 1: Comparison of Lesion Detection between ¹²³I-MIP-1072 and Conventional Imaging

Imaging ModalityNumber of PatientsTotal Bony Lesions DetectedSoft Tissue Lesion DetectionKey Findings
¹²³I-MIP-1072 SPECT/CT 5164 ± 3Detected sub-centimeter lymph nodes (as small as 6 mm) and potential peritoneal seeding not definitively identified on CT.[1]Appeared to be more specific and likely more sensitive than bone scan for bone metastases.[1]
Technetium-99m MDP Bone Scan 586 ± 5Not applicable for soft tissueMany degenerative lesions seen on bone scan were negative on ¹²³I-MIP-1072 imaging.[1]
Computed Tomography (CT) 5Not specifically reported for boneA non-specific 6 mm lung nodule on CT showed mild ¹²³I-MIP-1072 uptake.[1]¹²³I-MIP-1072 showed potential to differentiate sub-centimeter lymph nodes and peritoneal tumor seeding.[1]

Table 2: Target-to-Background Ratios for PSMA-Targeted Agents

Imaging AgentTime Post-InjectionTarget-to-Background Ratio (Planar Imaging)Target-to-Background Ratio (SPECT/CT)
¹²³I-MIP-1072 1-4 hours~6-7:1[2]>5:1 at 4 hours[3]
¹¹¹In-capromab pendetide 3-5 daysNot reportedLower signal-to-noise ratio compared to ¹²³I-MIP-1072.[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing imaging outcomes. The following sections outline the protocols used in the studies evaluating ¹²³I-MIP-1072 and standard protocols for conventional imaging.

¹²³I-MIP-1072 SPECT/CT Protocol
  • Patient Population: Patients with a history of metastatic prostate cancer confirmed by histology or radiology.[1][2]

  • Radiopharmaceutical Administration: Intravenous injection of 10 mCi (370 MBq) of ¹²³I-MIP-1072.[1][2]

  • Imaging Acquisition:

    • Planar Imaging: Whole-body scans performed at 0.5, 4, and 24 hours post-injection.[1]

    • SPECT/CT Imaging: Performed at 4 and 24 hours post-injection.[1][3]

  • Image Analysis: Lesion numbers were counted by nuclear radiologists, and images were compared with recent contrast-enhanced CT and Technetium-99m MDP bone scans (performed within 2 months).[1]

Conventional Imaging Protocols

Technetium-99m MDP Bone Scintigraphy Protocol

  • Radiopharmaceutical Administration: Intravenous injection of Technetium-99m methylene diphosphonate (MDP).

  • Imaging Acquisition: Whole-body planar imaging is typically performed 2-4 hours after injection to allow for radiotracer uptake in the bone. SPECT or SPECT/CT may be used for better localization of equivocal findings.

Computed Tomography (CT) Protocol for Prostate Cancer Staging

  • Technique: Multidetector CT (MDCT) is the standard.

  • Contrast: Intravenous contrast material is typically used to enhance the visibility of soft tissues and lymph nodes. Oral contrast may also be administered.

  • Scan Area: The scan typically covers the abdomen and pelvis.

  • Image Analysis: Evaluation is based on the size and morphological characteristics of lymph nodes and visceral organs.

Multiparametric Magnetic Resonance Imaging (mpMRI) Protocol for Prostate Cancer

  • Magnetic Field Strength: 3.0 Tesla (3T) MRI is preferred for higher signal-to-noise ratio and improved image quality. An endorectal coil may be used with 1.5T scanners to enhance signal.

  • Sequences:

    • T2-weighted imaging (T2WI): Provides high-resolution anatomical details of the prostate gland and surrounding structures.

    • Diffusion-weighted imaging (DWI): Measures the random motion of water molecules, which is restricted in cancerous tissue.

    • Dynamic contrast-enhanced (DCE) imaging: Involves the rapid injection of a gadolinium-based contrast agent to assess tissue vascularity.

  • Reporting: The Prostate Imaging Reporting and Data System (PI-RADS) version 2.1 is used to standardize the interpretation and reporting of prostate MRI findings.

Mechanism of Action and Signaling Pathway

¹²³I-MIP-1072 targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is significantly overexpressed on the surface of prostate cancer cells.[4][5] PSMA plays a role in prostate cancer progression by influencing cellular signaling pathways.

PSMA_Signaling_Pathway cluster_imaging Imaging SPECT_CT SPECT/CT Imaging MIP1072 MIP1072 MIP1072->SPECT_CT Iodine-123 emits gamma rays for detection

Caption: Mechanism of 123I-MIP-1072 targeting and imaging.

Experimental Workflow

The process of comparing ¹²³I-MIP-1072 with conventional imaging in a clinical trial setting involves several key steps, from patient selection to data analysis.

Experimental_Workflow cluster_patient Patient Journey cluster_imaging_protocol Imaging Protocol cluster_analysis Data Analysis Patient Patient with confirmed metastatic prostate cancer Informed_Consent Informed Consent Patient->Informed_Consent Conventional_Imaging Conventional Imaging (CT, Bone Scan, MRI) Informed_Consent->Conventional_Imaging MIP1072_Injection IV Injection of 123I-MIP-1072 Conventional_Imaging->MIP1072_Injection Within 2 months of conventional imaging Image_Review Independent Blinded Image Review Conventional_Imaging->Image_Review SPECT_CT_Scan SPECT/CT Imaging (4 and 24 hours post-injection) MIP1072_Injection->SPECT_CT_Scan SPECT_CT_Scan->Image_Review Data_Comparison Comparison of Lesion Detection and Characteristics Image_Review->Data_Comparison Statistical_Analysis Statistical Analysis (Sensitivity, Specificity, etc.) Data_Comparison->Statistical_Analysis

Caption: Workflow for comparing imaging modalities.

Conclusion

The available evidence, though limited, suggests that ¹²³I-MIP-1072 holds promise as a valuable imaging agent for prostate cancer, potentially offering higher sensitivity and specificity for bone metastases compared to conventional bone scans and improved detection of small soft tissue lesions compared to CT.[1][3] Its ability to target PSMA allows for a more biologically targeted approach to imaging. However, large-scale, prospective clinical trials are necessary to definitively establish its diagnostic accuracy and clinical utility in comparison to the established conventional imaging modalities and newer PET-based PSMA-targeting agents. Researchers and drug development professionals should consider these preliminary findings in the context of the evolving landscape of prostate cancer imaging.

References

Validating the Correlation Between MIP-1072 Uptake and PSMA Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MIP-1072's performance in targeting Prostate-Specific Membrane Antigen (PSMA) with other relevant imaging agents. The information presented is supported by experimental data to validate the correlation between this compound uptake and PSMA expression, offering valuable insights for researchers and professionals in drug development.

Introduction to this compound

This compound is a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is significantly upregulated in prostate cancer.[1] Radiolabeled this compound, particularly with Iodine-123 (¹²³I-MIP-1072), serves as a SPECT imaging agent for the diagnosis, staging, and monitoring of prostate cancer.[2] Its mechanism of action involves binding with high affinity to the extracellular enzymatic domain of PSMA, leading to its internalization and retention within PSMA-expressing cells.[3][4] This targeted uptake allows for the visualization of both primary and metastatic prostate cancer lesions.[4][5]

Correlation Between this compound Uptake and PSMA Expression

Experimental evidence strongly supports a direct and proportional relationship between the uptake of this compound and the level of PSMA expression. In vitro studies have demonstrated that the binding of ¹²³I-MIP-1072 is directly proportional to the number of PSMA-positive LNCaP prostate cancer cells.[1][6] Furthermore, in vivo studies using LNCaP xenograft models have shown that the tumor uptake of ¹²³I-MIP-1072 correlates with changes in tumor mass.[1][7] A key study demonstrated that while paclitaxel treatment inhibited tumor growth, it did not alter PSMA expression levels, and the observed decrease in tumor volume corresponded to a proportional decrease in ¹²³I-MIP-1072 uptake, further validating this correlation.[1][7]

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its comparators.

Table 1: In Vitro Binding Affinity and Inhibition Constants

CompoundTargetAssayKi (nM)Kd (nM)Cell Line
This compound PSMANAALADase Inhibition4.6 ± 1.6[3][8]-LNCaP cell lysate
¹²³I-MIP-1072 PSMASaturation Binding-3.8 ± 1.3[3][8]LNCaP
MIP-1095PSMANAALADase Inhibition0.24 ± 0.14[3][8]-LNCaP cell lysate
¹²³I-MIP-1095PSMASaturation Binding-0.81 ± 0.39[3][8]LNCaP
⁹⁹ᵐTc-MIP-1404PSMASaturation Binding-1.07 ± 0.89[9]LNCaP
⁹⁹ᵐTc-MIP-1405PSMASaturation Binding-4.35 ± 0.35[9]LNCaP

Table 2: In Vivo Tumor Uptake in LNCaP Xenograft Models (% Injected Dose per Gram - %ID/g)

Compound1 hour2 hours4 hours
¹²³I-MIP-1072 17.3 ± 6.3[3][8]15.1 ± 5.110.4 ± 3.2
¹²³I-MIP-109516.5 ± 4.925.1 ± 8.634.3 ± 12.7[3][8]

Table 3: Comparative Pharmacokinetics and Tumor-to-Background Ratios of ¹²³I-MIP-1072 and ¹²³I-MIP-1095 in Humans

Parameter¹²³I-MIP-1072¹²³I-MIP-1095
Blood Clearance~5 times faster[4]Slower[4]
Primary Route of ExcretionUrine[4]Renal and Gastrointestinal[10]
Tumor-to-Background Ratio (SPECT)
4 hours>10:1[4]>10:1[4]
24 hours>10:1[4]>10:1[4]

Experimental Protocols

A detailed description of the key experimental methodologies is provided below.

NAALADase Inhibition Assay

This assay determines the potency of a compound to inhibit the enzymatic activity of PSMA.

  • Lysate Preparation: LNCaP cells, which endogenously express PSMA, are harvested and lysed to release the cellular proteins, including PSMA.

  • Incubation: The cell lysate is incubated with the radiolabeled substrate ³H-NAAG and varying concentrations of the inhibitor compound (e.g., this compound).

  • Hydrolysis Measurement: The enzymatic activity of PSMA results in the hydrolysis of ³H-NAAG. The amount of hydrolyzed product is quantified using scintillation counting.

  • Ki Determination: The concentration of the inhibitor that results in 50% inhibition of the enzymatic activity (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value.[3]

Saturation Binding Assay

This assay measures the binding affinity (Kd) and the density of receptors (Bmax) on the cell surface.

  • Cell Plating: LNCaP cells are seeded in multi-well plates and allowed to adhere.

  • Incubation: Cells are incubated with increasing concentrations of the radiolabeled ligand (e.g., ¹²³I-MIP-1072) at 4°C to prevent internalization.

  • Competition: A parallel set of wells is incubated with the radiolabeled ligand in the presence of a high concentration of the corresponding non-radiolabeled compound to determine non-specific binding.

  • Washing and Lysis: After incubation, cells are washed to remove unbound ligand and then lysed.

  • Radioactivity Measurement: The amount of bound radioactivity in the cell lysate is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.[3]

In Vivo Biodistribution Studies

These studies evaluate the uptake, distribution, and clearance of a radiolabeled compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP) to establish tumor xenografts.[11]

  • Radiotracer Administration: Once tumors reach a suitable size, the radiolabeled compound (e.g., ¹²³I-MIP-1072) is administered intravenously.[12]

  • Tissue Harvesting: At various time points post-injection, mice are euthanized, and tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected.[11][12]

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Calculation: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[11][12]

Mandatory Visualization

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation LNCaP_cells LNCaP Cells (PSMA-positive) Binding_Assay Binding Assay with ¹²³I-MIP-1072 LNCaP_cells->Binding_Assay PC3_cells PC-3 Cells (PSMA-negative) PC3_cells->Binding_Assay Result_LNCaP High Binding Binding_Assay->Result_LNCaP Result_PC3 No Binding Binding_Assay->Result_PC3 Xenograft_Model LNCaP Xenograft Mouse Model Injection Inject ¹²³I-MIP-1072 Xenograft_Model->Injection SPECT_CT SPECT/CT Imaging Injection->SPECT_CT Biodistribution Biodistribution Analysis Injection->Biodistribution Tumor_Uptake High Tumor Uptake (%ID/g) SPECT_CT->Tumor_Uptake PSMA_Correlation Uptake correlates with Tumor Mass Biodistribution->PSMA_Correlation

Caption: Experimental workflow for validating the PSMA-specific uptake of this compound.

G PSMA PSMA Receptor on Prostate Cancer Cell Binding Specific Binding PSMA->Binding mediates MIP1072 ¹²³I-MIP-1072 MIP1072->PSMA targets Internalization Internalization Binding->Internalization Signal SPECT Signal Internalization->Signal generates Correlation Signal Intensity correlates with PSMA Expression Signal->Correlation

Caption: Signaling pathway illustrating this compound targeting of PSMA and signal generation.

Comparison with Alternatives

This compound has been compared with other PSMA-targeting imaging agents, primarily its structural analog MIP-1095 and technetium-99m labeled agents.

  • MIP-1095: While both ¹²³I-MIP-1072 and ¹²³I-MIP-1095 demonstrate high affinity for PSMA and effectively visualize prostate cancer lesions, they exhibit different pharmacokinetic profiles.[4][10] MIP-1095 shows higher tumor uptake at later time points but has a slower clearance from the blood and non-target tissues compared to this compound.[3][8] The faster clearance of this compound results in a better signal-to-noise ratio at earlier imaging times, which is advantageous for a diagnostic agent.[13][14]

  • ⁹⁹ᵐTc-labeled PSMA Inhibitors (MIP-1404 and MIP-1405): These agents offer the advantage of being labeled with technetium-99m, a readily available and cost-effective radionuclide for SPECT imaging.[15] Both ⁹⁹ᵐTc-MIP-1404 and ⁹⁹ᵐTc-MIP-1405 have shown rapid localization in bone and soft tissue lesions.[16] Notably, ⁹⁹ᵐTc-MIP-1404 demonstrates significantly lower urinary activity, which can be beneficial for imaging the prostate bed and pelvic lymph nodes.[16]

Conclusion

The collective evidence from in vitro and in vivo studies robustly validates the strong correlation between this compound uptake and PSMA expression. Its high specificity and favorable pharmacokinetic profile, particularly when labeled with ¹²³I, make it a valuable tool for the molecular imaging of prostate cancer. The comparative data presented in this guide highlights the performance of this compound relative to other PSMA-targeting agents, providing a basis for informed decisions in research and clinical development.

References

Comparative Efficacy of PSMA-Targeted Radioligand Therapy in Prostate Cancer Subtypes: A Focus on the MIP-1072/1095 Platform

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Prostate-Specific Membrane Antigen (PSMA)-Targeted Radioligand Therapies

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the management of prostate cancer, particularly in the metastatic setting. Its high expression on prostate cancer cells and limited presence on normal tissues make it an ideal candidate for targeted therapies. This guide provides a comparative analysis of the efficacy of PSMA-targeted radioligand therapies (RLT), with a special focus on the therapeutic application of the chemical scaffold represented by MIP-1072 and its therapeutic counterpart, MIP-1095. While this compound, particularly in its iodine-123 labeled form (¹²³I-MIP-1072), has been primarily investigated as a diagnostic imaging agent, its structural analogue, MIP-1095, labeled with the therapeutic radioisotope iodine-131 (¹³¹I-MIP-1095), has been evaluated for its therapeutic efficacy. This guide will compare the available clinical data for ¹³¹I-MIP-1095 with the more extensively studied and approved PSMA-RLT, ¹⁷⁷Lu-PSMA-617, particularly within the context of metastatic castration-resistant prostate cancer (mCRPC).

Understanding the Landscape of PSMA-Targeted Radioligand Therapy

PSMA-targeted RLT involves a small molecule that binds to PSMA, linked to a radioactive isotope that delivers targeted radiation to the cancer cells. The choice of radioisotope determines whether the agent is used for imaging (e.g., Gallium-68, Fluorine-18, Iodine-123) or therapy (e.g., Lutetium-177, Actinium-225, Iodine-131). The efficacy of these therapies is critically dependent on the level of PSMA expression on the tumor cells.

PSMA expression is generally high in prostate cancer cells and tends to increase as the disease progresses to a metastatic and castration-resistant state. However, PSMA expression can be heterogeneous, and some aggressive subtypes, such as neuroendocrine prostate cancer, may exhibit lower PSMA levels, potentially impacting the efficacy of PSMA-targeted therapies.

Comparative Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

The bulk of clinical data for PSMA-targeted RLT, including for ¹³¹I-MIP-1095, is in the mCRPC setting, typically in patients who have progressed on multiple prior lines of therapy.

¹³¹I-MIP-1095: Clinical Trial Data

Clinical studies of ¹³¹I-MIP-1095 have demonstrated its potential in heavily pre-treated mCRPC patients.

Efficacy EndpointStudy PopulationResultCitation
PSA Response (>50% decline) Heavily pre-treated mCRPC66.7% (6 out of 9 patients)
Median Overall Survival Heavily pre-treated mCRPC10.3 months
Median Progression-Free Survival Heavily pre-treated mCRPC5.4 months
Radiographic Response Heavily pre-treated mCRPC1 confirmed response out of 9 patients

A phase 1 dose-escalation study showed that ¹³¹I-MIP-1095 had a favorable safety profile and biodistribution, with one of three treated patients showing a PSA decline of 50% or greater. Another study involving 28 mCRPC patients treated with a single cycle of ¹³¹I-MIP-1095 reported a PSA decrease of >50% in 60.7% of patients.

¹⁷⁷Lu-PSMA-617: A Benchmark for Comparison

¹⁷⁷Lu-PSMA-617 is the most widely studied and the first FDA-approved PSMA-targeted RLT. The pivotal VISION phase 3 trial established its efficacy in mCRPC patients who had progressed after androgen receptor pathway inhibitors and taxane-based chemotherapy.

Efficacy EndpointStudy Population¹⁷⁷Lu-PSMA-617 + Standard of CareStandard of Care AloneCitation
Median Overall Survival mCRPC (post-ARPI and taxane)15.3 months11.3 months
Median Radiographic Progression-Free Survival mCRPC (post-ARPI and taxane)8.7 months3.4 months
PSA Response (>50% decline) mCRPC (post-ARPI and taxane)46%7.1%

A U.S. expanded-access program for ¹⁷⁷Lu-PSMA-617 in more heavily pretreated patients showed similar overall survival (median 15.1 months) and PSA response rates (42%) to the VISION trial, despite the patients having a worse performance status at baseline.

Experimental Protocols

Clinical Trial Protocol for ¹³¹I-MIP-1095 in mCRPC (Phase 2, Single-Arm)
  • Patient Population: Men with mCRPC who have exhausted all approved lines of therapy.

  • Screening: Patients underwent both ¹⁸F-DCFPyL PET and ¹⁸F-FDG PET to confirm PSMA-positive tumor volume. Only patients with >50% PSMA-positive tumor volume were eligible.

  • Treatment: Eligible patients received up to four doses of ¹³¹I-MIP-1095.

  • Primary Endpoint: Prostate-specific antigen (PSA) response rate.

  • Secondary Endpoints: Radiographic response rate, adverse events, overall survival, and radiographic progression-free survival.

Preclinical Evaluation of ¹²³I-MIP-1072 and ¹²³I-MIP-1095
  • In Vitro Studies:

    • Binding Affinity: The binding affinity (Kd) of ¹²³I-MIP-1072 and ¹²³I-MIP-1095 to PSMA on human prostate cancer LNCaP cells was determined using saturation binding assays.

    • Specificity: Binding specificity was confirmed by competition assays with a non-radiolabeled inhibitor and by using PSMA-negative PC3 cells.

    • Internalization: The rate and extent of internalization of the radiolabeled compounds into LNCaP cells were measured at 37°C.

  • In Vivo Studies (Xenograft Models):

    • Biodistribution: The tissue distribution of ¹²³I-MIP-1072 and ¹²³I-MIP-1095 was evaluated in mice bearing LNCaP (PSMA-positive) and PC3 (PSMA-negative) xenografts at various time points after injection.

    • SPECT/CT Imaging: Tumor uptake and localization were visualized using single-photon emission computed tomography/computed tomography (SPECT/CT).

Visualizing the Mechanisms and Workflows

PSMA_Targeted_RLT_Mechanism cluster_bloodstream Bloodstream cluster_cancer_cell PSMA-Positive Prostate Cancer Cell MIP1095 ¹³¹I-MIP-1095 PSMA PSMA Receptor MIP1095->PSMA Binding Internalization Internalization PSMA->Internalization Receptor-Mediated Endocytosis DNA_Damage DNA Damage & Cell Death Internalization->DNA_Damage ¹³¹I emits beta particles

Caption: Mechanism of action for ¹³¹I-MIP-1095 in PSMA-positive cancer cells.

Clinical_Trial_Workflow Start Patient with mCRPC Screening ¹⁸F-DCFPyL PET & ¹⁸F-FDG PET Screening Start->Screening Eligibility >50% PSMA-Positive Tumor Volume? Screening->Eligibility Treatment Administer up to 4 doses of ¹³¹I-MIP-1095 Eligibility->Treatment Yes Ineligible Not Eligible for Trial Eligibility->Ineligible No Evaluation Evaluate PSA Response, Radiographic Response, & Safety Treatment->Evaluation Outcome Assess Overall & Progression-Free Survival Evaluation->Outcome

Caption: Workflow for a phase 2 clinical trial of ¹³¹I-MIP-1095.

Future Directions and Considerations

While the current data for ¹³¹I-MIP-1095 is primarily in the end-stage mCRPC population, the broader field of PSMA-targeted RLT is rapidly moving towards earlier lines of therapy, including in hormone-sensitive prostate cancer. The rationale is that these therapies may be more effective when the tumor burden is lower and the cancer cells are less resistant.

A key consideration for the comparative efficacy of different PSMA-RLTs is the radioisotope used. Iodine-131 has a longer path length and higher energy beta particles compared to Lutetium-177, which could potentially be more effective for larger tumors or those with lower PSMA expression. However, this also comes with potential for greater off-target toxicity, particularly hematologic toxicity.

Further head-to-head comparative studies are needed to delineate the specific patient populations and prostate cancer subtypes that would benefit most from different PSMA-targeted radioligand therapies. The development of predictive biomarkers beyond PSMA expression levels will also be crucial for optimizing patient selection and treatment outcomes.

A Comparative Guide to MIP-1072 Imaging in Prostate Cancer: Cross-Validation with Histopathological Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MIP-1072, a radio-iodinated small molecule targeting Prostate-Specific Membrane Antigen (PSMA), for the imaging of prostate cancer. While direct quantitative histopathological correlation studies for this compound are not extensively available in published literature, this document synthesizes findings from preclinical and early-phase clinical trials. To offer a thorough comparative analysis, we will cross-reference data with alternative PSMA-targeted imaging agents for which direct histopathological validation has been established.

Introduction to this compound

This compound is a urea-based small molecule inhibitor of PSMA, an enzyme highly expressed on the surface of prostate cancer cells. Labeled with Iodine-123 (¹²³I), this compound is utilized with Single-Photon Emission Computed Tomography (SPECT) to visualize prostate cancer lesions. Preclinical and Phase 1 clinical studies have demonstrated its potential in detecting both soft tissue and bone metastases[1].

Performance of this compound in Clinical and Preclinical Settings

Early clinical trials have shown that ¹²³I-MIP-1072 can effectively visualize prostate cancer lesions. In a Phase 1 study, patients with a documented history of prostate cancer confirmed by histopathology or radiologic evidence were imaged. The study highlighted the agent's ability to detect lesions in soft tissue, bone, and the prostate gland as early as 1-4 hours post-injection[2][3][4]. Preclinical studies using xenograft models also confirmed the specific uptake of ¹²³I-MIP-1072 in PSMA-expressing prostate cancer cells[5][6][7].

While these studies confirm the diagnostic potential of this compound, they do not provide a direct, quantitative, lesion-by-lesion correlation with histopathological findings from surgical specimens.

Comparative Analysis with Other PSMA-Targeted SPECT Agents

To provide a clearer picture of the expected performance of a PSMA-targeted SPECT agent like this compound, we can look at data from a similar agent, 99mTc-trofolastat (also known as 99mTc-MIP-1404). A phase 2 clinical trial of 99mTc-trofolastat SPECT/CT included a direct comparison with histopathology from radical prostatectomy specimens[8][9].

Table 1: Performance of PSMA-Targeted SPECT Agents with Histopathological Correlation

Feature99mTc-trofolastat (MIP-1404) SPECT/CT[8]¹²³I-MIP-1072 SPECT/CT (Inferred)
Patient Cohort Intermediate- and high-risk prostate cancer patients undergoing radical prostatectomy.Phase 1 trials included patients with metastatic prostate cancer[3].
Sensitivity for PCa Detection (Patient-based) 94% (98/105 patients)High sensitivity for lesion detection reported in early trials.
Correlation with Gleason Score Visual and semi-quantitative scores correlated significantly with Gleason scores.Expected to correlate with Gleason score due to PSMA expression levels.
Lymph Node Involvement (LNI) Detection Sensitivity: 50%, Specificity: 87%Detected lymph node metastases in early trials[1].

Comparison with PSMA-Targeted PET Agents

PSMA-targeted Positron Emission Tomography (PET) agents, such as those labeled with Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), are also widely used for prostate cancer imaging and have been more extensively correlated with histopathology.

Table 2: Comparison of PSMA-Targeted SPECT and PET Imaging with Histopathology

ModalityAgent ExampleKey Findings from Histopathological Correlation Studies
SPECT/CT 99mTc-trofolastatGood for detecting primary prostate cancer and correlates with Gleason score[8].
PET/CT ⁶⁸Ga-PSMA-11High sensitivity and specificity for intraprostatic tumor detection. Voxel-wise analysis shows good correlation with histopathology[10][11].
PET/CT ¹⁸F-PSMA-1007High lesion detection rates for both index and non-index intraprostatic lesions[12].

Experimental Protocols

¹²³I-MIP-1072 Imaging Protocol (Based on Phase 1 Trial)
  • Patient Selection: Patients with a history of prostate cancer confirmed by histopathology or radiological evidence[2][3][4].

  • Radiotracer Administration: Intravenous injection of ¹²³I-MIP-1072.

  • Imaging: Whole-body planar and SPECT/CT imaging performed at multiple time points (e.g., 1, 4, and 24 hours post-injection) to assess pharmacokinetics and lesion uptake[13].

  • Image Analysis: Evaluation of radiotracer uptake in known and suspected tumor locations.

Histopathological Correlation Protocol (Adapted from 99mTc-trofolastat Study)
  • Specimen Collection: Radical prostatectomy specimens are collected from patients who underwent imaging prior to surgery[8].

  • Specimen Processing: The prostate is fixed, sectioned, and stained with hematoxylin and eosin (H&E).

  • Pathological Review: A pathologist contours tumor areas on the whole-mount histology slides.

  • Image-Histology Co-registration: The histology slides are co-registered with the in-vivo SPECT/CT images to allow for a direct comparison of imaging signals with tumor locations.

  • Immunohistochemistry (IHC): PSMA expression levels in the tumor tissue are quantified using IHC and correlated with the intensity of the imaging signal.

Visualizations

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging but also plays a role in prostate cancer cell signaling, promoting cell survival and proliferation.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Integrin Integrin β1 MAPK MAPK/ERK Pathway Integrin->MAPK IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RACK1->Integrin disrupts signaling to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation AKT->Survival mTOR->Survival MAPK->Survival reduced signaling Experimental_Workflow cluster_patient Patient Journey cluster_lab Laboratory Analysis cluster_analysis Data Analysis Patient Prostate Cancer Patient Imaging ¹²³I-MIP-1072 SPECT/CT Patient->Imaging Surgery Radical Prostatectomy Imaging->Surgery Coregistration Co-registration of SPECT/CT and Histology Imaging->Coregistration Specimen Prostate Specimen Surgery->Specimen Histopathology H&E Staining & Pathologist Review Specimen->Histopathology IHC PSMA Immunohistochemistry Specimen->IHC Histopathology->Coregistration Correlation Quantitative Correlation (Uptake vs. PSMA Expression) IHC->Correlation Coregistration->Correlation

References

Assessing the Diagnostic Accuracy of ¹²³I-MIP-1072 SPECT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the diagnostic accuracy of ¹²³I-MIP-1072 Single Photon Emission Computed Tomography (SPECT) for the imaging of prostate cancer. While direct, recent comparative data for ¹²³I-MIP-1072 against the current gold standard, Prostate-Specific Membrane Antigen (PSMA) Positron Emission Tomography (PET)/Computed Tomography (CT), is limited, this guide synthesizes available clinical trial data, contextualizes its performance with related SPECT agents, and draws comparisons with established imaging modalities.

Introduction to ¹²³I-MIP-1072

¹²³I-MIP-1072 is a radiolabeled small molecule that targets the prostate-specific membrane antigen (PSMA), a transmembrane protein that is highly overexpressed in prostate cancer cells.[1][2] By binding to PSMA, ¹²³I-MIP-1072 allows for the visualization of prostate cancer lesions, including those in soft tissue and bone, using SPECT imaging.[1][3] Early clinical studies demonstrated its potential for sensitive lesion detection.[3]

Comparative Diagnostic Performance

Due to a lack of recent, head-to-head clinical trials comparing ¹²³I-MIP-1072 SPECT with current standards like PSMA PET/CT, this section presents data from early ¹²³I-MIP-1072 trials and juxtaposes it with more recent data from other PSMA-targeted SPECT agents (e.g., ⁹⁹mTc-PSMA) and PSMA PET/CT.

Table 1: Quantitative Comparison of Diagnostic Accuracy in Prostate Cancer

Imaging ModalitySensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Overall AccuracyData Source
¹²³I-MIP-1072 SPECT/CT Data Not Available from recent comparative trialsData Not Available from recent comparative trialsData Not Available from recent comparative trialsData Not Available from recent comparative trialsData Not Available from recent comparative trialsEarly trials showed high sensitivity in lesion detection[3]
⁹⁹mTc-PSMA SPECT/CT (Meta-analysis) 89% (95% CI: 84-93%)92% (95% CI: 67-99%)Not ReportedNot ReportedArea Under Curve (AUC): 0.93Meta-analysis of 7 studies[4][5]
⁶⁸Ga-PSMA PET/CT (Meta-analysis) 91.6% (95% CI: 89.6-93.4%)73.4% (95% CI: 68.5-77.9%)Not ReportedNot ReportedAUC: 0.96Meta-analysis data[4]
Multiparametric MRI (mpMRI) (Meta-analysis) 87% (95% CI: 81-91%)68% (95% CI: 56-79%)Not ReportedNot ReportedNot ReportedMeta-analysis of 29 studies[4]

Note: The data for ⁹⁹mTc-PSMA SPECT/CT is included as a surrogate for modern PSMA-targeted SPECT imaging due to the limited recent data on ¹²³I-MIP-1072.

Head-to-Head Comparison: ¹²³I-MIP-1072 SPECT vs. ¹¹¹In-capromab pendetide SPECT

An early Phase 1 clinical trial compared ¹²³I-MIP-1072 SPECT with ¹¹¹In-capromab pendetide SPECT (ProstaScint), an older PSMA-targeted imaging agent.

Table 2: Lesion Detection Comparison in Metastatic Prostate Cancer

Feature¹²³I-MIP-1072 SPECT¹¹¹In-capromab pendetide SPECTKey FindingData Source
Patient-level Detection Identified 20-25% more subjects with at least one positive lesionLower detection rate¹²³I-MIP-1072 demonstrated superior patient-level sensitivity.Phase 1 Study Data[6]
Lesion-level Detection Identified upwards of 50% more positive lesionsLower lesion detectionSignificantly more lesions were visualized with ¹²³I-MIP-1072.Phase 1 Study Data[6]
Tumor Burden Assessment Observed a greater amount of tumor burden in 67% of subjectsLower estimation of tumor burden¹²³I-MIP-1072 may provide a more comprehensive assessment of disease extent.Phase 1 Study Data[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing diagnostic accuracy studies. Below are outlines of typical experimental protocols for PSMA-targeted imaging.

¹²³I-MIP-1072 SPECT/CT Phase 1 Trial Protocol
  • Patient Population: Seven patients with a documented history of prostate cancer confirmed by histopathology or radiological evidence of metastatic disease.[7]

  • Radiopharmaceutical Administration: Intravenous administration of 370 MBq (10 mCi) of ¹²³I-MIP-1072.[7]

  • Imaging Protocol: Whole-body planar and SPECT/CT imaging performed over 2-3 days to study pharmacokinetics.[7]

  • Reference Standard: In a separate study of men undergoing prostatectomy, ¹²³I-MIP-1072 uptake was compared with histopathology.[8] In the comparative study with ¹¹¹In-capromab pendetide, "truth" was defined by a combination of clinical outcome, serial PSA levels, and findings from CT and bone scans.[6] Biopsy confirmation of all detected lesions was not performed in this initial phase.[6]

General ⁹⁹mTc-PSMA SPECT/CT Protocol (from Meta-analysis)
  • Patient Preparation: No specific patient preparation is typically required.

  • Radiopharmaceutical Administration: Intravenous injection of a ⁹⁹mTc-labeled PSMA inhibitor.

  • Imaging Protocol: Whole-body planar and SPECT/CT images are usually acquired 3 to 4 hours post-injection.

  • Image Interpretation: Images are visually analyzed for abnormal uptake, and semi-quantitative analysis (e.g., SUVmax) may be performed.

  • Reference Standard: The reference standard in the studies included in the meta-analysis typically involved histopathology or long-term clinical and radiological follow-up.

Visualizing the Diagnostic Pathway and Methodologies

To better illustrate the concepts and workflows discussed, the following diagrams are provided in Graphviz DOT language.

experimental_workflow Experimental Workflow for ¹²³I-MIP-1072 SPECT/CT Study cluster_patient_selection Patient Selection cluster_imaging_procedure Imaging Procedure cluster_data_analysis Data Analysis cluster_outcome Outcome p1 Biopsy-confirmed Prostate Cancer ip1 IV Injection of 370 MBq ¹²³I-MIP-1072 p1->ip1 ip2 Whole-body Planar & SPECT/CT Imaging ip1->ip2 da1 Image Interpretation (Visual & Quantitative) ip2->da1 da2 Comparison with Reference Standard da1->da2 o1 Diagnostic Accuracy Assessment da2->o1

Caption: Workflow of a typical ¹²³I-MIP-1072 SPECT/CT clinical study.

signaling_pathway PSMA-Targeted Imaging Signaling Pathway cluster_prostate_cancer_cell Prostate Cancer Cell cluster_radiotracer Radiotracer cluster_imaging Imaging cluster_visualization Visualization pc_cell PSMA (transmembrane protein) spect SPECT/CT Scanner pc_cell->spect ¹²³I emits gamma rays tracer ¹²³I-MIP-1072 tracer->pc_cell Binds to PSMA image Tumor Lesion Visualization spect->image Detection & Image Reconstruction

Caption: Mechanism of PSMA-targeted imaging with ¹²³I-MIP-1072.

logical_relationship Relationship of Diagnostic Accuracy Metrics cluster_metrics Key Metrics cluster_components Components sensitivity Sensitivity specificity Specificity ppv PPV npv NPV tp True Positives tp->sensitivity tp->ppv tn True Negatives tn->specificity tn->npv fp False Positives fp->specificity fp->ppv fn False Negatives fn->sensitivity fn->npv

Caption: Interrelationship of diagnostic accuracy metrics.

Conclusion and Future Directions

¹²³I-MIP-1072 SPECT showed initial promise as a sensitive agent for the detection of prostate cancer lesions, demonstrating superiority over the older ¹¹¹In-capromab pendetide SPECT. However, the landscape of prostate cancer imaging has evolved significantly with the advent and widespread adoption of PSMA PET/CT, which generally offers higher sensitivity and spatial resolution.

The lack of recent, direct comparative studies of ¹²³I-MIP-1072 SPECT against modern imaging techniques like PSMA PET/CT makes it difficult to ascertain its current place in the diagnostic algorithm for prostate cancer. Data from related PSMA-targeted SPECT agents, such as those labeled with ⁹⁹mTc, suggest that SPECT imaging can still provide good diagnostic accuracy.

For researchers and drug development professionals, the key takeaway is that while ¹²³I-MIP-1072 laid important groundwork for PSMA-targeted SPECT imaging, future research and development in this area should focus on agents that can offer comparable or superior diagnostic performance to PSMA PET/CT, or provide advantages in terms of cost-effectiveness and accessibility. Further head-to-head trials with robust methodologies and clear reference standards are necessary to definitively establish the role of any new SPECT agent in the clinical management of prostate cancer.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of MIP-1072

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of MIP-1072, a radiolabeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), is critical to ensure laboratory safety and compliance with regulatory standards. As this compound is radiolabeled, typically with Iodine-123, its disposal must address both chemical and radiological hazards. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals.

I. Immediate Safety Precautions

Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): At a minimum, personnel should wear a lab coat, disposable gloves, and safety glasses.[1]

  • Designated Work Area: All handling of this compound and its waste should be conducted in a designated area, such as a fume hood, labeled for radioactive material use.[1][2]

  • Spill Kit: An appropriate spill kit for both chemical and radioactive materials should be readily accessible.

  • ALARA Principle: All procedures should follow the As Low As Reasonably Achievable (ALARA) principle to minimize radiation exposure.[3]

II. Waste Segregation and Collection

Proper segregation of waste at the point of generation is the most critical step in the disposal process. This compound waste should be categorized as radioactive and potentially as mixed waste (containing both radioactive and hazardous chemical components).

Table 1: this compound Waste Stream Segregation

Waste TypeDescriptionCollection Container
Solid Waste Contaminated PPE (gloves, lab coats), absorbent paper, plasticware (pipette tips, tubes), and empty vials.Clearly labeled, lead-shielded, puncture-resistant containers with the radioactive symbol.
Liquid Waste Aqueous solutions containing this compound, scintillation fluids, and the first rinse of contaminated glassware.Labeled, sealed, and chemically compatible containers, stored in secondary containment.
Sharps Waste Contaminated needles, syringes, and broken glassware.Puncture-proof sharps containers clearly marked with the radioactive symbol.
Animal Carcasses If used in animal studies, carcasses and contaminated bedding should be segregated.Labeled, leak-proof bags, and stored according to institutional guidelines for biohazardous and radioactive waste.
III. Disposal Procedures

The following protocols provide detailed methodologies for handling each waste stream.

A. Solid Radioactive Waste:

  • Place all contaminated solid, non-sharp waste into designated, clearly labeled radioactive waste containers.

  • Empty vials that contained this compound should be triple-rinsed with a suitable solvent. The first rinsate is considered radioactive liquid waste, while subsequent rinses may be disposed of as non-radioactive waste, pending a radiation survey.[4][5]

  • Store the waste in a designated radioactive material storage area.

B. Liquid Radioactive Waste:

  • Collect all liquid waste containing this compound in appropriately labeled, leak-proof containers.

  • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.[5]

  • Aqueous waste may be disposed of via the sanitary sewer only if it meets the concentration limits set by the local regulatory bodies and the institution's radiation safety office. This is generally not recommended without explicit approval.

  • Organic solvent waste containing radioactive material is considered mixed waste and requires specialized disposal procedures.

C. Decay-in-Storage: Given that this compound is often labeled with Iodine-123, which has a relatively short half-life of 13.2 hours, decay-in-storage is a viable disposal method.[3]

  • Collect the radioactive waste in designated, shielded containers.

  • Label the container with the isotope (I-123), the initial date of collection, and the responsible researcher's name.

  • Store the waste for a minimum of 10 half-lives (approximately 132 hours or 5.5 days).

  • After the decay period, monitor the waste container with a radiation survey meter to ensure its radioactivity is indistinguishable from background levels.

  • Once confirmed to be at background levels, the waste can be disposed of as non-radioactive chemical or regular waste, after defacing all radioactive labels.[6]

IV. Decontamination
  • Work Surfaces: All surfaces in the designated work area should be decontaminated after handling this compound. Use a suitable decontamination solution and perform a wipe test to confirm the absence of residual radioactivity.

  • Laboratory Equipment: Non-disposable equipment should be decontaminated and surveyed before being returned to general use.

V. Record Keeping

Maintain meticulous records of all radioactive waste generated and disposed of. This includes the isotope, activity, date, and method of disposal. These records are essential for regulatory compliance and institutional oversight.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

MIP1072_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Pathway cluster_final Final Disposition start Handling of this compound waste Generation of Contaminated Material start->waste solid Solid Waste waste->solid PPE, Glassware liquid Liquid Waste waste->liquid Solutions, Rinsate sharps Sharps Waste waste->sharps Needles, Blades decay Decay-in-Storage solid->decay liquid->decay pickup Radioactive Waste Pickup sharps->pickup decay->pickup Long Half-Life non_rad Dispose as Non-Radioactive decay->non_rad After 10 Half-Lives & Survey rad_disposal Specialized Disposal pickup->rad_disposal

Caption: Workflow for the segregation and disposal of this compound waste.

liquid_waste_decision_tree start Liquid Waste Generated is_aqueous Aqueous Solution? start->is_aqueous is_mixed Contains Hazardous Chemicals? is_aqueous->is_mixed Yes rad_waste Collect as Radioactive Waste is_aqueous->rad_waste No (Organic Solvent) decay Decay-in-Storage is_mixed->decay No mixed_waste Collect as Mixed Waste is_mixed->mixed_waste Yes disposal Dispose per Institutional Guidelines decay->disposal mixed_waste->disposal rad_waste->disposal

Caption: Decision tree for the handling of liquid this compound waste.

References

Essential Safety and Logistical Guidance for Handling MIP-1072

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for MIP-1072 is publicly available. This document provides essential safety and logistical information based on general best practices for handling potent small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a formal risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound. The information provided here is for guidance purposes and does not replace a substance-specific SDS.

This guide provides a procedural, step-by-step framework for the safe handling, operation, and disposal of this compound, a small molecule inhibitor of prostate-specific membrane antigen (PSMA). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Risk Assessment and Hazard Identification

Before any handling of this compound, a thorough risk assessment is mandatory.[1][2][3][4] This process should identify potential hazards and outline procedures to mitigate them.

Logical Relationship: Risk Assessment Workflow

cluster_0 Risk Assessment for this compound A Identify Hazards (Chemical, Physical, Health) B Evaluate Risks (Likelihood and Severity) A->B C Implement Control Measures (PPE, Engineering Controls) B->C D Develop Standard Operating Procedures (SOPs) C->D E Review and Update Periodically D->E

Caption: A flowchart illustrating the key steps in conducting a risk assessment for handling this compound.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound in a laboratory setting is outlined below.[5][6][7][8][9] A work area and process-specific assessment is necessary to determine if additional protection is required.[6]

PPE CategoryItemSpecification
Body Protection Lab CoatFire-resistant, solid front
Hand Protection GlovesDouble-gloving with disposable nitrile gloves is recommended.[6] Change gloves every 30-60 minutes or immediately if contaminated.[10]
Eye Protection Safety GogglesChemical splash goggles with indirect ventilation.[9]
Face Protection Face ShieldRequired in addition to safety goggles when there is a high risk of splashing.[6][9]
Respiratory Protection RespiratorAn N95 or higher-rated respirator may be necessary for handling powders or in poorly ventilated areas.[5] Consult your institution's EHS for specific guidance.
Foot Protection Closed-Toe ShoesRequired at all times in the laboratory.[5]

Operational Plan: Step-by-Step Handling Procedures

The following is a general workflow for handling a non-radiolabeled potent small molecule inhibitor like this compound.

Experimental Workflow: Handling this compound

cluster_1 This compound Handling Workflow prep Preparation: - Don appropriate PPE - Prepare work area in a fume hood weigh Weighing: - Use an analytical balance within a  ventilated enclosure prep->weigh sol Solubilization: - Add solvent to the vial - Vortex or sonicate to dissolve weigh->sol use Experimental Use: - Perform experiment according to protocol sol->use clean Decontamination: - Clean work area and equipment use->clean dispose Waste Disposal: - Dispose of waste in designated containers clean->dispose

Caption: A diagram showing the general workflow for safely handling this compound in a laboratory setting.

Preparation
  • Don Appropriate PPE: Before entering the laboratory, put on a lab coat, closed-toe shoes, safety goggles, and two pairs of nitrile gloves.[6][10]

  • Prepare Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment.

Weighing and Solubilization
  • Weighing: If working with a solid form of this compound, use an analytical balance inside a ventilated balance enclosure or a fume hood.

  • Solubilization: Add the desired solvent to the vial containing the compound. Cap the vial securely and mix by vortexing or sonicating until the compound is fully dissolved.

Experimental Use
  • Execution: Carry out the experimental protocol as planned, ensuring all manipulations are performed within the fume hood.

  • Avoid Contamination: Use dedicated equipment and sterile techniques to prevent cross-contamination.

Decontamination
  • Clean Work Area: After completing the experiment, decontaminate the work surface in the fume hood with an appropriate cleaning agent.

  • Clean Equipment: Decontaminate all reusable equipment that came into contact with this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[11][12]

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste BagPlace all contaminated disposable items, such as gloves, paper towels, and pipette tips, into a clearly labeled hazardous waste bag within the fume hood.[10]
Liquid Waste Labeled Hazardous Waste BottleCollect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste bottle. Do not mix with other waste streams.[10][13]
Sharps Labeled Sharps ContainerDispose of any contaminated needles or other sharps in a designated sharps container for chemical waste.[10]

General Disposal Guidelines:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s), and the approximate concentrations.[11][13]

  • Waste containers must be kept closed except when adding waste.[10][13]

  • Store waste containers in a designated satellite accumulation area.

  • Follow your institution's procedures for requesting hazardous waste pickup.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps.

Exposure TypeAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Alert others in the area. If the spill is small and you are trained to handle it, use a chemical spill kit to clean it up while wearing appropriate PPE. For large spills, evacuate the area and contact your institution's EHS.[10]

By adhering to these guidelines, researchers can handle this compound in a manner that prioritizes safety and minimizes risk. Always consult your institution's specific safety protocols and the forthcoming SDS for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.